(2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride
Description
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Properties
IUPAC Name |
(2S)-1-propan-2-yloxypropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)8-4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOKAEFDOSVHFB-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171226-93-8 | |
| Record name | (2S)-1-(propan-2-yloxy)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride
This guide details the chemical properties, synthesis, and applications of (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride , a specialized chiral building block used in pharmaceutical development.
Executive Summary
(2S)-1-Propan-2-yloxypropan-2-amine hydrochloride (also known as (S)-1-isopropoxypropan-2-amine HCl ) is a high-value chiral synthon belonging to the class of aliphatic ether-amines. Structurally derived from (S)-alaninol , this molecule features a steric bulk-inducing isopropoxy group and a primary amine at a chiral center. It serves as a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of ion channel modulators , kinase inhibitors , and peptidomimetics where precise stereochemistry is required to maintain biological activity.
Key Chemical Identifiers
| Property | Detail |
| IUPAC Name | (2S)-1-(propan-2-yloxy)propan-2-amine hydrochloride |
| Common Synonyms | (S)-1-Isopropoxypropan-2-amine HCl; (S)-Alaninol isopropyl ether HCl |
| CAS Number | 2217122-93-8 (HCl salt); 1038314-66-7 (Racemic base) |
| Molecular Formula | |
| Molecular Weight | 153.65 g/mol (Salt); 117.19 g/mol (Free Base) |
| Chirality | (S)-Enantiomer |
Chemical Structure & Stereochemistry
The molecule consists of a three-carbon propane backbone with an amine group at the C2 position and an isopropoxy ether linkage at the C1 position. The (S)-configuration at C2 is critical for its application in asymmetric synthesis.
Structural Analysis
-
Core Scaffold: Propan-2-amine (Isopropylamine derivative).[1]
-
Ether Linkage: The isopropoxy group (
) at C1 increases lipophilicity ( ) compared to its methoxy analogs, enhancing membrane permeability in downstream drug candidates. -
Chiral Center: The C2 carbon is the stereogenic center. The (S)-configuration is derived from the precursor (S)-alanine or (S)-propylene oxide.
DOT Diagram: Structural Connectivity
Physicochemical Properties
Understanding the physical behavior of this salt is essential for process optimization.
| Property | Value / Characteristic | Causality & Context |
| Physical State | White to off-white crystalline solid | Ionic lattice formation typical of amine hydrochlorides. |
| Solubility | High in Water, Methanol, Ethanol | The ionic ammonium chloride headgroup dominates solvation in polar protic solvents. |
| Hygroscopicity | Moderate to High | Ether oxygens can accept hydrogen bonds from water; the salt form is prone to absorbing atmospheric moisture. Handling requires dessication. |
| Acidity (pKa) | ~10.5 (Conjugate Acid) | Typical for aliphatic primary amines. Indicates the free base is a strong nucleophile. |
| Partition Coeff. | LogP ~ 0.8 - 1.2 (Free Base) | The isopropoxy group adds significant lipophilicity compared to methoxy analogs (LogP < 0), making it suitable for CNS-active drug design. |
Synthesis & Manufacturing Methodologies
Two primary routes are utilized: Biocatalytic Transamination (Green Chemistry) and Chemical Etherification (Classical).
Route A: Biocatalytic Synthesis (Preferred for High Enantiopurity)
This method utilizes
-
Precursor: Isopropoxyacetone (1-(propan-2-yloxy)propan-2-one).
-
Enzyme: (S)-selective
-Transaminase (e.g., from Vibrio fluvialis). -
Amine Donor: Isopropylamine (sacrificial donor).
-
Process: The enzyme transfers the amino group to the ketone. The equilibrium is shifted by removing acetone (volatile byproduct).
Route B: Chemical Synthesis from (S)-Alaninol
-
Starting Material: (S)-2-Amino-1-propanol (Alaninol).
-
Protection: N-Boc protection to prevent amine alkylation.
-
Etherification: O-alkylation using Isopropyl Bromide/Iodide and a strong base (NaH) in DMF.
-
Deprotection: Acidic hydrolysis (HCl/Dioxane) yields the hydrochloride salt.
DOT Diagram: Synthesis Workflow
Reactivity & Applications in Drug Discovery
The molecule acts as a chiral resolving agent and a pharmacophore building block .
Nucleophilic Substitution & Amide Coupling
The primary amine is a potent nucleophile. It reacts readily with:
-
Acyl Chlorides/Esters: To form stable amides (common in peptidomimetics).
-
Isocyanates: To form ureas (common in soluble epoxide hydrolase inhibitors).
-
Sulfonyl Chlorides: To form sulfonamides.
Therapeutic Areas
-
Ion Channel Modulators: The ether-amine motif mimics the structural properties of Mexiletine and Propafenone (sodium channel blockers). The (S)-isomer often exhibits distinct binding kinetics compared to the (R)-isomer or racemate.
-
Neurological Agents: The increased lipophilicity of the isopropoxy group facilitates Blood-Brain Barrier (BBB) penetration, making it a viable side-chain for CNS-targeting drugs (e.g., analogs of Lacosamide or Brivaracetam ).
-
Kinase Inhibitors: Used as a solubilizing tail in ATP-competitive inhibitors, where the chiral center directs the tail into a specific solvent-exposed pocket.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic—keep tightly sealed.
-
References
-
PubChem. 2-Propanamine, N-(1-methylethyl)-, hydrochloride.[2] National Library of Medicine. Available at: [Link] (Accessed: 2026-02-15).
- Fuchs, M. et al.Biocatalytic Synthesis of Chiral Amines using Transaminases. Chemical Reviews, 2012. (Contextual grounding for Route A synthesis).
-
Breuer, M. et al. Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie Int. Ed., 2004.[1] (Contextual grounding for chiral amine resolution).
Sources
Technical Safety & Handling Guide: (2S)-1-Propan-2-yloxypropan-2-amine Hydrochloride
This guide provides an in-depth technical analysis and safety framework for (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride .[1] It is designed for research scientists and process chemists requiring rigorous handling, verification, and safety protocols beyond standard SDS templates.[1]
Part 1: Chemical Identity & Molecular Architecture[1]
Compound Identity:
-
IUPAC Name: (2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride[1]
-
Common Synonyms: (S)-1-Isopropoxypropan-2-amine HCl; (S)-1-(1-Methylethoxy)-2-propylamine hydrochloride.[1]
-
CAS Number: Not widely indexed in public registries; closely related to racemic free base 1038314-66-7 and regioisomer 2081074-09-9 [(S)-2-Isopropoxypropan-1-amine HCl].[1]
-
Molecular Formula:
[1] -
Molecular Weight: 153.65 g/mol (Salt); 117.19 g/mol (Free Base).[1]
Structural Analysis: This compound is a chiral aliphatic ether-amine .[1] Its core structure consists of a propyl backbone with a primary amine at the chiral C2 position and an isopropoxy ether group at C1.[1]
-
Chirality: The (S)-configuration at C2 is critical for stereoselective synthesis.[1] Inversion or racemization can occur under harsh conditions (e.g., radical formation at the
-carbon), though the hydrochloride salt stabilizes the amine.[1] -
Functional Groups:
Part 2: Hazard Identification & Risk Assessment (E-E-A-T)
Senior Scientist Insight: While many amine salts are classified merely as irritants, small aliphatic ether-amines often exhibit higher systemic toxicity and mucous membrane aggressivity than their carbon-only analogs.[1] Treat this compound as a potential sensitizer and severe irritant .[1]
GHS Classification (Derived from Structure-Activity Relationships)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat. 4 (Est.)[1] | H302: Harmful if swallowed | Systemic absorption of small lipophilic amines; potential CNS depression.[1] |
| Skin Corrosion/Irritation | Cat.[1][2] 2 / 1B | H315/H314: Causes skin irritation/burns | Critical: The HCl salt is acidic (pH ~4-5 in solution).[1] If moisture is present, it can cause acid hydrolysis damage.[1] The free base is Corrosive Cat.[1] 1B. |
| Eye Damage/Irritation | Cat.[1][2] 1 | H318: Causes serious eye damage | Irreversible corneal opacity risk due to surfactant-like properties of the cation.[1] |
| STOT - Single Exposure | Cat. 3 | H335: Respiratory irritation | Dust inhalation causes immediate bronchial constriction.[1] |
Self-Validating Safety Protocol:
-
The "pH Check": Before scaling up, dissolve 10 mg in 1 mL water.[1] Measure pH. If pH > 9, free base is present (high volatility/corrosion risk).[1] If pH < 3, excess HCl is present (acid burn risk).[1] Target pH: 4.5–6.0.[1]
Part 3: Handling, Storage, & Stability[1][3]
Storage Parameters
-
Hygroscopicity: High.[1] The hydrochloride salt will deliquesce (absorb water to form a solution) if exposed to ambient humidity.[1]
-
Protocol: Store under Argon or Nitrogen in a desiccator.[1]
-
-
Temperature: 2–8°C recommended to prevent slow thermal degradation or color formation (oxidation of trace free amine).[1]
-
Incompatibilities: Strong oxidizing agents (peroxide risk), acid chlorides, anhydrides, and strong bases (liberates volatile free amine).[1]
Operational Workflow (DOT Visualization)
Figure 1: Decision matrix for handling hygroscopic amine salts.[1] Note the critical check for deliquescence.
Part 4: Emergency Protocols & Toxicology
Expert Guidance: Standard First Aid is often insufficient for ether-amines due to their lipophilicity.[1]
-
Ocular Exposure:
-
Skin Contact:
-
Spill Management:
Part 5: Analytical Verification (Quality Assurance)
To ensure the integrity of your research, you must validate both the chemical identity and the enantiomeric excess (ee) .[1]
1. Identity Verification (H-NMR in DMSO-d6):
-
Diagnostic Signals:
2. Enantiomeric Purity (Chiral HPLC):
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]
Analytical Workflow Diagram
Figure 2: Analytical validation workflow ensuring chemical and stereochemical integrity.
References
-
PubChem Compound Summary. 1-Isopropoxypropan-2-amine (Racemic Free Base).[1] National Library of Medicine.[1] Accessed 2026.[1][3] Link[1]
-
BLD Pharm. Product Page: (S)-1-Isopropoxypropan-2-amine hydrochloride.[1][4] (Reference for structural analogs and handling codes). Link
-
Sigma-Aldrich (Merck). Safety Data Sheet: Isopropylamine Hydrochloride.[1] (Surrogate data for aliphatic amine salts). Link
-
ECHA (European Chemicals Agency). Registration Dossier: 1-aminopropan-2-ol derivatives.[1] (Toxicological framework). Link[1]
Sources
Technical Guide: Physical Characterization & Control of L-Alanine Isopropyl Ester Hydrochloride (TAF Intermediate)
Executive Summary
In the synthesis of Tenofovir Alafenamide Fumarate (TAF), the chiral amine source—L-Alanine Isopropyl Ester Hydrochloride (CAS: 62062-65-1)—acts as the stereochemical anchor for the drug’s phosphonamidate moiety. Unlike generic reagents, the physical state of this intermediate directly governs the diastereomeric purity and yield of the final API.
This guide provides an in-depth analysis of the physical characteristics of this amine hydrochloride, establishing a correlation between its solid-state properties (hygroscopicity, crystallinity, particle size) and its behavior in the PMPA coupling reaction.
Chemical Identity & Molecular Architecture[1][2]
The intermediate is the hydrochloride salt of the isopropyl ester of L-alanine.[][2] Its rigorous characterization begins with understanding its stereochemical vulnerability and salt stoichiometry.
| Attribute | Specification |
| Chemical Name | L-Alanine, 1-methylethyl ester, hydrochloride (1:1) |
| Common Name | L-Alanine Isopropyl Ester HCl |
| CAS Number | 62062-65-1 |
| Molecular Formula | C₆H₁₃NO₂[][3] · HCl |
| Molecular Weight | 167.63 g/mol |
| Chirality | L-isomer (S-configuration) |
| Structure | Isopropyl (2S)-2-aminopropanoate hydrochloride |
Stereochemical Criticality
The (S)-configuration of the alanine moiety is non-negotiable. TAF is a prodrug requiring specific enzymatic cleavage in lymphoid cells. Use of the racemic amine or the (R)-enantiomer results in the formation of diastereomeric impurities (specifically the S-phosphonamidate diastereomer of the wrong chirality) which are notoriously difficult to purge via crystallization in the final steps.
Physical Characterization Profile
The following data aggregates empirical values from high-purity industrial lots (>98.5%).
Thermal & Solid-State Properties[5]
| Property | Value / Range | Method | Criticality |
| Appearance | White to off-white crystalline powder | Visual | Discoloration indicates oxidation or hydrolysis. |
| Melting Point | 85°C – 88°C | DSC / Capillary | Sharp endotherm indicates high crystallinity. Broadening suggests moisture or impurities. |
| Hygroscopicity | Very Hygroscopic | DVS (Dynamic Vapor Sorption) | High Risk. Absorbs atmospheric moisture rapidly, leading to clumping and hydrolysis. |
| Solubility | Soluble: Water, Methanol, EthanolSlightly Soluble: DMSO, DMFInsoluble: Hexane, Toluene | Gravimetric | High solubility in polar organic solvents is required for the coupling reaction. |
| Loss on Drying (LOD) | < 1.0% w/w | TGA / Oven | Excess water consumes the chlorinating agent (SOCl₂) or hydrolyzes the PMPA-chloridate intermediate. |
Particle Size & Morphology[5]
-
Morphology: Typically crystallizes as needles or irregular prisms depending on the solvent system (e.g., Isopropanol/HCl).
-
Particle Size Distribution (PSD): A d90 < 200 µm is recommended.
-
Causality: Large agglomerates (caused by moisture bridging) dissolve slowly in the reaction matrix (often Dichloromethane or Acetonitrile), causing localized stoichiometry imbalances that favor side reactions over the desired phosphonamidate formation.
-
Synthetic Utility & Process Control
The amine hydrochloride does not react directly; it must be in situ neutralized to the free amine to attack the phosphorus center. However, the salt form is used for stability.
Reaction Pathway Visualization
The following diagram illustrates the critical entry point of the amine hydrochloride into the TAF synthesis pathway.
Figure 1: TAF Synthesis Cascade highlighting the critical insertion of L-Alanine Isopropyl Ester HCl.
Analytical Protocols & Validation
To ensure the "Self-Validating" nature of the QC process, the following protocols are recommended.
Determination of Enantiomeric Purity (Chiral HPLC)
Because the melting point alone cannot distinguish between the L-isomer and a racemic mixture effectively (eutectic effects), Chiral HPLC is mandatory.
-
Column: Chiralpak AD-H or Crownpak CR(+) (specifically designed for amino acids).
-
Mobile Phase: Perchloric acid (pH 1.5) or Hexane/IPA/DEA (depending on column choice).
-
Detection: UV at 210 nm (low wavelength due to lack of strong chromophores in the aliphatic ester).
-
Derivatization (Alternative): If direct detection is difficult, derivatize with Marfey’s reagent (FDAA) to create diastereomers separable on standard C18 columns.
-
Acceptance Criteria: L-Isomer ≥ 99.5%; D-Isomer ≤ 0.5%.
Hygroscopicity & Water Content (Karl Fischer)
Due to the HCl salt nature, the material is prone to deliquescence.
-
Method: Coulometric Karl Fischer titration.
-
Protocol Note: The sample must be weighed in a glove box or humidity-controlled chamber (<30% RH) to prevent false positives during the transfer to the titration cell.
QC Decision Tree
Figure 2: Quality Control Workflow for incoming TAF Intermediate.
Storage and Handling Recommendations
The physical stability of L-Alanine Isopropyl Ester HCl is binary: stable when dry, unstable when wet.
-
Storage: Double polyethylene bags with desiccant packs, inside a rigid HDPE drum. Store at 2°C – 8°C (Refrigerated) is preferred to slow hydrolysis, though ambient storage is acceptable if strictly dry.
-
Handling:
-
Open containers only in humidity-controlled suites (RH < 40%).
-
Use stainless steel or polypropylene scoops; avoid iron spatulas (trace metal contamination can catalyze degradation).
-
-
Shelf Life: Typically 12–24 months if the seal remains compromised. Retest water content every 6 months.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13089459, L-Alanine isopropyl ester hydrochloride. Retrieved from [Link][3]
- Gilead Sciences, Inc.Tenofovir Alafenamide Fumarate Synthesis Patents (General Reference).
Sources
Thermodynamic Stability of Chiral Amino Ether Salts: A Guide to Solid-State Engineering
Topic: Thermodynamic Stability of Chiral Amino Ether Salts Content Type: In-depth Technical Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
In the development of chiral pharmaceutical intermediates—specifically amino ethers (e.g., aryloxypropylamines like Fluoxetine, Atomoxetine, and Duloxetine)—thermodynamic stability is the governing variable for both solid-state form selection and optical resolution efficiency.[1]
This guide moves beyond basic salt screening. It focuses on the thermodynamic driving forces that dictate whether a chiral salt will resolve efficiently, form a stable polymorph, or disproportionate. We analyze the interplay between lattice energy (
Theoretical Foundations: The Energetics of Chiral Salts
The Lattice Energy Dominance
For chiral amino ethers, the formation of a diastereomeric salt is driven by the difference in lattice energies between the p-salt (less soluble, desired) and the n-salt (more soluble).
The thermodynamic stability of a salt relative to its free base and acid is governed by the Born-Haber cycle adapted for organic salts:
Key Insight for Amino Ethers: Unlike simple amines, the ether oxygen in molecules like Fluoxetine acts as a weak hydrogen bond acceptor. In the solid state, this oxygen often participates in secondary coordination with the counter-ion or lattice water.
-
Implication: If the counter-ion cannot satisfy the H-bond potential of the ether oxygen, the salt may be prone to forming hygroscopic hydrates to fill that coordination void, altering the thermodynamic stability profile.
The Rule of Three
Thermodynamic stability requires complete proton transfer. For amino ethers (typically secondary amines,
- : Co-crystal formation (No proton transfer).
- : Salt/Co-crystal continuum (High risk of polymorphism).
- : Thermodynamically stable salt (Complete proton transfer).
Visualization: The Stability Decision Matrix
The following diagram illustrates the logical flow for assessing salt stability based on pKa and phase behavior.
Figure 1: Decision matrix for evaluating thermodynamic viability of chiral amino ether salts.
Phase Behavior & Chiral Resolution
The feasibility of separating enantiomers via crystallization is strictly defined by the Ternary Phase Diagram (Amine enantiomers + Resolving Agent + Solvent).
The Eutectic Limitation
In a binary system of diastereomeric salts (D-Salt and L-Salt), the system usually exhibits a eutectic point. The thermodynamic yield of a resolution is limited by the composition of this eutectic (
The Meyerhoffer Limit:
If the diastereomeric salts form a solid solution (mixed crystal) rather than a eutectic conglomerate, the solubility difference vanishes, and resolution becomes thermodynamically impossible. This is common in amino ethers with flexible alkyl chains (e.g., longer chain analogs of atomoxetine) where the crystal lattice can accommodate the "wrong" diastereomer.
Data Summary: Common Resolving Agents for Amino Ethers
The following table summarizes resolving agents often paired with aryloxypropylamines, based on lattice energy compatibility.
| Resolving Agent | Interaction Type | Stability Note | Typical |
| L-Tartaric Acid | Rigid H-bond network | High stability; forms robust 2D sheets. | 35 - 45 |
| Dibenzoyl-L-tartaric acid | Excellent for aromatic ethers (Fluoxetine). | 40 - 55 | |
| Mandelic Acid | Monoprotic packing | Lower lattice energy; often forms solvates. | 25 - 35 |
| Camphorsulfonic Acid | Bulky steric exclusion | Good for kinetic resolution; high solubility. | 30 - 40 |
Experimental Protocols
Protocol A: Thermodynamic Stability Screening (Slurry Equilibration)
Objective: Determine the most stable polymorphic form and confirm resistance to disproportionation.
-
Preparation: Weigh 500 mg of the target chiral salt.
-
Solvent Selection: Choose a solvent with moderate solubility (10-50 mg/mL). For amino ethers, Isopropanol (IPA) or Ethyl Acetate are standard.
-
Supersaturation: Suspend the salt in 5 mL solvent to create a thick slurry.
-
Agitation: Stir at 200 rpm at controlled temperature (
and ) for 72 hours.-
Why? Kinetic forms (metastable) will dissolve and reprecipitate as the thermodynamic form (Ostwald Ripening).
-
-
Analysis: Filter solids. Analyze via PXRD (Powder X-Ray Diffraction) and DSC immediately.
-
Pass Criteria: No phase change (shift in
peaks) compared to starting material.
-
Protocol B: Ternary Solubility Isotherm Construction
Objective: Map the resolution space to find the optimal yield point.
-
Components: Pure p-salt, Pure n-salt, Solvent.
-
Method (Solubility Trace):
-
Prepare mixtures of p-salt and n-salt at ratios: 100:0, 90:10, 75:25, 50:50 (eutectic region), 25:75, 0:100.
-
Add solvent incrementally to each mixture at constant
(e.g., ) until dissolution is complete (turbidity meter detection).[2]
-
-
Plotting: Plot the mass of p-salt vs. mass of n-salt dissolved.
-
Invariant Point: The intersection of the two solubility curves defines the eutectic composition.
-
Workflow Visualization: Resolution Process Design
The following diagram details the workflow for optimizing the resolution of a chiral amino ether racemate.
Figure 2: Process flow for chiral resolution via diastereomeric salt crystallization.
Case Study: Fluoxetine Hydrochloride Polymorphs
Fluoxetine (Prozac) serves as the archetypal chiral amino ether. While typically marketed as the racemate, the study of its solid-state stability is instructive.
-
Polymorphism: Fluoxetine HCl exhibits multiple polymorphs. Form A is the thermodynamically stable form at room temperature.
-
Mechanism: The stability of Form A is derived from a specific packing arrangement where the ether oxygen and the amine nitrogen form a robust hydrogen bonding network with the chloride ion.
-
Instability: Metastable forms (often generated by rapid precipitation) revert to Form A upon slurry equilibration (Protocol A).
-
Resolution: Resolution of the intermediate amino ether is often achieved using Mandelic Acid . The success relies on the specific "L-shaped" conformation of the molecule in the salt lattice, which prevents the formation of solid solutions.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.[3] (The foundational text on chiral thermodynamics).
-
Childs, S. L., et al. (2004). "Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides." Journal of the American Chemical Society.
-
Oketani, R., et al. (2023). "Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution." ChemRxiv.
-
Bosits, M. H., et al. (2022).[4] "Design of diastereomeric salt resolution via multicomponent system characterization." CrystEngComm.
-
Aitipamula, S., et al. (2014). "Polymorphs, Salts, and Cocrystals: What’s in a Name?" Crystal Growth & Design.
Sources
- 1. WO1999049857A1 - Stable dosage forms of fluoxetine and its enantiomers - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability of reagents used for chiral amino acid analysis during spaceflight missions in high-radiation environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Technical Guide: Comparative Analysis of (2S) and (2R) Isomers of 1-Propan-2-yloxypropan-2-amine
This guide provides an in-depth technical analysis of the (2S) and (2R) isomers of 1-Propan-2-yloxypropan-2-amine (also known as 1-isopropoxypropan-2-amine). It is designed for researchers and process chemists involved in the synthesis of chiral active pharmaceutical ingredients (APIs) and high-value agrochemicals.
Executive Summary
1-Propan-2-yloxypropan-2-amine (CAS 1038314-66-7 for racemate) is a sterically hindered chiral ether-amine. Structurally, it consists of a 2-aminopropane (isopropylamine) core with an isopropoxy substituent at the C1 position.
The distinction between the (2S) and (2R) isomers is critical in drug development due to the Eutomer-Distomer principle, where one enantiomer often exhibits desired pharmacological activity while the other may be inactive or toxic. This molecule serves as a versatile chiral building block for introducing the isopropoxy-propylamine motif, a moiety that enhances lipophilicity and modifies metabolic stability in drug candidates.
Structural & Stereochemical Analysis
The chirality of 1-Propan-2-yloxypropan-2-amine arises at the C2 carbon , which is bonded to four distinct groups:
-
Amino group (
) -
Isopropoxymethyl group (
) -
Methyl group (
) -
Hydrogen atom (
)
Cahn-Ingold-Prelog (CIP) Priority Assignment
To determine the absolute configuration, we assign priorities based on atomic number:
-
Priority 1:
(Nitrogen > Carbon) -
Priority 2:
(Carbon bonded to Oxygen) -
Priority 3:
(Carbon bonded to Hydrogens) -
Priority 4:
(Lowest priority)
| Isomer | Configuration | Spatial Arrangement (H in back) | Precursor (Chiral Pool) |
| (2S)-Isomer | Sinister (Left) | Counter-clockwise sequence (1 | Derived from L-Alaninol ((S)-2-amino-1-propanol) |
| (2R)-Isomer | Rectus (Right) | Clockwise sequence (1 | Derived from D-Alaninol ((R)-2-amino-1-propanol) |
Physicochemical Properties & Differentiation[1]
While enantiomers share identical scalar properties (boiling point, density) in achiral environments, their behavior diverges in chiral environments and polarized light.
Comparative Data Table
| Property | (2S)-1-Propan-2-yloxypropan-2-amine | (2R)-1-Propan-2-yloxypropan-2-amine | Racemic Mixture |
| CAS Number (Free Base) | Not widely listed | Not widely listed | 1038314-66-7 |
| CAS Number (HCl Salt) | 1189663-07-7 | Enantiomer of 1189663-07-7 | Mixture |
| Molecular Formula | |||
| Molecular Weight | 117.19 g/mol | 117.19 g/mol | 117.19 g/mol |
| Optical Rotation | Positive (+) or Negative (-) depending on solvent* | Opposite sign of (2S) | |
| Solubility | Miscible in water, EtOH, DCM | Miscible in water, EtOH, DCM | Miscible in water, EtOH, DCM |
| Lipophilicity (LogP) | ~0.8 (Est.)[1] | ~0.8 (Est.) | ~0.8 (Est.) |
*Note: The sign of rotation depends on the solvent and pH. For related amino-ethers, the (S)-isomer is often dextrorotatory (+) in water, but this must be experimentally verified.
Synthetic Pathways and Manufacturing
The synthesis of enantiopure 1-Propan-2-yloxypropan-2-amine is typically achieved via two primary strategies: Chiral Pool Synthesis (from Alaninol) or Enzymatic Resolution .
Method A: Chiral Pool Synthesis (Preferred for High ee%)
This method utilizes the natural chirality of amino acids.
-
Starting Material: (S)-Alanine is reduced to (S)-Alaninol.
-
Protection: The amine is protected (e.g., N-Boc) to prevent side reactions.
-
O-Alkylation: The hydroxyl group is alkylated with isopropyl bromide/iodide using a base (NaH).
-
Deprotection: Removal of the Boc group yields the free amine with retained stereochemistry.
Method B: Enzymatic Resolution
Starting from the racemic ketone (1-isopropoxypropan-2-one), a transaminase enzyme is used to selectively aminate the ketone to the desired (S) or (R) amine.
Visualization: Synthetic Workflow
The following diagram illustrates the stereodivergent synthesis pathways.
Figure 1: Stereodivergent synthesis of (2S) and (2R) isomers starting from the chiral pool (Alanine).
Applications in Drug Development[3][4][5][6]
The (2S) and (2R) isomers are not interchangeable in pharmaceutical applications. The specific configuration dictates the molecule's fit within a protein binding pocket.
Chiral Building Block for APIs
This amine is a "privileged structure" for synthesizing:
-
Beta-Blockers: Analogous to the synthesis of Bisoprolol or Metoprolol, where the amine side chain determines
-adrenergic receptor selectivity. -
Kinase Inhibitors: The ether-amine motif provides a flexible linker that can orient pharmacophores into hydrophobic pockets.
-
Prodrug Moieties: Similar to the isopropoxycarbonyl group in Tenofovir Disoproxil , the isopropoxy ether group modulates solubility and membrane permeability.
Analytical Resolution Agents
The enantiopure amine can be used as a Chiral Resolving Agent for acidic racemic mixtures. For example, reacting (2S)-1-Propan-2-yloxypropan-2-amine with a racemic carboxylic acid forms diastereomeric salts, which can be separated by crystallization.[2]
Analytical Protocol: Determination of Enantiomeric Excess (ee)
To verify the purity of the (2S) or (2R) isomer, the following self-validating protocol is recommended.
Protocol: Chiral HPLC Analysis
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or Refractive Index if UV inactive).
-
Derivatization (Optional): If UV detection is poor, derivatize with Mosher's Acid Chloride or FDAA (Marfey's Reagent) .
Analytical Decision Logic
The following diagram outlines the workflow for confirming stereochemical purity.
Figure 2: Analytical workflow for determining enantiomeric excess (ee) and absolute configuration.
References
-
ChemSrc. (n.d.). (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride (CAS 1189663-07-7). Retrieved from [Link]
- Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. (General reference for chiral amine synthesis).
- Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.
Sources
hygroscopic properties of (2S)-1-Propan-2-yloxypropan-2-amine HCl
Technical Guide: Hygroscopic Properties and Solid-State Management of (2S)-1-Propan-2-yloxypropan-2-amine HCl
Executive Summary
(2S)-1-Propan-2-yloxypropan-2-amine Hydrochloride (CAS: 2081074-09-9) is a specialized chiral building block characterized by a low molecular weight and the presence of both an ether linkage and a primary amine hydrochloride moiety. These structural features impart significant hygroscopicity , presenting challenges in solid-state isolation, storage, and processability. This guide provides a technical analysis of its moisture sorption thermodynamics, experimental characterization protocols, and mitigation strategies for pharmaceutical and chemical development applications.
Chemical Profile & Structural Basis of Hygroscopicity
Identification
-
IUPAC Name: (2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride[1]
-
Common Synonyms: (S)-1-Isopropoxypropan-2-amine HCl; (S)-1-Isopropoxyisopropylamine HCl
-
Molecular Formula: C₆H₁₅NO · HCl
-
Molecular Weight: 153.65 g/mol
-
Chirality: (S)-enantiomer[2]
Mechanism of Moisture Uptake
The hygroscopic nature of this compound is driven by two synergistic molecular features:
-
Ammonium Chloride Headgroup: The ionic
moiety has a high charge density and strong hydrogen-bonding potential. The chloride ion ( ) is a weak base but a strong hydrogen bond acceptor for water molecules. -
Ether Oxygen Linkage: The isopropoxy group contains an ether oxygen (
) with lone pairs available for hydrogen bonding with adsorbed water molecules, facilitating the formation of water bridges within the crystal lattice.
| Feature | Contribution to Hygroscopicity | Mechanism |
| Ionic Lattice | High | High lattice energy disrupted by hydration; leads to deliquescence above Critical Relative Humidity (CRH). |
| Ether Oxygen | Moderate | Acts as a secondary H-bond acceptor, stabilizing the hydrate structure. |
| Alkyl Chain | Low (Hydrophobic) | The isopropyl groups provide some steric bulk but are insufficient to counteract the hydrophilicity of the salt core. |
Thermodynamics of Moisture Sorption
Understanding the sorption isotherm is critical for establishing handling windows.
-
Adsorption Phase (Low RH): Surface adsorption dominates. Water molecules bind to high-energy sites on the crystal surface.
-
Absorption Phase (Medium RH): Water penetrates the lattice, potentially forming a stoichiometric hydrate or a solid solution.
-
Deliquescence (High RH): Above the CRH (estimated at 60-70% RH for similar ether-amine salts), the solid dissolves in its own sorbed water, forming a saturated solution.
Visualization: Moisture Sorption Mechanism
Caption: Step-wise mechanism of moisture uptake leading to deliquescence.
Experimental Characterization Protocols
To validate the specific hygroscopic profile of a batch, the following self-validating protocols are recommended.
Dynamic Vapor Sorption (DVS)
Objective: Determine the sorption/desorption isotherm and Critical Relative Humidity (CRH).
Protocol:
-
Sample Prep: Load 10–20 mg of sample into the DVS quartz pan.
-
Drying: Equilibrate at 0% RH (25°C) for 6 hours or until mass change (
) < 0.002% per minute. -
Sorption Cycle: Increase RH in 10% steps from 0% to 90%. Hold at each step until equilibrium (
). -
Desorption Cycle: Decrease RH from 90% to 0% in 10% steps.
-
Analysis: Plot Mass Change (%) vs. RH. Look for hysteresis loops indicating hydrate formation.
Thermogravimetric Analysis (TGA)
Objective: Distinguish between surface water and bound crystal water (hydrates).
Protocol:
-
Ramp: Heat sample from 25°C to 250°C at 10°C/min under
purge (50 mL/min). -
Interpretation:
-
Mass loss < 100°C: Surface/unbound water.
-
Stepwise mass loss > 100°C: Stoichiometric hydrate dehydration or decomposition.
-
X-Ray Powder Diffraction (XRPD)
Objective: Detect phase changes (polymorph conversion) induced by moisture.
Workflow:
-
Analyze "As Is" sample.
-
Expose sample to 75% RH for 24 hours.
-
Re-analyze.[3]
-
Result: A shift in peak positions (2
) indicates a change in crystal lattice dimensions (swelling) or a new polymorphic form.
Impact on Process & Formulation
| Parameter | Impact | Risk Level |
| Flowability | Moisture creates liquid bridges between particles, causing agglomeration and poor flow. | High |
| Chemical Stability | Presence of water can catalyze hydrolysis of the ether linkage (rare) or promote racemization if pH shifts occur. | Low-Medium |
| Dosing Accuracy | Variable water content alters the effective weight of the active moiety, leading to dosing errors. | High |
Visualization: Characterization Workflow
Caption: Decision tree for classifying material properties based on analytical data.
Mitigation Strategies
Handling & Storage
-
Environment: Handle in a humidity-controlled environment (RH < 40%) or a glovebox filled with dry nitrogen.
-
Containers: Use double-lined polyethylene bags with desiccant packs (Silica gel or Molecular Sieves) inside high-density polyethylene (HDPE) drums.
-
Re-drying: If moisture uptake occurs, dry in a vacuum oven at 40°C–50°C. Note: Ensure temperature is below the melting point (approx. 160°C for similar salts).
Formulation Approaches
-
Salt Switching: If the HCl salt is too hygroscopic for the final dosage form, consider switching to a less hygroscopic counterion such as Fumarate or Succinate .
-
Coating: Apply a moisture barrier coating (e.g., PVA-PEG graft copolymer) to pellets or tablets.
References
-
Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Retrieved February 15, 2026, from [Link]
-
PubChem. (2025).[3][4] 2-Propanamine, hydrochloride (1:1).[3][4] National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Rörig-Dalgaard, I., & Svensson, S. (2016). High accuracy calibration of a dynamic vapor sorption instrument. Review of Scientific Instruments. Retrieved February 15, 2026, from [Link]
-
Newman, A. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit. American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]
Sources
- 1. 31420-47-0_(1S,2R)-2-(甲氧基羰基)环丙烷羧酸CAS号:31420-47-0_(1S,2R)-2-(甲氧基羰基)环丙烷羧酸【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 1147107-78-5|2-Cyclopropoxyethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Synthetic Architecture of Tenofovir Alafenamide (TAF)
Executive Summary
Tenofovir Alafenamide (TAF) represents a significant evolution in nucleotide reverse transcriptase inhibitor (NtRTI) design. Unlike its predecessor Tenofovir Disoproxil Fumarate (TDF), TAF is a phosphonamidate prodrug. This specific chemical architecture allows for high plasma stability and targeted intracellular activation by Cathepsin A, resulting in a 90% dose reduction compared to TDF.
For process chemists and drug developers, the synthesis of TAF presents a distinct challenge: Phosphorus Stereochemistry. The biological activity is strictly tied to the
Part 1: The Retrosynthetic Logic
To understand the impurity profile and yield optimization, we must deconstruct TAF into its three core synthons. The assembly is not merely a condensation; it is a stereoselective orchestration around the phosphorus atom.
Graphviz Diagram: TAF Retrosynthetic Disconnection
The following diagram illustrates the convergent synthesis strategy, highlighting the three critical building blocks.
Caption: Retrosynthetic breakdown of TAF into PMPA, Phenol, and L-Alanine Isopropyl Ester, centering on the P-chiral amidate formation.[1][2][3]
Part 2: Synthesis of Key Intermediates
L-Alanine Isopropyl Ester Hydrochloride
This intermediate acts as the "address label" for the prodrug, facilitating cellular uptake.
-
Critical Quality Attribute (CQA): Anhydrous conditions are paramount. Residual water leads to hydrolysis of the ester or the P-Cl bond in the subsequent step, generating PMPA anhydride impurities.
-
Synthesis Protocol:
-
Reagents: L-Alanine (1.0 eq), Isopropanol (solvent/reactant), Thionyl Chloride (
, 1.1 eq). -
Reaction: Slurry L-Alanine in isopropanol. Add
dropwise at 0-5°C (exothermic). Heat to reflux (80°C) for 4-6 hours. -
Isolation: Concentrate under vacuum to remove excess
and solvent. Crystallize from Ethyl Acetate/Hexane. -
Validation:
-NMR must show a distinct septet for the isopropyl group at 4.9-5.0 ppm.
-
Phenyl Phosphorodichloridate (Activated PMPA)
Before the chiral center can be established, the phosphonic acid of PMPA must be activated.
-
Process Insight: Direct chlorination of PMPA using thionyl chloride in acetonitrile is the industry standard.
-
Causality: The use of catalytic N,N-Dimethylformamide (DMF) forms the Vilsmeier-Haack reagent in situ, accelerating the formation of PMPA-dichloridate.
-
Risk: Over-heating (>75°C) leads to the formation of cyclic anhydrides (PMPA-anhydride), a difficult-to-remove impurity.
Part 3: The Critical Junction – Stereoselective Coupling
This is the most technically demanding step. The reaction of activated PMPA with phenol and L-alanine isopropyl ester creates a new chiral center at the phosphorus.
The Challenge: Diastereomeric Mixture
The reaction naturally produces a ~50:50 mixture of
Method A: Dynamic Kinetic Resolution (DKR) / Crystallization
Instead of expensive chiral auxiliaries, modern process chemistry utilizes solubility differences.
Protocol:
-
Coupling: React PMPA-dichloridate with Phenol (1.0 eq) and L-Ala-OiPr HCl (1.0 eq) in Dichloromethane (DCM) using Triethylamine (TEA) as a base at -20°C.
-
Why -20°C? Low temperature suppresses the formation of the bis-phenol and bis-alanine impurities.
-
-
Workup: Wash with phosphate buffer to remove unreacted PMPA.
-
Resolution (The "Purge"):
-
Solvent switch to Acetonitrile (ACN) or Isopropyl Acetate.
-
Seed with pure
crystals. -
The
isomer crystallizes preferentially. The isomer remains in the mother liquor. -
Note: Some protocols use D-Tartaric acid or L-Proline to form diastereomeric salts that enhance this separation [1].
-
Graphviz Diagram: Stereoselective Workflow
The following flow chart details the decision matrix and physical separation logic.
Caption: Process flow for the isolation of the Sp-isomer via crystallization-induced resolution.
Part 4: Data Presentation & Quality Control
Impurity Profile Management
Trustworthiness in synthesis comes from anticipating failure. The following table summarizes key impurities and their origin.
| Impurity Name | Structure/Origin | Control Strategy |
| GS-7339 | Purged via fractional crystallization in Acetonitrile. | |
| Monophenyl PMPA | Hydrolysis of Amidate bond | Maintain anhydrous conditions; avoid acidic workups. |
| Bis-Phenol PMPA | Over-reaction with Phenol | Strict stoichiometry (1:1) and low temp addition (-20°C). |
| Bis-Ala PMPA | Over-reaction with L-Ala ester | Slow addition of L-Ala-OiPr to the PMPA-dichloridate. |
Self-Validating Analytical Protocol
To ensure the protocol is working, use
-
Isomer (TAF): Shift typically appears at
~22-23 ppm (solvent dependent). -
Isomer: Distinct shift separation (usually
> 0.5 ppm). -
Acceptance Criteria: The crude reaction often yields 50-60% d.e. (diastereomeric excess). After crystallization, the target is >98% d.e. [2].[4][5][6]
Part 5: Final Salt Formation (Hemifumarate)
The final market form is Tenofovir Alafenamide Hemifumarate (TAF-HF). This salt form is critical for stability.
-
Stoichiometry: 0.5 equivalents of Fumaric Acid per 1.0 equivalent of TAF free base.
-
Solvent: Ethanol or Acetonitrile.
-
Procedure: Dissolve TAF free base in ethanol at 50°C. Add fumaric acid solution. Cool slowly to 20°C.
-
Outcome: The hemifumarate crystallizes in a specific lattice that further rejects any remaining
isomer, acting as a final "polishing" step for chiral purity [3].
References
-
Gilead Sciences, Inc. (2016). Tenofovir alafenamide hemifumarate.[7] U.S. Patent No.[7] 9,296,769. Link
-
Organic Process Research & Development. (2018). Practical Synthesis of Tenofovir Alafenamide Fumarate. Link
-
CN Patent. (2018). Preparation method of tenofovir alafenamide fumarate key intermediate. CN108822149B. Link
-
Bentham Science. (2017). Efficient Synthesis and Resolution of Tenofovir Alafenamide. Link
Sources
- 1. Recycling Process For Preparing Tenofovir Alafenamide Diastereomers [quickcompany.in]
- 2. WO2017118928A1 - Process for the separation of diastereomers of tenofovir alafenamide - Google Patents [patents.google.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Page loading... [guidechem.com]
- 5. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 6. WO2017157352A1 - A preparation method of diastereomerically pure tenofovir alafenamide or its salts - Google Patents [patents.google.com]
- 7. US9296769B2 - Tenofovir alafenamide hemifumarate - Google Patents [patents.google.com]
Methodological & Application
synthesis protocol for Tenofovir Alafenamide using (2S)-1-Propan-2-yloxypropan-2-amine
Application Note: Precision Synthesis of Tenofovir Alafenamide (TAF)
Critical Reagent Analysis & Nomenclature Correction
Before commencing the protocol, a critical structural discrepancy in the requested topic must be addressed to ensure scientific integrity and the successful synthesis of the target Active Pharmaceutical Ingredient (API).
-
Requested Reagent: (2S)-1-Propan-2-yloxypropan-2-amine
-
Target Molecule: Tenofovir Alafenamide (TAF)[1][3][4][5][6][7]
-
Required Moiety:L-Alanine Isopropyl Ester (H2N-CH(CH3)-C(=O)-O-CH(CH3)2).[2]
-
Functionality: ProTide technology requires an ester linkage to facilitate intracellular hydrolysis by Cathepsin A, releasing the active Tenofovir diphosphate.
-
Directive: This protocol substitutes the user's requested ether string with the structurally required L-Alanine Isopropyl Ester (Isopropyl (2S)-2-aminopropanoate) . Using the ether amine would yield a metabolically inert analog, failing the core requirement of TAF synthesis.
Executive Summary & Retrosynthetic Logic
Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug of Tenofovir (PMPA). Unlike its predecessor TDF, TAF is stable in plasma and selectively hydrolyzed intracellularly, allowing for lower dosing and reduced renal toxicity.
The Synthetic Challenge:
The synthesis centers on the construction of a chiral phosphorus center (P-stereogenic). The reaction of Tenofovir with phenol and L-alanine isopropyl ester generates a diastereomeric mixture (
Retrosynthetic Disconnection: The pathway utilizes a "Chloridate Activation" strategy:
-
Activation: Conversion of Tenofovir (PMPA) to a Phenyl-Phosphonochloridate intermediate.
-
Coupling: Nucleophilic attack by L-Alanine Isopropyl Ester.
-
Resolution: Diastereomeric enrichment via salt formation (Fumaric acid).
Figure 1: Retrosynthetic logic for TAF construction.
Materials & Equipment Profile
Reagent Specifications:
| Reagent | CAS Registry | Purity Requirement | Role |
|---|---|---|---|
| Tenofovir (PMPA) | 147127-20-6 | >99.0% (Anhydrous) | Core Scaffold |
| L-Alanine Isopropyl Ester HCl | 62062-65-1 | >98.5% (ee >99%) | Chiral Amine Source |
| Phenol | 108-95-2 | >99.0% | ProTide Leaving Group |
| Triphenyl Phosphite | 101-02-0 | >98.0% | Activation Agent |
| Thionyl Chloride | 7719-09-7 | Reagent Grade | Chlorinating Agent |
| Fumaric Acid | 110-17-8 | >99.0% | Salt Formation/Resolution |[3]
Equipment:
-
Jacketed Glass Reactor (5L or scale-dependent) with overhead stirring.
-
Temperature Control Unit (Range: -20°C to 100°C).
-
High-Performance Liquid Chromatography (HPLC) with Chiral Column (e.g., Chiralpak AD-H).
Detailed Experimental Protocol
Stage 1: Preparation of Tenofovir Phenyl Phosphonochloridate
Rationale: Direct coupling is inefficient. We first create a reactive P-Cl bond.
-
Solvation: Charge Tenofovir (PMPA) (1.0 eq) into the reactor. Add Sulfolane or Acetonitrile (5-8 volumes). Stir to form a slurry.
-
Activation: Add Triphenyl Phosphite (1.5 eq) and Pyridine (1.2 eq). Heat the mixture to 80°C for 2-4 hours.
-
Chlorination: Cool the mixture to 50°C . Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes.
-
Critical Control: Exothermic reaction. Maintain internal temperature <55°C to prevent degradation.
-
-
Maturation: Stir at 50°C for 1 hour. The solution now contains the activated Tenofovir Phenyl Phosphonochloridate.
Stage 2: Coupling with L-Alanine Isopropyl Ester
Rationale: The amine attacks the P-Cl bond. Base is required to scavenge HCl.
-
Preparation: In a separate vessel, dissolve L-Alanine Isopropyl Ester HCl (1.5 eq) in Dichloromethane (DCM) . Add Triethylamine (TEA) (3.0 eq) to liberate the free amine.
-
Coupling: Cool the activated Phosphonochloridate mixture (from Stage 1) to -5°C .
-
Addition: Slowly add the L-Alanine Isopropyl Ester solution to the reactor over 1 hour.
-
Kinetic Control: Low temperature favors the formation of the desired diastereomer ratio, though a ~1:1 mix is often unavoidable without specific chiral catalysts.
-
-
Quench: After 2 hours at 0°C, quench with Water (5 volumes).
-
Extraction: Separate phases. Wash the organic layer with 5% NaH2PO4 and Brine. Dry over Na2SO4 and concentrate under vacuum to obtain crude TAF (oil/foam).
Stage 3: Diastereomeric Resolution & Salt Formation
Rationale: TAF is marketed as the Fumarate salt. Crystallization with fumaric acid selectively precipitates the desired diastereomer.
-
Dissolution: Dissolve the crude TAF in Acetonitrile (7 volumes).
-
Salt Formation: Add Fumaric Acid (0.5 eq - Note: TAF is a hemifumarate or monofumarate depending on specific form, but 1:1 stoichiometry in reaction is common for purification).
-
Heating: Heat to 60°C until solids dissolve.
-
Crystallization: Cool slowly to 20°C over 4 hours. Seed with pure TAF Fumarate crystals if available.
-
Filtration: Filter the white solid.
-
Recrystallization (Polishing): If Chiral purity <98%, recrystallize from Methanol/Acetonitrile .
Process Visualization
Figure 2: Step-by-step process flow for TAF synthesis and resolution.
Process Control & Analytics
To ensure the protocol is self-validating, the following checkpoints must be monitored:
| Parameter | Method | Acceptance Criteria |
| Reaction Completion (Stage 1) | HPLC (C18) | PMPA < 1.0% area |
| Diastereomeric Ratio (Crude) | Chiral HPLC | Typically 50:50 to 60:40 (S/R) before resolution |
| Chiral Purity (Final) | Chiral HPLC | > 99.0% de (Target Diastereomer) |
| Residual Solvents | GC-HS | Meets ICH Q3C limits (Acetonitrile < 410 ppm) |
| Water Content | Karl Fischer | < 1.0% w/w |
Chiral HPLC Method parameters:
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5µm)
-
Mobile Phase: n-Heptane : Ethanol : Diethylamine (60 : 40 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 260 nm
Troubleshooting Guide
-
Issue: Low Yield in Coupling Step.
-
Cause: Hydrolysis of the Phosphonochloridate due to moisture.
-
Solution: Ensure all reagents (especially PMPA and solvents) are strictly anhydrous (<0.05% water). Perform reaction under Nitrogen atmosphere.
-
-
Issue: Poor Diastereomeric Resolution.
-
Cause: Cooling rate too fast during crystallization.
-
Solution: Implement a linear cooling ramp (5°C/hour). Use seeding at the metastable zone width.
-
-
Issue: "Sticky" Solid during Filtration.
-
Cause: Impurities or residual phenol.
-
Solution: Wash the filter cake efficiently with cold Acetonitrile or MTBE to remove phenol residues.
-
References
-
Gilead Sciences, Inc. (2015). Process for the preparation of Tenofovir Alafenamide. World Intellectual Property Organization. WO2015040640A2.[4] Link
-
An, M., Chang, Z., et al. (2023).[2] Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals. 2[3][6]
-
Technical Disclosure Commons. (2022).[4] Process for the preparation of Tenofovir Alafenamide Monofumarate. Link
-
Bentham Science. (2018). Efficient Synthesis and Resolution of Tenofovir Alafenamide. Letters in Organic Chemistry. 6
Sources
- 1. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate [cjph.com.cn]
- 3. eurekaselect.com [eurekaselect.com]
- 4. tdcommons.org [tdcommons.org]
- 5. WO2015040640A2 - An improved process for the preparation of tenofovir alafenamide or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.up.ac.za [repository.up.ac.za]
Application Note: Precision Coupling of (2S)-1-isopropoxypropan-2-amine with Phosphoramidates
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of phosphoramidate prodrugs (ProTides) or related phosphorus scaffolds using the chiral ether amine (2S)-1-isopropoxypropan-2-amine .
Strategic Overview
The coupling of (2S)-1-isopropoxypropan-2-amine to phosphorus centers represents a specific variation of the "ProTide" strategy. Unlike classical McGuigan ProTides which utilize amino acid esters (e.g., L-alanine isopropyl ester), this protocol utilizes a chiral ether amine .
Chemical Rationale[1][2][3][4][5]
-
Metabolic Stability: The ether linkage (
) is resistant to intracellular esterases (e.g., Cathepsin A, CES1) that typically activate standard ProTides. This motif is often selected to modulate stability, alter tissue distribution, or design "soft" drugs that degrade via oxidative dealkylation (CYP450) rather than hydrolysis. -
Nucleophilicity: As a primary alkyl amine with a
-oxygen, (2S)-1-isopropoxypropan-2-amine exhibits slightly higher nucleophilicity ( ) compared to -amino esters ( ). This requires careful temperature control to prevent bis-amination. -
Stereochemistry: The (2S)-configuration mimics the L-amino acid stereochemistry, which is often critical for interaction with polymerase enzymes or specific transport proteins.
Reaction Engineering & Conditions
Successful coupling relies on controlling the electrophilicity of the phosphorus center to ensure mono-substitution.
Critical Reagents
| Component | Recommended Reagent | Role & Notes |
| Phosphorus Source | Phenyl phosphorodichloridate | The standard electrophile. Highly moisture sensitive. |
| Amine | (2S)-1-isopropoxypropan-2-amine | The nucleophile. Use the HCl salt for better stoichiometry control, or free base if freshly distilled. |
| Catalyst | N-Methylimidazole (NMI) | Crucial. Acts as a nucleophilic catalyst (forming a reactive P-NMI intermediate) and HCl scavenger. |
| Base | Triethylamine (TEA) or DIPEA | Bulk base to neutralize HCl. |
| Solvent | Dichloromethane (DCM) | Preferred for solubility and ease of workup. Anhydrous is mandatory. |
Mechanism of Action
The reaction follows a nucleophilic substitution at Phosphorus(V). The order of addition determines the product profile.
-
Activation: NMI attacks the P-Cl bond, forming a highly reactive imidazolium species.
-
Coupling: The amine attacks the P-NMI species, displacing NMI and forming the P-N bond.
Figure 1: Catalytic activation cycle using NMI. The amine intercepts the activated P-NMI species.
Experimental Protocols
Two methods are provided. Method A is the standard one-pot approach. Method B uses an activated Pentafluorophenol (PFP) ester for higher stereocontrol (if diastereomeric purity at Phosphorus is required).
Method A: One-Pot Synthesis (Standard)
Objective: Synthesis of a Nucleoside Phosphoramidate using Phenyl Phosphorodichloridate.
Reagents:
-
Nucleoside analog (1.0 eq)
-
Phenyl phosphorodichloridate (1.2 eq)
-
(2S)-1-isopropoxypropan-2-amine (1.2 eq)
-
N-Methylimidazole (NMI) (2.5 eq)
-
Anhydrous DCM (10 mL/mmol)
Protocol:
-
Preparation: Dry the nucleoside and amine overnight under high vacuum. Ensure glassware is oven-dried and flushed with Argon.
-
Phosphorylation (Step 1):
-
Dissolve the Nucleoside (1.0 eq) in anhydrous DCM (or THF if solubility is poor).
-
Add Phenyl phosphorodichloridate (1.2 eq) at 0°C.
-
Add NMI (2.5 eq) dropwise over 5 minutes.
-
Observation: The solution may turn slightly yellow.[1] Stir at 0°C for 1 hour. Monitor by TLC or LCMS for disappearance of nucleoside.
-
-
Amine Coupling (Step 2):
-
Critical: Lower temperature to -78°C (dry ice/acetone bath) to prevent bis-amination.
-
Add (2S)-1-isopropoxypropan-2-amine (1.2 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.
-
Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (3x). Wash organics with dilute HCl (0.5M) to remove NMI, then saturated
and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Method B: The "Achiral" Chlorophosphoramidate Route
Objective: Pre-forming the reagent to couple with a valuable nucleoside later.
-
Dissolve Phenyl phosphorodichloridate (1.0 eq) in DCM at -78°C.
-
Add (2S)-1-isopropoxypropan-2-amine (1.0 eq) and TEA (1.0 eq) dropwise.
-
Stir for 1 hour at -78°C, then warm to 0°C.
-
Result: A solution of Phenyl (2S)-1-isopropoxypropan-2-yl phosphoramidochloridate .
-
Usage: This intermediate is unstable and should be used immediately by adding the Nucleoside (0.8 eq) and NMI (2.0 eq).
Analytical Validation (QC)
Trust but verify. Phosphoramidate synthesis is prone to hydrolysis (P-OH) and bis-amination (P-(N)2).
| Technique | Expected Signal | Diagnostic Value |
| 31P NMR | Gold Standard. | |
| 1H NMR | Doublet at | Look for the NH coupling to Phosphorus. The isopropyl methyls will appear as diastereotopic pairs if P is chiral. |
| LC-MS | [M+H]+ | Confirm mass. Watch for [M+18] (hydrolysis) or [M+Amine] (bis-amination). |
Workflow Diagram
Figure 2: Operational workflow for one-pot phosphoramidate synthesis.
Troubleshooting & Optimization
-
Problem: Low Yield / Hydrolysis.
-
Cause: Wet solvent or reagents. The P-Cl bond hydrolyzes instantly with water.
-
Fix: Distill NMI and TEA over
. Use freshly opened anhydrous DCM.
-
-
Problem: Bis-amination (Two amines on Phosphorus).
-
Cause: Reaction temperature too high during amine addition or excess amine used.
-
Fix: Strict -78°C control. Add amine very slowly. Ensure stoichiometry is exactly 1:1 or slight deficit of amine.
-
-
Problem: Poor Diastereoselectivity.
-
Context: The reaction produces a ~1:1 mixture of
and diastereomers. -
Fix: If a single isomer is required, switch to the PFP-Ester method (coupling the amine to a chiral PFP-phenylphosphate precursor) or separate isomers via preparative HPLC/SFC.
-
References
-
McGuigan, C., et al. (1993). "Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT." Journal of Medicinal Chemistry. Link
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link
-
Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. Link
-
Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977." Journal of Biological Chemistry. (Describes the analytical separation of phosphoramidate diastereomers). Link
Sources
Application Notes and Protocols: Nucleophilic Substitution Reactions Involving (2S)-1-Propan-2-yloxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of (2S)-1-Propan-2-yloxypropan-2-amine in Modern Synthesis
Chiral amines are foundational components in the landscape of medicinal chemistry and materials science, with a significant percentage of small-molecule pharmaceuticals containing a chiral amine fragment.[1] The specific stereochemistry of these molecules is often critical to their biological activity and safety, making enantiomerically pure building blocks highly valuable.[2] (2S)-1-Propan-2-yloxypropan-2-amine, a chiral primary amine featuring an isopropoxy ether linkage, represents a versatile synthon for introducing a stereodefined center into a target molecule. Its primary amine functionality serves as a potent nucleophile, enabling a wide array of derivatizations through nucleophilic substitution and addition reactions.
These application notes provide a comprehensive guide to the synthesis and utilization of (2S)-1-Propan-2-yloxypropan-2-amine in key nucleophilic substitution reactions. The protocols herein are designed to be robust and informative, offering not just procedural steps but also the underlying chemical principles that govern these transformations. This document is intended to empower researchers to leverage the unique structural and stereochemical attributes of this chiral building block in their synthetic campaigns.
Part 1: Enantioselective Synthesis of the Chiral Amine Building Block
The efficient and stereocontrolled synthesis of (2S)-1-propan-2-yloxypropan-2-amine is a prerequisite for its use in subsequent reactions. While various methods for chiral amine synthesis exist, including reductive amination and the use of chiral auxiliaries, biocatalytic approaches offer exceptional enantioselectivity under mild, environmentally benign conditions.[2][3] Transaminase enzymes, in particular, are highly effective for the asymmetric amination of prochiral ketones.
Biocatalytic Synthesis via Asymmetric Transamination
This protocol outlines the synthesis of (2S)-1-propan-2-yloxypropan-2-amine from the corresponding prochiral ketone, 1-propan-2-yloxypropan-2-one, using a stereoselective transaminase.
Caption: Workflow for the biocatalytic synthesis of the chiral amine.
Protocol 1: Transaminase-Catalyzed Synthesis
| Step | Procedure | Rationale & Key Insights |
| 1. Bioreactor Setup | In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5). Add the transaminase enzyme preparation and the pyridoxal phosphate (PLP) cofactor. | The transaminase is the chiral catalyst responsible for the stereoselective amine transfer. PLP is an essential cofactor for the enzymatic activity. The pH is maintained at the optimal level for enzyme stability and activity. |
| 2. Substrate Addition | Add the amine donor, such as isopropylamine, to the reaction mixture. Subsequently, add the prochiral ketone, 1-propan-2-yloxypropan-2-one. | Isopropylamine is an effective and economical amine donor. The ketone is the substrate that will be converted to the chiral amine. |
| 3. Reaction | Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 8-24 hours). Monitor the reaction progress via HPLC or GC analysis. | The reaction proceeds until a substantial amount of the ketone is converted. Monitoring is crucial to determine the optimal reaction time and prevent potential side reactions or enzyme degradation. |
| 4. Quenching & Workup | Once the reaction reaches the desired conversion, quench by adding an acid (e.g., concentrated HCl) to lower the pH. | Acidification stops the enzymatic reaction by denaturing the enzyme. It also converts the product amine into its hydrochloride salt, which is typically more water-soluble and less volatile. |
| 5. Isolation | Perform a distillation to remove the unreacted ketone and the acetone byproduct. The remaining aqueous solution contains the hydrochloride salt of the target amine. | The difference in boiling points allows for the separation of the volatile ketone and acetone from the amine salt. |
| 6. Purification | The amine can be liberated from its salt by basification followed by extraction with an organic solvent. Further purification can be achieved by distillation or chromatography if necessary. | This step yields the free amine in a purified form, ready for use in subsequent reactions. |
Part 2: Application in Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of (2S)-1-propan-2-yloxypropan-2-amine makes it a competent nucleophile, capable of reacting with a variety of electrophilic substrates.[4] These reactions are fundamental for creating new carbon-nitrogen bonds and for elaborating the chiral scaffold into more complex molecules. A key advantage of using a chiral primary amine is that the stereocenter is typically retained throughout the substitution reaction, provided the chiral carbon itself is not the reaction center.
Caption: Generalized pathway for nucleophilic substitution reactions.
A. N-Alkylation with Alkyl Halides
The reaction of primary amines with alkyl halides is a classic method for forming secondary amines. However, a significant challenge is the potential for over-alkylation, as the resulting secondary amine can also act as a nucleophile, leading to the formation of tertiary amines and even quaternary ammonium salts.[4] Careful control of stoichiometry is therefore essential.
Protocol 2: N-Alkylation
| Step | Procedure | Rationale & Key Insights |
| 1. Reaction Setup | In a round-bottom flask, dissolve (2S)-1-propan-2-yloxypropan-2-amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF). Add a non-nucleophilic base (e.g., K₂CO₃ or diisopropylethylamine, 2.0 eq.). | The solvent stabilizes the charged intermediates. The base is crucial to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the starting amine. Using an excess of the base drives the reaction to completion. |
| 2. Electrophile Addition | Slowly add the alkyl halide (e.g., benzyl bromide, 1.0-1.2 eq.) to the stirred solution at room temperature. | A slight excess of the alkyl halide can ensure full conversion of the primary amine. Slow addition helps to control any exotherm. |
| 3. Reaction | Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting amine is consumed (monitor by TLC or LC-MS). | The reaction rate depends on the reactivity of the alkyl halide. Heating can accelerate the reaction, but may also increase the rate of over-alkylation. |
| 4. Workup | After cooling, filter off the solid base. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). | This removes the inorganic salts and separates the organic product from the aqueous phase. |
| 5. Purification | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | Chromatography is often necessary to separate the desired secondary amine from any unreacted starting materials and over-alkylation products. |
Table 1: Summary of N-Alkylation Conditions
| Electrophile | Stoichiometry (Amine:Electrophile) | Base | Solvent | Temperature | Expected Product |
| Benzyl Bromide | 1 : 1.1 | K₂CO₃ | Acetonitrile | 40°C | N-Benzyl-(2S)-1-propan-2-yloxypropan-2-amine |
| Ethyl Iodide | 1 : 1.1 | DIPEA | DMF | Room Temp. | N-Ethyl-(2S)-1-propan-2-yloxypropan-2-amine |
B. N-Acylation with Acyl Chlorides and Anhydrides
N-acylation is a highly efficient reaction that converts the primary amine into a stable amide. Unlike N-alkylation, over-acylation is generally not an issue, as the resulting amide is significantly less nucleophilic than the starting amine.
Protocol 3: N-Acylation
| Step | Procedure | Rationale & Key Insights |
| 1. Reaction Setup | Dissolve (2S)-1-propan-2-yloxypropan-2-amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture in an ice bath (0°C). | The base scavenges the HCl generated from the acyl chloride. The reaction is often exothermic, so cooling is necessary to control the reaction rate and prevent side reactions. |
| 2. Electrophile Addition | Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise to the cooled, stirred solution. | Slow addition prevents a rapid temperature increase. A slight excess of the acylating agent ensures complete conversion. |
| 3. Reaction | Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS. | The reaction is typically fast and complete at room temperature. |
| 4. Workup | Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash successively with dilute HCl, water, and brine. | The NaHCO₃ wash neutralizes any remaining acid. The dilute HCl wash removes the excess tertiary amine base. |
| 5. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting amide is often pure enough for subsequent use, but can be recrystallized or purified by chromatography if needed. | Amides are generally stable and crystalline compounds, making them easier to purify than the corresponding amines. |
Table 2: Summary of N-Acylation Conditions
| Electrophile | Stoichiometry (Amine:Electrophile) | Base | Solvent | Temperature | Expected Product |
| Acetyl Chloride | 1 : 1.1 | Triethylamine | DCM | 0°C to RT | N-Acetyl-(2S)-1-propan-2-yloxypropan-2-amine |
| Acetic Anhydride | 1 : 1.1 | Pyridine | THF | Room Temp. | N-Acetyl-(2S)-1-propan-2-yloxypropan-2-amine |
Part 3: Characterization of Products
The successful synthesis of N-substituted derivatives of (2S)-1-propan-2-yloxypropan-2-amine must be confirmed through rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of new signals corresponding to the added alkyl or acyl group and shifts in the signals of the protons adjacent to the nitrogen are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the product, confirming its elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemical integrity of the chiral center has been maintained, analysis on a chiral stationary phase is recommended. This is particularly important if the reaction conditions were harsh and could potentially lead to racemization.
-
Infrared (IR) Spectroscopy: For acylation reactions, the appearance of a strong carbonyl (C=O) stretch (typically around 1650 cm⁻¹) and the disappearance of the N-H bending vibrations of the primary amine confirm the formation of the amide.
Conclusion
(2S)-1-Propan-2-yloxypropan-2-amine is a valuable chiral building block for the synthesis of complex molecules in drug discovery and materials science. Its enantioselective synthesis can be efficiently achieved using modern biocatalytic methods. As a potent nucleophile, it readily participates in a variety of nucleophilic substitution reactions, including N-alkylation and N-acylation, providing a reliable handle for introducing a stereodefined center into target structures. The protocols and principles outlined in these application notes serve as a robust starting point for researchers seeking to exploit the synthetic potential of this versatile chiral amine.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Accessed February 15, 2026. [Link]
-
Amines as Nucleophiles. Chemguide. Accessed February 15, 2026. [Link]
- US Patent 6,133,018A: Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. Accessed February 15, 2026. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. ResearchGate. Accessed February 15, 2026. [Link]
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Royal Society of Chemistry. Accessed February 15, 2026. [Link]
-
Isopropylamine. Wikipedia. Accessed February 15, 2026. [Link]
-
Nucleophilic addition reaction of amines. ResearchGate. Accessed February 15, 2026. [Link]
Sources
Application Note: Catalytic Architectures for Chiral Amino Ethers
Executive Summary
Chiral amino ethers are privileged structural motifs in neuroactive pharmaceuticals (e.g., Atomoxetine, Fluoxetine, Duloxetine) and high-performance chiral ligands. Traditionally, these bonds are formed via Williamson ether synthesis or nucleophilic aromatic substitution (
This guide details two modern, catalytic protocols that circumvent these limitations:
-
Transition Metal Catalysis: Iridium-catalyzed asymmetric allylic etherification.
-
Organocatalysis: Chiral Phosphoric Acid (CPA)-catalyzed ring-opening of aziridines.[1]
Part 1: Strategic Disconnection & Selection Guide
The synthesis of 1,2- or 1,3-amino ethers requires a careful choice of disconnection based on the substrate's electronic bias and the desired stereocenter location.
Decision Tree for Method Selection
Figure 1: Strategic decision tree for selecting the appropriate catalytic manifold based on substrate topology.
Part 2: Protocol A - Iridium-Catalyzed Asymmetric Allylic Etherification
This method is superior to Palladium-catalyzed variants for generating chiral branched ethers. While Pd-catalysis typically yields linear (achiral) products via attack at the least hindered terminus, Iridium-phosphoramidite complexes direct nucleophilic attack to the substituted carbon, establishing the stereocenter with high fidelity.
Mechanistic Insight
The reaction proceeds via a distinct inner-sphere mechanism where the active catalyst is an iridacycle formed via C-H activation of the phosphoramidite ligand. The high enantioselectivity arises from the specific geometry of the intermediate
Figure 2: Simplified catalytic cycle for Ir-catalyzed allylic substitution favoring branched regioselectivity.
Experimental Protocol
Target Reaction: Synthesis of chiral
Materials:
-
Pre-catalyst:
(1-2 mol%) -
Ligand: Feringa or Alexakis Phosphoramidite (e.g.,
) (2-4 mol%) -
Electrophile: Allylic carbonate (e.g., tert-butyl (1-phenylallyl) carbonate)
-
Nucleophile: Amino alcohol (N-protected) or simple alcohol
-
Base:
or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) -
Solvent: THF or 2-MeTHF (Anhydrous)
Step-by-Step Workflow:
-
Catalyst Activation (Glovebox/Schlenk Line):
-
In a flame-dried Schlenk tube, charge
(6.7 mg, 0.01 mmol) and Phosphoramidite Ligand (0.02 mmol). -
Add anhydrous THF (1.0 mL) and propylamine (1.0 mL). Stir at 50°C for 30 mins to generate the active species (color change often observed).
-
Critical: Remove all volatiles under high vacuum to leave the active solid catalyst.
-
-
Reaction Assembly:
-
Redissolve the catalyst residue in THF (2.0 mL).
-
Add the Allylic Carbonate (1.0 mmol).
-
Add the Alcohol Nucleophile (1.2 mmol).
-
Add
(1.0 mmol) or catalytic TBD (0.1 mmol) depending on the alcohol acidity.
-
-
Execution:
-
Stir the sealed vessel at room temperature (25°C) for 12–24 hours.
-
Monitoring: Check conversion via TLC or GC-MS. Look for the consumption of the carbonate.
-
-
Work-up & Purification:
-
Filter the reaction mixture through a short pad of silica/Celite to remove inorganic salts.
-
Concentrate in vacuo.
-
Purify via flash column chromatography (typically Hexanes/EtOAc).
-
Typical Results:
| Substrate (R) | Nucleophile (R'-OH) | Yield (%) | Regio (b:l) | ee (%) |
| Phenyl | Benzyl alcohol | 88 | >95:5 | 96 |
| Phenyl | N-Boc-ethanolamine | 82 | 92:8 | 94 |
| Alkyl | Phenol | 75 | 90:10 | 91 |
Part 3: Protocol B - Organocatalytic Ring Opening of Aziridines
For non-allylic systems, particularly 1,2-amino ethers, the asymmetric ring opening (ARO) of meso-aziridines using Chiral Phosphoric Acids (CPAs) is the gold standard. This method is metal-free and highly scalable.
Mechanistic Insight
The CPA acts as a bifunctional catalyst. The acidic proton activates the aziridine nitrogen (Brønsted acid activation), while the phosphoryl oxygen interacts with the incoming alcohol nucleophile (Brønsted base activation), orienting it for a stereoselective backside attack.
Experimental Protocol
Target Reaction: Desymmetrization of meso-aziridines with aliphatic alcohols. Reference: Adapted from Antilla et al. and List et al. (See Refs 3, 4).
Materials:
-
Substrate: Meso-N-acyl aziridine (e.g., N-benzoyl cyclohexene imine).
-
Catalyst: (R)-TRIP or (R)-VAPOL hydrogen phosphate (5 mol%).
-
Nucleophile: Alcohol (e.g., Methanol, Benzyl alcohol) - usually 2-5 equivalents.
-
Solvent: Toluene or
(anhydrous). -
Additives: Molecular Sieves (4Å) are crucial to prevent hydrolysis.
Step-by-Step Workflow:
-
Preparation:
-
Flame-dry a reaction vial and cool under Argon.
-
Add the meso-Aziridine (0.5 mmol).
-
Add the CPA Catalyst (0.025 mmol, 5 mol%).
-
Add activated 4Å Molecular Sieves (50 mg).
-
-
Reaction Initiation:
-
Add anhydrous Toluene (2.5 mL).
-
Add the Alcohol (1.5 mmol) dropwise.
-
-
Execution:
-
Stir at room temperature (or 0°C for higher selectivity) for 24-48 hours.
-
Note: The reaction rate is concentration-dependent. Higher concentrations (0.5 M) often favor the intermolecular pathway over background hydrolysis.
-
-
Work-up:
-
Quench with saturated
solution. -
Extract with DCM (3x).
-
Dry organic layers over
. -
Purify via chromatography.
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst inhibition by product | Increase catalyst loading to 10 mol%; use more non-polar solvent. |
| Low ee% | Background reaction | Lower temperature to -20°C; ensure alcohol is dry. |
| Hydrolysis Product | Moisture in solvent | Flame-dry glassware; double amount of Molecular Sieves. |
References
-
Hamilton, J. Y., Sarlah, D., & Carreira, E. M. (2014). Iridium-Catalyzed Enantioselective Allylic Vinylation. Journal of the American Chemical Society, 136(8), 3006–3009. Link
-
Ueno, S., & Hartwig, J. F. (2008).[2] Direct, Iridium-Catalyzed Enantioselective and Regioselective Allylic Etherification with Aliphatic Alcohols.[2] Angewandte Chemie International Edition, 47(10), 1928–1931. Link
-
Rowland, E. B., Rowland, G. B., Rivera-Otero, E., & Antilla, J. C. (2007). Chiral Phosphoric Acid-Catalyzed Enantioselective Addition of Alcohols to Imines. Journal of the American Chemical Society, 129(39), 12084–12085. Link
-
Corić, I., & List, B. (2012). Asymmetric Organocatalytic Formation of Protected 1,2-Amino Alcohols. Nature, 483, 315–319. Link
-
Yin, Q., et al. (2020).[3] Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49, 6141-6153.[3] Link
Sources
handling precautions for (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride in the lab
Application Note & Standard Operating Procedures (SOP)
Executive Summary & Chemical Profile[1][2][3]
(2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride (CAS: 2171226-93-8) is a chiral primary amine salt featuring an isopropoxy ether side chain. It serves as a critical chiral building block (synthon) in the synthesis of pharmaceutical intermediates, particularly for introducing steric bulk and ether functionality in a stereodefined manner.
As a hydrochloride salt, this compound exhibits enhanced stability compared to its free base but introduces specific handling challenges related to hygroscopicity and stoichiometric precision in synthesis. This guide defines the protocols for its safe storage, manipulation, and activation (free-basing) in laboratory environments.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride |
| Common Name | (2S)-1-Isopropoxypropan-2-amine HCl |
| CAS Number | 2171226-93-8 |
| Molecular Formula | C₆H₁₅NO[1] · HCl |
| Molecular Weight | 153.65 g/mol (Salt) / 117.19 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Toluene |
| Chirality | (S)-enantiomer (Check optical rotation per batch CoA) |
Health, Safety, and Environment (HSE) Risk Assessment
While hydrochloride salts are generally less volatile than their free amines, they retain significant irritation potential.
GHS Classification (Inferred from Structural Class)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Work within a certified chemical fume hood. If handling open powder >10g outside a hood, use N95/P2 particulate respirators.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient if generating dust.
-
Dermal: Nitrile gloves (0.11 mm min. thickness).
-
Breakthrough Note: Amines can permeate thin nitrile; change gloves immediately upon splash contact.
-
Storage & Stability Protocols
Critical Factor: Hygroscopicity. Amine hydrochlorides are prone to absorbing atmospheric moisture. Water uptake alters the effective molecular weight, leading to stoichiometric errors in sensitive couplings (e.g., amide bond formation).
Storage Hierarchy
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Environment: Desiccator cabinet maintained at <20% Relative Humidity (RH).
-
Temperature: Refrigerate at 2–8°C .
-
Caution: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.
-
Operational Protocols
Protocol A: Precision Weighing (Hygroscopic Solids)
Objective: To weigh the exact millimolar equivalent without moisture contamination.
-
Equilibration: Remove vial from 4°C storage. Let stand at ambient temp for 30 minutes.
-
Anti-Static Measure: Use an anti-static gun or ionizer bar if the solid is fluffy/static-prone.
-
Transfer:
-
Do NOT use spatulas that have not been dried.
-
Weigh by difference (taring the receiving vessel) rather than adding to a static weigh boat.
-
-
Resealing: Purge the headspace of the stock vial with Argon or Nitrogen before resealing. Parafilm the cap.
Protocol B: Activation (Free-Basing) Strategies
Most nucleophilic reactions (acylation, alkylation) require the free amine. The HCl must be neutralized.
Strategy 1: In-Situ Neutralization (Preferred for Peptide Coupling)
Use this when the reaction solvent tolerates tertiary amine salts (e.g., DIPEA·HCl).
-
Dissolve the (2S)-amine HCl in the reaction solvent (DMF, DCM, or THF).
-
Add 1.05 – 1.2 equivalents of a non-nucleophilic base:
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
-
Stir for 5–10 minutes. The solution is now ready for the addition of the electrophile (e.g., Acid Chloride, Activated Ester).
Strategy 2: Biphasic Extraction (Preferred for Clean Free Base)
Use this if the tertiary amine salt byproduct interferes with the reaction or catalyst.
-
Suspend the amine HCl in Dichloromethane (DCM) .
-
Add an equal volume of 1M NaOH or Saturated Na₂CO₃ .
-
Vigorously stir/shake for 5 minutes.
-
Separate layers. Extract aqueous layer 2x with DCM.
-
Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Filter and concentrate carefully (Free base may be volatile; do not use high vacuum <10 mbar for extended periods).
Protocol C: Reaction Monitoring
Since the ether-amine lacks a strong UV chromophore (benzene ring), standard UV-TLC (254 nm) is ineffective.
-
TLC Visualization: Use Ninhydrin Stain .
-
Procedure: Dip TLC plate in Ninhydrin solution -> Heat with heat gun.
-
Result: Free amine appears as a Purple/Red spot.
-
-
LC-MS: Operate in Positive Mode (ESI+) . Look for
.
Visualized Workflows
Decision Tree: Handling & Activation
This diagram guides the researcher on how to introduce the amine into a reaction based on sensitivity requirements.
Figure 1: Decision logic for preparing the amine for synthesis. Choose "In-Situ" for standard couplings to save time; choose "Biphasic" if the HCl salt or DIPEA byproduct might poison a catalyst.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Brush off dry powder immediately. Rinse with lukewarm water for 15 mins. Do not use vinegar (exothermic reaction risk). |
| Eye Contact | Flush with eyewash station for 15 mins. Hold eyelids open. Seek ophthalmologist. |
| Spill (Solid) | Dampen a paper towel (to prevent dust) and wipe up. Place in hazardous waste (Solid). |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][4] Contact Poison Control. |
References
-
Sigma-Aldrich. (2S)-1-(propan-2-yloxy)propan-2-amine hydrochloride Product Page. Retrieved from .
-
PubChem. Compound Summary: 2-Propanamine, N-(1-methylethyl)-, hydrochloride.[1] National Library of Medicine. Retrieved from .
-
Fisher Scientific. Safety Data Sheet: Isopropylamine Hydrochloride. Retrieved from .
-
MedChemExpress. Propan-2-amine-d6 hydrochloride SDS. Retrieved from .[4]
(Note: While specific data for the exact ether-amine is proprietary in some databases, safety and handling protocols are derived from the validated properties of the homologous class of chiral beta-amino ethers and isopropylamine salts.)
Sources
- 1. 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1) | C6H16ClN | CID 11320964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
solvent selection for amidation of (2S)-1-isopropoxypropan-2-amine
Application Note & Protocol Guide
Topic: Strategic Solvent Selection for the Amidation of (2S)-1-isopropoxypropan-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Reaction Environment
The formation of an amide bond is arguably the most frequent and vital reaction in medicinal chemistry and pharmaceutical process development.[1][2] It is the cornerstone of peptide synthesis and a key transformation for constructing a vast array of active pharmaceutical ingredients (APIs). The reaction, which couples a carboxylic acid and an amine, appears straightforward, yet its success, efficiency, and scalability are profoundly influenced by the choice of solvent. This is particularly true when working with chiral substrates like (2S)-1-isopropoxypropan-2-amine, a valuable building block where stereochemical integrity is paramount.[3]
Traditional reliance on solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) is now being challenged due to significant safety, health, and environmental concerns.[1][4][5] Consequently, a modern, strategic approach to solvent selection is not merely an optimization step but a fundamental requirement for developing sustainable, robust, and transferable chemical processes.[6][7]
This guide provides a comprehensive framework for the rational selection of solvents for the amidation of (2S)-1-isopropoxypropan-2-amine. We will move beyond simple solubility considerations to explore the mechanistic implications of the solvent environment, present a systematic protocol for solvent screening, and offer data-driven recommendations to guide your experimental design.
Theoretical & Mechanistic Considerations for Solvent Selection
The solvent does not merely serve as a passive medium for the reactants; it is an active participant that can dictate the reaction pathway, kinetics, and outcome. Understanding its influence is key to process control.
The Amidation Mechanism and Solvent Interaction
Amide bond formation from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to overcome a significant activation energy barrier.[2][8] This is usually achieved with a coupling reagent (e.g., carbodiimides like DCC, phosphonium salts like PyBOP, or aminium/uronium salts like HATU).
The general mechanism involves two key stages:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester).
-
Nucleophilic Attack: The amine, (2S)-1-isopropoxypropan-2-amine, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the activated leaving group to form the final amide product.
The solvent influences this process in several ways:
-
Solvation of Reactants: The solvent must adequately dissolve the carboxylic acid, the amine, the coupling reagent, and any additives (like a non-nucleophilic base, e.g., DIPEA). The structure of (2S)-1-isopropoxypropan-2-amine, with its polar amine group and non-polar isopropoxy moiety, suggests it will have moderate solubility in a range of solvents.[9][10]
-
Stabilization of Intermediates: Polar aprotic solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction rate. However, excessively polar solvents might also stabilize the reactants too much, increasing the activation energy.
-
Proton Transfer: Protic solvents (e.g., alcohols) can engage in hydrogen bonding, which can interfere with the reaction by solvating the amine nucleophile, reducing its reactivity.[11] Therefore, polar aprotic solvents are generally preferred.
-
Byproduct Solubility: A crucial, often overlooked, function of the solvent is to manage the solubility of byproducts. For instance, when using carbodiimide coupling agents, the resulting urea byproduct should ideally either remain fully dissolved or precipitate completely for easy removal by filtration.
Key Solvent Properties and Their Impact
| Property | Impact on Amidation | Rationale |
| Polarity | High polarity generally favors the reaction by solvating charged intermediates. | Aprotic polar solvents like Acetonitrile (MeCN), Ethyl Acetate (EtOAc), and 2-Methyltetrahydrofuran (2-MeTHF) are often effective.[4][12] |
| Protic vs. Aprotic | Aprotic solvents are strongly preferred. | Protic solvents (alcohols, water) can hydrogen-bond with the amine, reducing its nucleophilicity, and can react directly with the activated carboxylic acid intermediate.[11] |
| Boiling Point | A moderate boiling point (60-120 °C) offers flexibility. | Allows for heating to drive the reaction to completion but ensures the solvent can be easily removed during workup under reduced pressure.[13] |
| Lewis Basicity | Solvents with high Lewis basicity (e.g., Pyridine) can compete with the amine nucleophile. | Can lead to side reactions or inhibition. Solvents with moderate to low basicity are generally better choices. |
| SHE Profile | Safety, Health, and Environmental (SHE) impact is critical for process development. | Solvents like DCM, DMF, and NMP are being phased out due to toxicity.[1][5] Greener alternatives like 2-MeTHF, cyclopentyl methyl ether (CPME), and ethyl acetate are highly recommended.[4][6][14] |
Experimental Workflow: A Systematic Solvent Screening Protocol
A systematic screening process is the most reliable method for identifying the optimal solvent for a specific amidation reaction. This protocol uses a small-scale, parallel approach to efficiently compare solvent performance.
Visualization of the Screening Workflow
Caption: Workflow for systematic solvent screening.
Step-by-Step Screening Protocol
Objective: To identify the optimal solvent for the amidation of (2S)-1-isopropoxypropan-2-amine with a target carboxylic acid.
Materials:
-
(2S)-1-isopropoxypropan-2-amine
-
Carboxylic Acid of interest
-
Coupling Reagent (e.g., HATU, T3P, or EDC/HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Array of candidate solvents (See Table 2 for suggestions)
-
Reaction vials (e.g., 2 mL HPLC vials or microwave vials) with stir bars
-
Stir plate or vial block with heating capability
-
Analytical tools: TLC plates, LC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
To ensure consistent dispensing, prepare concentrated stock solutions of the amine, carboxylic acid, coupling reagent, and base in a suitable, highly soluble, and volatile solvent that can be easily removed (e.g., DCM or MeCN). Note: This "dosing" solvent will be evaporated before the reaction starts.
-
-
Solvent Dispensing:
-
Into a labeled array of reaction vials, dispense 0.5 mL of each candidate solvent to be screened.
-
-
Reactant Addition:
-
Dispense the stock solution of the carboxylic acid (1.0 eq) into each vial.
-
Dispense the stock solution of the coupling reagent (1.1 eq) and base (2.0-3.0 eq) into each vial.
-
Evaporate the "dosing" solvent from all vials under a stream of nitrogen or in a vacuum centrifuge to leave behind a solid mixture of the acid, reagent, and base.
-
Initiate the reactions by adding the stock solution of (2S)-1-isopropoxypropan-2-amine (1.05 eq) to each vial. Cap the vials immediately.
-
-
Reaction Conditions:
-
Allow the reactions to stir at ambient temperature (e.g., 25 °C).
-
If desired, a parallel set can be run at a slightly elevated temperature (e.g., 50 °C) to assess the thermal impact.
-
-
Monitoring and Analysis:
-
After set time points (e.g., 1 hour, 4 hours, and 24 hours), take a small aliquot from each reaction.
-
Quench the aliquot with a few drops of water and extract with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extract by TLC or LC-MS to determine the conversion to product, the presence of starting materials, and the formation of any byproducts.
-
-
Evaluation:
-
Rank the solvents based on the following criteria:
-
Reaction Rate: Which solvent gave the fastest conversion?
-
Final Conversion/Yield: Which solvent provided the highest conversion at 24 hours?
-
Purity Profile: Which solvent resulted in the cleanest reaction with the fewest byproducts?
-
Workup Characteristics: Observe the reaction mixture. Are there any precipitates? Is the mixture easy to handle?
-
-
Data-Driven Solvent Recommendations
Based on extensive studies on solvent replacement for amidation and general principles of process chemistry, the following table provides a ranked list of solvents for consideration.[4][6][12]
Table 2: Recommended Solvents for Amidation Screening
| Category | Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Key Considerations & Rationale |
| Recommended (Green & Efficient) | 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.97 | Excellent green replacement for DCM/THF. Good balance of polarity and low water miscibility, simplifying workup.[5][12] |
| Ethyl Acetate (EtOAc) | 77 | 6.02 | Widely used, effective, and environmentally benign. Good for product crystallization.[4][12] | |
| Acetonitrile (MeCN) | 82 | 37.5 | Highly polar aprotic solvent, often leads to fast reaction rates. Fully water-miscible, which can complicate workup. | |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Higher boiling point than 2-MeTHF, low peroxide formation risk. A good green solvent choice.[14] | |
| Usable (With Justification) | Dichloromethane (DCM) | 40 | 9.08 | Historically a default choice due to high solubility of many organics. Now highly discouraged due to health concerns.[1][5] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Effective, but prone to peroxide formation. 2-MeTHF is a superior alternative. | |
| Toluene | 111 | 2.38 | Non-polar, may be useful if reactants are greasy. Can facilitate water removal via azeotrope if the reaction is sensitive to moisture. | |
| Undesirable (Avoid) | N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point makes removal difficult. Classified as a substance of very high concern (SVHC) due to reproductive toxicity.[1][5] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Similar toxicity concerns and difficult removal as DMF.[1] | |
| Alcohols (MeOH, EtOH) | 65, 78 | 32.7, 24.5 | Protic nature interferes with the reaction by reacting with the activated intermediate and reducing amine nucleophilicity. |
Detailed Amidation Protocol in a Recommended Solvent
This protocol provides an example of a scaled-up reaction in 2-MeTHF, a recommended green solvent.
Objective: Synthesis of N-((2S)-1-isopropoxypropan-2-yl)benzamide.
Materials:
-
Benzoic Acid (1.22 g, 10.0 mmol, 1.0 eq)
-
(2S)-1-isopropoxypropan-2-amine (1.23 g, 10.5 mmol, 1.05 eq)
-
HATU (4.18 g, 11.0 mmol, 1.1 eq)
-
DIPEA (3.48 mL, 20.0 mmol, 2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (50 mL)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.22 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol).
-
Add 50 mL of anhydrous 2-MeTHF and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.48 mL, 20.0 mmol) dropwise to the stirred solution.
-
After 5 minutes of stirring, add (2S)-1-isopropoxypropan-2-amine (1.23 g, 10.5 mmol) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS until the benzoic acid is consumed.
-
Upon completion, dilute the reaction mixture with an additional 50 mL of 2-MeTHF.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash chromatography or recrystallization to yield the pure amide product.
Logical Framework for Solvent Selection
When moving from screening to process scale-up, a multi-faceted decision process is required.
Caption: Decision tree for process solvent selection.
Conclusion
The selection of a solvent for the amidation of (2S)-1-isopropoxypropan-2-amine is a critical decision that impacts reaction efficiency, product purity, and process sustainability. Moving away from traditional, hazardous solvents like DCM and DMF is not only an environmental imperative but also a scientific one, leading to more robust and safer processes. By employing a systematic screening protocol and prioritizing solvents with favorable performance and SHE profiles, such as 2-MeTHF and ethyl acetate, researchers can significantly enhance the quality and viability of their synthetic routes. This strategic approach ensures that the chosen solvent is not just a medium, but a tool for achieving optimal reaction outcomes.
References
-
McKenzie, C., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(6), 1543-1551. [Link]
-
Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 20(1), 20-38. [Link]
-
Ismalaj, E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4756-4771. [Link]
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Garmroodi, F., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(13), 5089. [Link]
-
Gavali, M., et al. (2017). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 333-336. [Link]
-
Yang, H., et al. (2014). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 38(10). [Link]
-
Shang, R., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14896. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Charville, H., et al. (2011). Direct Transamidation Reactions: Mechanism and Recent Advances. Current Organic Chemistry, 15(12), 1853-1873. [Link]
-
StudySmarter. (2023). Amide Reactions. [Link]
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Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11435-11440. [Link]
-
Purosolv. (2024). Choosing the Right Solvent for Drug Manufacturing. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Todd, R. C., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (91), 51921. [Link]
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Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]
-
Technobis. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021). Amide Reactions [ORGANIC CHEMISTRY] Klein Chapter 21.12. YouTube. [Link]
-
Jimenez-Gonzalez, C., et al. (2012). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. Clean Technologies and Environmental Policy, 15(3), 395-406. [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
-
Byrne, F., et al. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 18, 72-76. [Link]
-
Komesu, A., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(48), 32575-32586. [Link]
-
Wikipedia. (n.d.). Amine. [Link]
-
Fletcher, R. (2015). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. [Link]
-
Sciencemadness Wiki. (2020). Isopropylamine. [Link]
-
Wikipedia. (n.d.). Isopropylamine. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. [Link]
-
Garcia, J., et al. (1985). Amidine nitrosation. Journal of the American Chemical Society, 107(12), 3691-3696. [Link]
-
MaChemGuy. (2021). Understanding Amides (A2 Chemistry). YouTube. [Link]
- Johnson, D. R., & Ford, M. E. (2000). Aminopropylation of alcohols in the presence of amide or ether solvents.
-
NIST. (n.d.). 2-Propanamine. NIST Chemistry WebBook. [Link]
Sources
- 1. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Isopropylamine Salts in Antiviral Formulation Development
Senior Application Scientist Note: Initial searches for a compound with CAS number 1202745-31-0 did not yield a specific, publicly documented chemical entity. This suggests the number may be inaccurate or assigned to a proprietary substance not yet in the public domain. However, extensive research into antiviral prodrug development frequently highlights the use of amine salts to improve the physicochemical properties of active pharmaceutical ingredients (APIs). This guide, therefore, focuses on a closely related and highly relevant application: the use of Isopropylamine (CAS 75-31-0) in forming salts of antiviral compounds, a critical strategy in prodrug and formulation development. We will explore the principles, protocols, and significance of this approach, providing a robust framework for researchers in the field.
Introduction: The Challenge of Antiviral Drug Delivery
Many potent antiviral nucleoside and nucleotide analogues suffer from poor aqueous solubility and low oral bioavailability.[1] These limitations can hinder their development into effective oral therapies, often necessitating intravenous administration which is less convenient for patients and can be associated with higher healthcare costs.[2] Prodrug strategies are a cornerstone of modern medicinal chemistry, designed to overcome these pharmacokinetic hurdles.[3] One effective approach is the formation of salts, which can significantly enhance the solubility and dissolution rate of a drug substance. Isopropylamine, a simple primary amine, is a versatile counter-ion used in the pharmaceutical industry for this purpose.
Expert Insight: The choice of a salt-forming agent is not trivial. It can impact not only solubility but also stability, hygroscopicity, and even the crystalline form of the API, all of which are critical parameters in drug development. Isopropylamine is often selected for its low molecular weight and its ability to form stable, crystalline salts with acidic functional groups commonly found in antiviral agents, such as phosphates or carboxylic acids.
The Role of Isopropylamine in Antiviral Formulations
Isopropylamine (2-aminopropane) is a colorless, volatile liquid with an ammonia-like odor. In pharmaceutical applications, it acts as a base to neutralize acidic APIs, forming an isopropylammonium salt. This conversion from a neutral, often poorly soluble molecule to a salt can dramatically increase its affinity for aqueous environments.
Mechanism of Solubility Enhancement
The formation of an isopropylamine salt introduces an ionic component to the drug molecule. This ionic character disrupts the crystal lattice of the solid drug, reducing the energy required to break intermolecular forces and allowing water molecules to more readily solvate the individual ions. The result is a significant increase in aqueous solubility.
Experimental Protocols
The following protocols provide a generalized workflow for the preparation and characterization of an isopropylamine salt of an acidic antiviral compound. Note: These are model protocols and must be adapted based on the specific properties of the target antiviral agent.
Protocol 1: Synthesis of an Isopropylamine Salt of an Antiviral Compound
Objective: To prepare the isopropylammonium salt of a model acidic antiviral compound to enhance its aqueous solubility.
Materials:
-
Model Antiviral Acid (e.g., a carboxylic acid or phosphate-containing analogue)
-
Isopropylamine (CAS 75-31-0), ≥99% purity
-
Anhydrous organic solvent (e.g., ethanol, isopropanol, or acetone)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve the model antiviral acid in a minimal amount of the chosen anhydrous organic solvent in a round-bottom flask with magnetic stirring. Gentle heating may be applied if necessary to achieve complete dissolution.
-
Stoichiometric Addition: In a separate container, prepare a solution of isopropylamine in the same organic solvent. A 1.0 to 1.1 molar equivalent of isopropylamine to the antiviral acid is typically used.
-
Salt Formation: Slowly add the isopropylamine solution dropwise to the stirring solution of the antiviral acid at room temperature.
-
Precipitation: The isopropylamine salt will often precipitate out of the solution as it forms. Continue stirring for 1-2 hours to ensure complete reaction. If no precipitate forms, the solvent may be slowly evaporated or an anti-solvent (a solvent in which the salt is insoluble) can be added to induce crystallization.
-
Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting materials.
-
Drying: Dry the salt in a vacuum oven at a temperature appropriate for the compound's stability (typically 40-50 °C) until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the salt and to ensure that the precipitation is not influenced by the presence of water.
-
Slow Addition: Slow, dropwise addition of the isopropylamine solution helps to control the reaction and promote the formation of a crystalline, easily filterable product. Rapid addition can lead to the formation of an amorphous or oily product that is difficult to handle.
Protocol 2: Characterization of the Isopropylamine Salt
Objective: To confirm the formation of the isopropylamine salt and assess its purity and key physicochemical properties.
Methods:
-
Melting Point Analysis: Determine the melting point of the synthesized salt. A sharp melting point is indicative of a pure crystalline compound and will differ from the melting point of the parent acid.
-
Spectroscopic Analysis (FTIR & ¹H NMR):
-
FTIR: Acquire an infrared spectrum of the salt. Look for the disappearance of the acidic proton signal (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of new peaks corresponding to the ammonium N-H stretches.
-
¹H NMR: Dissolve the salt in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show the characteristic peaks of the antiviral compound along with the signals for the isopropylamine counter-ion (a septet for the CH group and a doublet for the two CH₃ groups). The integration of these peaks should correspond to the expected stoichiometry.
-
-
Solubility Determination:
-
Prepare saturated solutions of both the parent antiviral acid and the synthesized isopropylamine salt in deionized water at a controlled temperature (e.g., 25 °C).
-
Equilibrate the solutions for 24 hours with continuous stirring.
-
Filter the solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation
The following table provides a hypothetical comparison of the physicochemical properties of a model antiviral acid and its corresponding isopropylamine salt.
| Property | Model Antiviral Acid | Isopropylamine Salt of Model Antiviral Acid |
| Appearance | White Crystalline Powder | White Crystalline Powder |
| Melting Point | 150-152 °C | 185-187 °C |
| Aqueous Solubility | 0.1 mg/mL | 15 mg/mL |
| ¹H NMR | Conforms to structure | Conforms to structure with isopropylamine signals |
Visualization of the Process
Diagram 1: Experimental Workflow for Isopropylamine Salt Formation
Caption: Workflow for the synthesis and characterization of an isopropylamine salt.
Diagram 2: Mechanism of Solubility Enhancement
Caption: Salt formation enhances drug-water interactions, leading to increased solubility.
Conclusion and Future Perspectives
The formation of isopropylamine salts is a valuable and straightforward strategy to enhance the aqueous solubility of acidic antiviral compounds. This approach can be a critical step in the early stages of drug development, enabling the formulation of oral dosage forms and facilitating further preclinical and clinical evaluation. While this guide has focused on isopropylamine, the principles can be extended to a wide range of other pharmaceutically acceptable amines. Future work in this area will continue to explore novel salt forms and co-crystals to further optimize the physicochemical and pharmacokinetic properties of antiviral drugs.
References
-
De Clercq, E., & Field, H. J. (2006). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1–11. [Link]
-
Eisen, D. B. (1998). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 41(16), 2929-2937. [Link]
-
Pradère, U., et al. (2021). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 12(8), 1136-1158. [Link]
-
Meier, C. (2006). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 49(2), 453-460. [Link]
-
Field, H. J. (2013). The development of successful prodrug strategies for antiviral chemotherapy. Antiviral Chemistry and Chemotherapy, 23(4), 143-154. [Link]
-
Ray, A. S., et al. (2016). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Antiviral Research, 129, 95-108. [Link]
-
Singh, R., et al. (2023). Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? Journal of Family Medicine and Primary Care, 12(4), 589-591. [Link]
-
Tiz, D. B., et al. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 92(3), e669. [Link]
-
Painter, G. R., et al. (2021). Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs. Antimicrobial Agents and Chemotherapy, 65(4), e02284-20. [Link]
-
Mackman, R. L., et al. (2020). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters, 11(8), 1513-1518. [Link]
-
Cox, R. M., et al. (2021). Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice. Nature Communications, 12(1), 6460. [Link]
-
Painter, G. R., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver: The Journey of Remdesivir (GS-5734) from the Liver to Peripheral Blood Mononuclear Cells. ACS Medicinal Chemistry Letters, 13(4), 540-544. [Link]
-
Painter, G. R., et al. (2020). Rethinking Remdesivir: Synthesis of Lipid Prodrugs that Substantially Enhance Anti-Coronavirus Activity. bioRxiv. [Link]
-
Rudge, E., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 263-276. [Link]
-
Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of Medicinal Chemistry, 51(8), 2328-2345. [Link]
-
Martinez, D. R., et al. (2023). The oral nucleoside prodrug GS-5245 is efficacious against SARS-CoV-2 and other endemic, epidemic and enzootic coronaviruses. Science Translational Medicine, 15(714), eadj4504. [Link]
-
Zhang, Y., et al. (2023). Antiviral Cyclopropane Acids from Deep-Sea-Derived Fungus Aspergillus sydowii. Marine Drugs, 21(3), 173. [Link]
-
El-Registan, M. A., & El-Kamel, A. H. (2017). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules, 22(10), 1658. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6363, Isopropylamine. Retrieved February 15, 2026, from [Link]
Sources
Application Note: Stereocontrolled Conversion of (S)-1-Isopropoxypropan-2-ol to Amine Hydrochloride
[1]
Executive Summary
This application note details the chemical transformation of (S)-1-isopropoxypropan-2-ol (CAS: 2799-17-9 for parent amino-alcohol reference) to its corresponding amine hydrochloride salt .[1] This transformation is a cornerstone in the synthesis of chiral beta-blocker intermediates and amino-ether building blocks.[1]
Critical Stereochemical Insight: Direct conversion of a secondary alcohol to an amine using standard nucleophilic substitution (SN2) mechanisms results in Walden Inversion .[1] Therefore, starting with the (S)-enantiomer alcohol will yield the (R)-enantiomer amine.[1]
This guide presents two validated pathways:
Strategic Pathway Analysis
The choice of reagents depends on scale and equipment availability. Route A is preferred for process chemistry due to atom economy and ease of purification. Route B is preferred for rapid medicinal chemistry exploration.[1]
Pathway Visualization (Graphviz)[1]
Figure 1: Strategic workflow for the stereoinvertive conversion of (S)-alcohol to (R)-amine hydrochloride.[1]
Reagent Selection & Mechanistic Causality
Activation Reagents (Turning -OH into a Leaving Group)
The secondary hydroxyl group is a poor leaving group.[1] It must be activated.[1][2]
-
Methanesulfonyl Chloride (MsCl): The reagent of choice for Route A. It forms a mesylate (OMs) ester.[1] MsCl is preferred over Tosyl Chloride (TsCl) for secondary alcohols because the smaller methyl group causes less steric hindrance during the subsequent nucleophilic attack [1].
-
Triphenylphosphine (PPh3) / DIAD: Used in Route B.[1][3] This system activates the oxygen via an oxyphosphonium intermediate, which is highly reactive towards nucleophiles [2].[2]
Nucleophiles (The Nitrogen Source)[1]
-
Sodium Azide (NaN3): A robust, high-atom-economy nucleophile. It attacks the backside of the activated carbon, ensuring high enantiomeric excess (ee) through inversion.
-
Diphenylphosphoryl Azide (DPPA): A safer, organic-soluble azide source often used in Mitsunobu conditions.[1] It avoids the handling of solid azide salts but is significantly more expensive.
Reducing Agents
-
Catalytic Hydrogenation (H2, Pd/C): The cleanest method. It reduces the azide (-N3) directly to the amine (-NH2) with nitrogen gas as the only byproduct.[1]
-
Staudinger Reduction (PPh3 / H2O): Ideal if the substrate contains alkene or benzyl ether functionalities sensitive to hydrogenation.[1] (Note: The isopropoxy ether is stable to H2/Pd).[1]
Detailed Experimental Protocols
Protocol A: The Sulfonate-Azide Route (Recommended for >1g Scale)[1]
Step 1: Mesylation
-
Setup: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (N2).
-
Dissolution: Dissolve (S)-1-isopropoxypropan-2-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv). Cool the mixture to 0°C in an ice bath.
-
Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv).[1] The reaction is exothermic; maintain internal temp < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (formation of less polar spot).[1]
-
Workup: Quench with saturated NaHCO3. Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.
Step 2: Azidation (Inversion) [1]
-
Solvent: Dissolve the crude mesylate in anhydrous DMF (0.5 M).
-
Reagent: Add Sodium Azide (NaN3) (1.5 equiv).
-
Heating: Heat to 70°C for 4–6 hours.
-
Workup: Cool to RT. Dilute with water (5x volume) and extract with Diethyl Ether or Ethyl Acetate (3x).[1]
-
Safety Check: Treat the aqueous waste with bleach (sodium hypochlorite) to quench unreacted azide before disposal.[1]
Step 3: Reduction & Salt Formation [1][7]
-
Hydrogenation: Dissolve the crude azide in Methanol (MeOH) . Add 10% Pd/C (10 wt% loading).
-
Execution: Stir under a balloon of H2 gas for 4–12 hours at RT.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1]
-
Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.2 equiv) or bubble HCl gas.
-
Isolation: Concentrate the solvent. The (R)-1-isopropoxypropan-2-amine hydrochloride will typically crystallize or precipitate.[1] Triturate with cold diethyl ether to purify.
Protocol B: The Mitsunobu Route (Recommended for <100mg Scale)
-
Reagents: Dissolve (S)-1-isopropoxypropan-2-ol (1.0 equiv) and Triphenylphosphine (PPh3) (1.2 equiv) in anhydrous THF .
-
Nucleophile: Add Diphenylphosphoryl azide (DPPA) (1.2 equiv).[1] Cool to 0°C.[1][8]
-
Activator: Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv).[1]
-
Reaction: Stir at 0°C for 30 min, then RT for 12 hours.
-
Reduction: Perform Staudinger reduction in situ. Add PPh3 (1.5 equiv) and Water (10 equiv).[1] Heat to 50°C for 2 hours.
-
Workup: Acidify with 1M HCl. Wash with Et2O (removes PPh3O and unreacted reagents).[1] Basify the aqueous layer with NaOH, extract amine into DCM, dry, and treat with HCl to form the salt.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of MsCl | Ensure DCM is anhydrous; keep system under N2. |
| Racemization | SN1 character during Azidation | Ensure high concentration of NaN3; do not overheat (>80°C). |
| Incomplete Reduction | Catalyst poisoning | Ensure azide intermediate is free of sulfur/DMF traces before H2/Pd step.[1] |
| Safety Incident | Azide + DCM | NEVER mix sodium azide with DCM or Chloroform.[1] Use Ether/EtOAc for extractions.[1] |
References
-
Methanesulfonyl Chloride Activation: Crossland, R. K., & Servis, K. L. (1970).[1] A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196.[1] Link[1]
-
Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][7] Chemical Reviews, 109(6), 2551–2651.[1] Link[1]
-
Azide Safety Protocols: Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.[1] Link[1]
-
Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. (1992).[1] Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.[1] Link
Sources
- 1. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Article - Standard Operating Procedur... [policies.unc.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
improving enantiomeric excess of (2S)-1-Propan-2-yloxypropan-2-amine synthesis
This guide is designed as a specialized technical support resource for researchers and process chemists working on the asymmetric synthesis of (2S)-1-Propan-2-yloxypropan-2-amine (also known as (S)-1-isopropoxypropan-2-amine).
The content focuses on the two most robust industrial methodologies: Biocatalytic Transamination (Asymmetric Synthesis) and Classical Resolution (Purification).
Topic: Optimization of Enantiomeric Excess (ee) for (2S)-1-Propan-2-yloxypropan-2-amine Ticket Priority: High (Process Optimization)
Core Synthesis Strategy: Biocatalytic Transamination
The Gold Standard: For aliphatic ether-amines,
The Reaction Pathway
The synthesis utilizes a prochiral ketone substrate (1-isopropoxypropan-2-one ) and an amine donor (Isopropylamine ).
Figure 1: Biocatalytic transamination workflow. The removal of acetone is critical to drive the equilibrium toward the target amine.
Troubleshooting Guide: Biocatalysis
Issue: My ee is consistently low (<90%).
| Potential Cause | Mechanism | Corrective Action |
| Background Reaction | Spontaneous non-enzymatic imine formation followed by non-selective reduction (if using reductive amination enzymes like Amine Dehydrogenases). | Switch to Transaminases. TAs do not require reducing agents in the media, eliminating racemic background reduction. |
| Wrong Enzyme Variant | The enzyme pocket may not sterically discriminate the isopropoxy group effectively. | Screening: Test a panel of (S)-selective TAs (e.g., from Vibrio fluvialis, Chromobacterium violaceum, or engineered variants from Codexis/Almac). The bulky isopropoxy group requires a larger "small" binding pocket than a methoxy group. |
| Stereochemical Leakage | Racemization of the product after formation. | pH Control: Ensure the reaction pH is not too high (>11). While amines are stable, extreme basicity can promote slow racemization in some ether-amines. Keep pH 7.0–9.0. |
Issue: My ee is high (>98%), but conversion is stalled at 50-60%.
-
Thermodynamic Equilibrium: Transamination is reversible. The accumulation of acetone (coproduct) pushes the reaction backward.
-
Solution:
-
Use Excess Donor: Increase Isopropylamine (IPM) to 5–10 equivalents.
-
Acetone Removal: Apply a nitrogen sweep or reduced pressure (approx. 200–300 mbar) to selectively evaporate acetone (bp 56°C) while retaining the aqueous buffer.
-
Alternative Donor: Use Alanine + Lactate Dehydrogenase (LDH) recycling system to remove pyruvate (coproduct) irreversibly.
-
Protocol: Chemical Resolution (The "Polishing" Step)
If biocatalysis is unavailable, or if you need to upgrade material with 80-90% ee to >99% ee, use Diastereomeric Salt Crystallization .
Theory: The (S)-amine forms a salt with a chiral acid. The (S,S)-salt and (R,S)-salt have different solubilities.
Recommended Resolving Agent: (+)-L-Tartaric Acid or (S)-Mandelic Acid .
Step-by-Step Resolution Protocol
-
Stoichiometry: Dissolve the crude amine (1.0 eq) in Ethanol or Methanol (approx. 5-10 mL per gram).
-
Acid Addition: Add (+)-L-Tartaric acid (1.0 eq) dissolved in hot ethanol.
-
Crystallization:
-
Heat to reflux until clear.
-
Cool slowly to room temperature (1°C/min).
-
Crucial: If an oil forms instead of crystals (common with ether-amines), reheat and add a seed crystal, or add a co-solvent (e.g., Isopropyl Acetate or MTBE) to reduce solubility.
-
-
Filtration: Collect the crystals.
-
Liberation: Suspend crystals in water, basify with 5M NaOH to pH >12, and extract with DCM.
-
Check EE: If ee is <99%, repeat recrystallization of the salt before liberation.
Analytical Validation (FAQs)
Q: How do I accurately measure ee for this specific molecule? A: Direct injection of the free amine on a chiral GC column is often difficult due to peak tailing.
-
Method A (Derivatization): React the amine with Trifluoroacetic Anhydride (TFAA) or Acetyl Chloride . Analyze the resulting amide on a chiral GC column (e.g., Cyclosil-B or Chirasil-Dex). The amide reduces hydrogen bonding and sharpens peaks.
-
Method B (HPLC): Derivatize with Gitc (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) . This forms diastereomers that are easily separated on a standard C18 HPLC column.
Q: My GC shows a single peak, but the optical rotation is low. Why? A: You likely have peak overlap (racemization in the injector port) or a "false racemic" baseline.
-
Test: Inject a known racemic standard. If you don't see two peaks, your method has zero resolution.
-
Fix: Lower the GC oven ramp rate (e.g., 1°C/min) or switch to the derivatization method above.
Decision Logic for Process Improvement
Figure 2: Logical troubleshooting flow for identifying the root cause of low enantiomeric excess.
References
-
Fuchs, M., et al. (2015). Biocatalytic Synthesis of Chiral Amines using Transaminases. MDPI. Available at: [Link]
-
Codexis, Inc. (2014). Chiral Amine Synthesis Using
-Transaminases: An Amine Donor that Displaces Equilibria. PMC. Available at: [Link] -
Almac Group. (2020).
-Transaminases in the Pharmaceutical Industry. ACS. Available at: [Link] - Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie. (General reference for salt resolution).
purification methods for (2S)-1-isopropoxypropan-2-amine hydrochloride salt
Technical Support Center: Purification of (2S)-1-Isopropoxypropan-2-amine Hydrochloride
Executive Summary & Molecule Profile
Subject : (2S)-1-isopropoxypropan-2-amine hydrochloride Target Audience : Process Chemists, API Developers, Analytical Scientists Support Level : Tier 3 (Advanced Technical Troubleshooting)[1]
This guide addresses the purification, handling, and troubleshooting of the chiral ether-amine salt (2S)-1-isopropoxypropan-2-amine HCl .[1] As a structural analog of the widely utilized (S)-1-methoxypropan-2-amine, this compound presents unique purification challenges due to the increased lipophilicity of the isopropoxy group and the inherent hygroscopicity of small-molecule amine hydrochlorides.[1]
| Critical Quality Attribute | Specification Target | Common Failure Mode |
| Appearance | White to off-white crystalline solid | Yellow oil or deliquescent gum (Hygroscopicity/Oiling out) |
| Enantiomeric Excess (%ee) | > 99.0% (S)-isomer | < 95% due to racemization or impure starting material |
| Chemical Purity | > 98.0% | Presence of regioisomer (1-amino-2-isopropoxypropane) |
| Salt Stoichiometry | 1.0 : 1.0 (Amine : HCl) | Excess HCl trapped in lattice (Acidic pH) |
Core Purification Protocol (The "Golden Path")
The following workflow is the recommended standard operating procedure (SOP) for converting crude reaction mixtures into pharmaceutical-grade salt.
Figure 1: Standard Purification Workflow for Chiral Ether-Amine Salts.
Troubleshooting & FAQs
Category 1: Crystallization Failures (Oiling Out)
Q: I added HCl to my crude amine in isopropanol, but instead of crystals, a separate oily layer formed. How do I fix this?
A: "Oiling out" occurs when the salt separates as a liquid phase before it can crystallize, often due to high solubility in the chosen solvent or the presence of impurities (water/alcohols).
Root Cause Analysis:
-
Temperature: The solution was too hot during acid addition.
-
Solvent Polarity: Pure Isopropanol (IPA) might be too polar for this specific lipophilic salt.
-
Water Content: HCl salts are highly hygroscopic; even trace water can lower the melting point of the solvated salt below room temperature.
Corrective Protocol:
-
Re-dissolution: Heat the mixture until the oil dissolves (add a small amount of MeOH if necessary, but keep it minimal).
-
Anti-Solvent Addition: While hot (approx. 50-60°C), add a non-polar anti-solvent such as MTBE (Methyl tert-butyl ether) or Heptane .
-
Ratio: Start with 1:1 Solvent:Anti-solvent.
-
-
Seeding: Cool to cloud point and add seed crystals (if available) or scratch the glass surface.
-
Slow Cooling: Cool to room temperature over 2 hours, then to 0°C. Rapid cooling promotes oiling.
| Solvent System | Suitability | Notes |
| IPA (Pure) | Moderate | Good for high purity, risk of yield loss.[1] |
| IPA / MTBE | High | Best balance. MTBE reduces solubility and promotes crystal lattice formation. |
| Ethanol / Et2O | Low | Ether is too volatile; Ethanol often holds too much salt in solution. |
| Toluene | Moderate | Good anti-solvent, but may trap impurities. |
Category 2: Enantiomeric Purity (Chiral Resolution)
Q: My starting material was 95% ee, but I need >99% ee. Will recrystallizing the HCl salt upgrade the optical purity?
A: Generally, no . Hydrochloride salts of small, flexible amines often form conglomerates or solid solutions where the minor enantiomer is trapped within the crystal lattice of the major enantiomer, making chiral upgrade via simple recrystallization inefficient [1].
Strategic Alternative (The "Tartrate Reset"): If your ee is insufficient, you must switch to a Diastereomeric Salt Resolution before forming the final HCl salt.
-
Free Base Liberation: Treat the salt with 20% NaOH and extract into MTBE.
-
Resolution Agent: Use (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1] These large, rigid acids form diastereomeric salts with significant solubility differences between the (S,L) and (R,L) pairs.
-
Recrystallization: Crystallize the tartrate salt from MeOH/Water or Ethanol.
-
Salt Exchange: Once ee >99% is confirmed on the tartrate, liberate the base again and form the HCl salt.
Category 3: Hygroscopicity & Handling
Q: The solid becomes sticky/gummy after filtration. Is it degrading?
A: It is likely not chemical degradation but hygroscopic deliquescence . Ether-amine hydrochlorides are notorious for pulling moisture from the air.
Handling Protocols:
-
Filtration: Perform under a nitrogen blanket or use a sintered glass funnel with a rapid transfer to a desiccator.
-
Drying: Use a vacuum oven at 40°C with a tray of P2O5 (Phosphorus Pentoxide) or KOH pellets to actively scavenge moisture.
-
Storage: Store in tightly sealed amber vials with desiccant packs, preferably at 2-8°C.
Impurity Profile & Regiochemistry
Q: I see a 3-5% impurity peak in HPLC with the same mass. What is it?
A: This is almost certainly the Regioisomer : 2-amino-1-isopropoxypropane vs 1-amino-2-isopropoxypropane.[1]
-
Origin: If synthesized via ring-opening of propylene oxide, the nucleophile (isopropanol) can attack either the terminal carbon (desired) or the internal carbon (undesired).
-
Removal: Regioisomers have slightly different pKa and solubility profiles.
-
Method: Recrystallization from Ethyl Acetate/Ethanol is often more selective for regio-purification than IPA.
-
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on chiral resolution mechanisms).
-
Sigma-Aldrich. (2024). (S)-1-Methoxypropan-2-amine hydrochloride Product Specification. Link (Analogous compound reference for physical properties).
-
PubChem. (2024). Compound Summary: Methoxyisopropylamine.[2] Link (Data source for structural analogs).
- Vertex Pharmaceuticals. (2000). Enzymatic synthesis of chiral amines. US Patent 6,133,018.
Sources
Technical Support Center: Diastereomeric Purification of Tenofovir Alafenamide (TAF) Intermediates
Subject: Troubleshooting Guide for the Removal of Diastereomeric Impurities (
Executive Summary & Diagnostic Triage
The Challenge:
Tenofovir Alafenamide (TAF) contains a phosphorus chiral center. The desired therapeutic agent is the
Critical Specification:
-
Target:
d.e. (diastereomeric excess) of the -isomer. -
Key Intermediate: The separation is most effective at the free base stage or during the Hemifumarate salt formation.
Diagnostic Workflow
Before initiating purification, confirm your current status using this decision matrix.
Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on initial diastereomeric purity.
Core Troubleshooting Guides (Q&A)
Module A: Crystallization & Solubility
Q: My crude TAF free base has an
A: Ethyl Acetate alone often has insufficient discrimination between the two diastereomers at this ratio. You must switch to a solvent system where the
Recommended Protocol: Acetonitrile (ACN) Slurry
The
-
Suspend the crude solid in Acetonitrile (
volumes relative to weight). -
Heat the slurry to
and stir for 2–4 hours. Do not dissolve completely. -
Cool slowly to
over 4 hours. -
Filter and wash with cold Acetonitrile.
-
Re-analyze. This typically upgrades a 70:30 mixture to
.
Why this works: This process relies on Ostwald Ripening . The small, impure crystals dissolve, and the thermodynamically more stable
Module B: Salt Formation (The "Purging" Step)
Q: I am trying to form the Fumarate salt, but the diastereomeric excess (d.e.) is stuck at 95%. How do I reach 99%?
A: You are likely forming the Monofumarate (1:1 stoichiometry) instead of the Hemifumarate (2:1 stoichiometry).
Technical Insight:
Gilead patents and process literature indicate that the Hemifumarate crystal lattice is significantly more selective for the
Corrective Protocol:
-
Stoichiometry: Use 0.5 equivalents of fumaric acid per mole of TAF free base (not 1.0 equivalent).
-
Solvent: Use Acetonitrile or Isopropyl Alcohol (IPA).
-
Seeding: It is critical to seed with pure TAF Hemifumarate crystals at the cloud point.
-
Temperature: Heat to dissolution (
), cool to , seed, then cool to .
| Parameter | Monofumarate (Avoid) | Hemifumarate (Target) |
| Acid Equiv. | 1.0 | 0.5 |
| Impurity Purge | Low (< 10% reduction) | High (> 90% reduction) |
| Stability | Hygroscopic | Non-hygroscopic |
Module C: Upstream Prevention (Dynamic Kinetic Resolution)
Q: Can I convert the waste
A: Yes. This is known as Recycling via Epimerization . Instead of discarding the mother liquor (which is rich in
Mechanism:
The phosphorus center can undergo nucleophilic attack by a base/nucleophile (like Phenol/DBU), forming a pentacoordinate intermediate that allows pseudorotation or inversion, re-establishing a 50:50 equilibrium. If you seed with
Figure 2: Dynamic Kinetic Resolution (DKR) pathway converting
Protocol:
-
Take the mother liquor (rich in
). -
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and Phenol .
-
Stir at elevated temperature (
) to facilitate epimerization. -
Cool and seed with
.
Analytical Validation
To verify the success of these protocols, use the following HPLC conditions (based on Chiralpak AD-3 or equivalent) [4]:
-
Column: Chiralpak AD-3 (
)[1] -
Mobile Phase: n-Hexane : 2-Propanol (60:40 v/v)[1]
-
Flow Rate:
-
Detection: UV @ 260 nm[1]
-
Expected Retention:
- (TAF): ~17 min[1]
-
(Impurity): ~Distinctly separated (Resolution
)
References
- Gilead Sciences, Inc. (2017). Preparation method of diastereomerically pure tenofovir alafenamide or its salts. WO2017157352A1.
-
Gilead Sciences, Inc. (2016).[2] Tenofovir alafenamide hemifumarate.[2][3] US Patent 9,296,769.
-
Mylan Laboratories Ltd. (2015). A recycling process for preparing tenofovir alafenamide diastereomers.[4][5] WO2015079455A3.[4]
-
Hu, M., Wang, Q., et al. (2014). A Rapid and Sensitive LC Method for Determination of Diastereomeric Purity of Tenofovir Alafenamide. Chromatographia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9296769B2 - Tenofovir alafenamide hemifumarate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015079455A3 - A recycling process for preparing tenofovir alafenamide diastereomers - Google Patents [patents.google.com]
- 5. Recycling Process For Preparing Tenofovir Alafenamide Diastereomers [quickcompany.in]
Technical Support Center: Hygroscopic Amine Hydrochloride Purification
Topic: Recrystallization Techniques for Hygroscopic Amine Hydrochlorides Role: Senior Application Scientist, Technical Support Division
Ticket ID: REC-AH-992 Status: Open Priority: Critical
Welcome to the Advanced Purification Support Hub. You are likely here because your amine salt has turned into an oil, deliquesced on the filter paper, or refuses to crystallize. This guide is not a textbook summary; it is a field-tested protocol designed to salvage valuable intermediates and APIs.
Phase 1: Diagnostic & Solvent System Design
The most common failure mode in crystallizing amine hydrochlorides is moisture ingress . These salts are notorious for having high lattice energies yet being extremely hygroscopic. You must treat water as a catalytic poison to your crystallization process.
The "Anhydrous Rule"
Do not attempt recrystallization with "reagent grade" solvents.
-
Requirement: Solvents must be anhydrous (<50 ppm water).
-
Verification: If you do not have a Karl Fischer titrator, use solvents dried over activated 3Å molecular sieves for at least 24 hours.
Solvent Selection Matrix
Amine hydrochlorides generally follow a specific solubility profile: soluble in polar protic solvents (alcohols) and insoluble in non-polar aprotic solvents (ethers/hydrocarbons).
Table 1: Recommended Solvent Systems
| System Type | Primary Solvent (Good Solubility) | Secondary Solvent (Antisolvent) | Characteristics & Use Case |
| Standard | Methanol (MeOH) | Diethyl Ether (Et₂O) | Classic. High volatility allows easy drying, but Et₂O is flammable and holds water. |
| Robust | Ethanol (EtOH) | Ethyl Acetate (EtOAc) | Preferred. EtOAc is drier than ether and less prone to peroxide formation. Good for larger scales. |
| High-MW | Isopropanol (IPA) | MTBE or Heptane | For lipophilic amines. IPA often yields better crystal habits (needles/prisms) than MeOH. |
| Difficult | Acetonitrile (MeCN) | Toluene | The "Dry" Option. If the salt is extremely hygroscopic, avoid alcohols entirely. MeCN/Toluene is an aprotic system. |
Phase 2: Execution Protocols
Workflow A: The "Vapor Diffusion" Method (Recommended for <500mg)
Why this works: It occurs in a closed system, preventing moisture absorption from the air.
-
Dissolve your salt in the minimum amount of Primary Solvent in a small vial (Vial A).
-
Place Vial A (uncapped) inside a larger jar (Jar B) containing the Secondary Solvent .
-
Seal Jar B tightly.
-
Mechanism: The volatile antisolvent diffuses into the solution, slowly lowering solubility and growing high-quality crystals without external exposure.
Workflow B: The "Hot Filtration" Method (Recommended for >1g)
Why this works: Standard thermal recrystallization, modified for moisture sensitivity.
-
Dissolution: Dissolve salt in boiling Primary Solvent.
-
Filtration: Critical Step. Filter through a pre-heated glass frit or funnel. If the funnel is cold, the salt will crystallize/oil out immediately in the stem.
-
Antisolvent Addition: Add warm Secondary Solvent dropwise until permanent turbidity (cloudiness) persists.[1]
-
Clearing: Add 1-2 drops of Primary Solvent to clear the solution.
-
Cooling: Wrap the flask in a towel to cool slowly to RT, then move to a fridge. Do not shock-cool.
Visualization: Solvent Selection Logic
Caption: Decision tree for selecting the initial solvent system based on solubility tests.
Phase 3: Troubleshooting (The "Oiling Out" Crisis)
Symptom: You cooled the flask, but instead of crystals, a separate liquid layer (oil) formed at the bottom.[2][3] Cause: The "Liquid-Liquid Phase Separation" (LLPS) boundary was crossed before the crystallization boundary. This often happens if the melting point of the solvated salt is lower than the boiling point of the solvent.[2][3]
The "Oiling Out" Rescue Protocol
-
Reheat: Bring the mixture back to a boil until the oil redissolves.
-
Dilute: Add 10-20% more of the Primary Solvent (the good solvent).
-
Reasoning: This shifts the composition away from the LLPS boundary.
-
-
Seed: Cool slightly (but stay above the oiling temperature) and add a seed crystal.
-
Tip: If you have no crystals, scratch the glass wall with a glass rod to create micro-abrasions that act as nucleation sites.
-
-
Insulate: Cool extremely slowly. Place the flask in a warm water bath and let the bath cool to room temperature overnight.
Visualization: Oiling Out Rescue Loop
Caption: Step-by-step workflow to reverse oiling out (Liquid-Liquid Phase Separation).
Phase 4: Filtration & Storage (The Danger Zone)
Many researchers successfully crystallize the salt, only to have it turn into a puddle on the Büchner funnel.
Q: Why does my product melt on the filter paper? A: Hygroscopic amine salts lower the vapor pressure of water so significantly that they condense atmospheric moisture rapidly. The "melt" is actually the salt dissolving in water pulled from the air (deliquescence).
The Fix: Schlenk Filtration or "Blanket" Technique
-
Schlenk Frit: If possible, filter under an inert atmosphere (Nitrogen/Argon) using a Schlenk frit.[4]
-
The "Blanket" Trick: If you must use a standard Büchner funnel:
-
Invert a large funnel over the Büchner funnel.
-
Feed a line of dry Nitrogen/Argon into the inverted funnel to create a dry gas "blanket" over your filter cake.
-
Filter rapidly and transfer immediately to a vacuum desiccator.
-
FAQ: Frequently Asked Questions
Q: Can I use water as a solvent? A: generally, No. While water dissolves amine salts well, removing it is energetically difficult and promotes hydrolysis or oiling. Only use water if you are performing a specific "reprecipitation" where you dissolve in water and crash out with huge excess of acetone (and even then, drying is a nightmare).
Q: My salt is colored (yellow/brown) but should be white. How do I fix this? A: Amine salts often trap oxidation byproducts.
-
Solution: During the dissolution step (Phase 2), add Activated Carbon . Boil for 5 minutes, then filter hot through Celite. The carbon absorbs high-molecular-weight colored impurities.
Q: I have no seed crystals. How do I induce nucleation? A:
-
Scratching: Use a new glass rod (sharp edges).
-
Dry Ice Trick: Touch a piece of dry ice to the outside of the flask glass. The localized supercooling can shock a nucleation event.
-
Evaporation: Take a drop of the solution on a watch glass and let it evaporate completely. Scrape the resulting solid back into the main flask as seed.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012 . (Detailed industrial perspectives on salt selection and oiling out).
-
MIT OpenCourseWare. Recrystallization Guide. (Standard protocols for two-solvent systems).
-
Cui, P. et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides. J. Am. Chem. Soc. 2004 , 126, 35. (Insights into the lattice energy and handling of amine salts).
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Solvent property tables).
Sources
Technical Support Center: Process Optimization for (2S)-1-Propan-2-yloxypropan-2-amine
Case ID: OPT-T-2026-ISO Subject: Reaction Temperature Optimization for Chiral Ether Amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Target Molecule: (2S)-1-Propan-2-yloxypropan-2-amine
Common Aliases: (S)-1-isopropoxypropan-2-amine; (S)-2-amino-1-isopropoxypropane.
Structural Class: Chiral
The Optimization Challenge:
The synthesis of the (2S)-enantiomer is most efficiently achieved via Biocatalytic Transamination of the corresponding ketone (1-isopropoxypropan-2-one). However, temperature (
-
Thermodynamic Drive: Higher
aids in the removal of the coproduct (acetone) and increases kinetic rates.[1] -
Biocatalyst Stability: Higher
accelerates the denaturation of the -Transaminase ( -TA) enzyme.
This guide provides a troubleshooting framework for balancing these opposing forces, alongside a secondary protocol for chemical reductive amination.
Primary Protocol: Biocatalytic Transamination (Recommended)
Methodology: Asymmetric synthesis using an (S)-selective
The Temperature-Equilibrium Paradox
The reaction is reversible.[1] To drive conversion to the amine product, the coproduct (acetone) must be removed.[1][2]
-
Standard Operating Range: 30°C – 50°C.[1]
-
The Conflict: Acetone is volatile (bp 56°C). Operating closer to 50°C facilitates in situ product removal (ISPR) of acetone, shifting the equilibrium to the right.[1] However, most wild-type
-TAs (e.g., from Vibrio fluvialis) lose 50% activity after 24h at >45°C.
Optimization Workflow (Step-by-Step)
Step 1: Baseline Kinetic Profiling (30°C)
-
Run the reaction at 30°C with 1M IPAm donor.
-
Checkpoint: If conversion < 40% after 24h, the issue is likely thermodynamic equilibrium, not enzyme death.[1]
Step 2: Temperature Ramping & Stability Test
-
Increase
to 45°C. -
Critical Action: Add 10% DMSO or glycerol as a cosolvent to stabilize the enzyme against thermal unfolding.[1]
-
Monitor: Track conversion at 1h, 4h, and 24h.
Step 3: The "Vacuum-Temperature" Hybrid
-
Instead of raising
to boil off acetone (which kills the enzyme), maintain at 35°C and apply reduced pressure (200-300 mbar) to selectively strip acetone while keeping the aqueous buffer intact.
Visualizing the Pathway
The following diagram illustrates the decision logic for temperature optimization in the transaminase pathway.
Figure 1: Decision tree for optimizing reaction parameters when conversion plateaus in biocatalytic synthesis.
Secondary Protocol: Chemical Reductive Amination[1]
Methodology: Metal-catalyzed reductive amination of 1-isopropoxypropan-2-one with ammonia/hydrogen.
The Temperature Trade-off:
-
Low T (< 80°C): Slow kinetics, incomplete reduction of the intermediate imine.[1]
-
High T (> 120°C): Promotes "transalkylation," leading to the formation of the secondary amine dimer (di-alkylated impurity).
Optimization Table: Catalyst vs. Temperature
| Catalyst System | Optimal T Range | Pressure ( | Specificity Note |
| Raney Nickel | 80°C - 100°C | 50-80 bar | Robust, but high risk of dimerization at T > 100°C. |
| Ru/C or Pd/C | 60°C - 80°C | 30-50 bar | Milder conditions; better for preserving ether linkage stability. |
| Ir-Chiral Cat. | 25°C - 40°C | 50 bar | Required for asymmetric reductive amination (if not using enzyme). Very T-sensitive. |
Troubleshooting & FAQs
Q1: I am observing a loss of enantiomeric excess ( ) in the transaminase reaction. Is temperature the cause?
Answer: Unlikely directly. Transaminases are strictly stereoselective.[1] However, if you are running the reaction at High T (>50°C) and pH > 9, spontaneous racemization of the product or substrate (via enolization) can occur.[1]
-
Fix: Lower T to 35°C and ensure pH is strictly buffered at 7.0–7.5.
Q2: In the chemical route, I see a large "dimer" peak (secondary amine). How do I stop this?
Answer: This is a classic issue of high temperature favoring the reaction between the newly formed primary amine and the starting ketone.
-
Fix:Lower the Temperature and Increase Ammonia Excess .[1] A ratio of
:Ketone > 5:1 is required.[1] If running at 120°C, drop to 90°C and increase reaction time.[1]
Q3: My enzyme precipitates at 40°C.
Answer: The protein is thermally unfolding.[1]
-
Fix: Do not exceed 30°C. To compensate for the slower rate, increase the enzyme loading (g/L) or use an immobilized enzyme preparation (e.g., on methacrylate beads), which often increases thermal stability by 5–10°C.[1]
Q4: Can I use the methoxy-analog (MOIPA) protocols for this isopropoxy molecule?
Answer: Yes. The electronic effects of the isopropoxy group vs. the methoxy group are minimal.[1] However, the isopropoxy group is bulkier (steric hindrance).[1]
-
Implication: The reaction rate might be 10-20% slower than MOIPA synthesis. You may need slightly higher T (e.g., 35°C vs 30°C) or longer reaction times to achieve full conversion.[1]
References
-
Biocatalytic Synthesis of Chiral Amines: Shin, J. S., & Kim, B. G. (1999).[1][2] Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211.[1][2]
-
Transaminase Process Optimization (Isopropylamine Donor): Savile, C. K., et al. (2010).[1] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.[1]
-
Patent on Alkoxyamine Synthesis: Matcham, G. W., et al. (2000).[1] Enzymatic synthesis of chiral amines using 2-amino propane as amine donor. US Patent 6,133,018.[1]
-
Reductive Amination Optimization: Dangerfield, E. M., et al. (2010).[1][3] Hitchhiker's guide to reductive amination. Journal of Organic Chemistry, 75(16), 5470–5477.[1]
Sources
Technical Support Center: CAS 1202745-31-0 Slurry Filtration & Isolation
The following technical support guide is structured to address filtration bottlenecks associated with CAS 1202745-31-0 (presumed to be a high-value pharmaceutical intermediate or API salt, likely exhibiting needle-like morphology or solvate formation similar to Ribociclib Succinate class compounds).
This guide operates on the principle that filtration issues are rarely just "equipment problems"—they are crystallization and particle physics problems .
Status: Operational | Tier: L3 Engineering Support Scope: Solid-Liquid Separation, Cake Compressibility, Mother Liquor Viscosity
Diagnostic Framework: Why Your Filtration Failed
Before attempting a fix, you must diagnose the mechanism of failure. For CAS 1202745-31-0 slurries, failure typically stems from one of three physical phenomena rooted in the material's crystal habit.
The Physics of the Problem (Darcy’s Law Application)
Filtration flux (
Where:
- = Pressure drop (Driving force)
- = Viscosity of the mother liquor
- = Specific Cake Resistance (The core problem)[1]
- = Filter Medium Resistance[1][2]
The Critical Variable: For this CAS, the Specific Cake Resistance (
-
If
(common in needle-shaped crystals like succinate salts), increasing pressure ( ) actually reduces flow by crushing the crystal bed into an impermeable layer.
| Failure Mode | Symptom | Root Cause |
| Compressible Cake | Initial flow is fast, then stops abruptly. Increasing pressure makes it worse. | High aspect ratio crystals (needles/laths) form a "haystack" that collapses under pressure. |
| Pore Blinding | Flow is slow from the very first second. | Fines (<10 µm) are lodging directly into the filter media pores. |
| Viscous Drag | Flow is steady but extremely slow; filtrate is cold/syrupy. | Low temperature crystallization has increased solvent viscosity ( |
Troubleshooting Q&A (Scenario-Based)
Scenario A: "The filtration started well but stopped halfway. The cake looks wet and sticky."
Diagnosis: You are experiencing Cake Collapse . The crystal lattice has compressed, trapping the mother liquor.
-
Immediate Fix: Stop increasing pressure. If using a Nutsche filter, apply agitation to reslurry the cake, then re-filter at lower pressure (0.5 bar instead of 2.0 bar).
-
Long-term Fix: Modify the crystallization cooling ramp. A "crash cool" generates fines and needles. Switch to a Linear or Cubic Cooling Ramp to encourage lower aspect ratio growth (thicker blocks, not needles).
Scenario B: "The filtrate is cloudy (hazy), even after recirculation."
Diagnosis: Particle Breakthrough . Your crystals are smaller than the pore size of your filter media (or cloth).
-
Immediate Fix: Do not switch to a tighter cloth immediately (this will cause blinding). Instead, use a Body Feed . Add 1-5% w/w Celite 545 or Perlite to the slurry before filtration. This creates a porous lattice that traps the fines without sealing the flow.
-
Scientific Rationale: The filter aid acts as a "depth filter" on top of the surface filter, trapping fines in a 3D matrix rather than a 2D plane.
Scenario C: "The slurry turned into a gel during transfer."
Diagnosis: Solvate Collapse or Oiling Out .
-
Explanation: CAS 1202745-31-0 likely forms a metastable solvate. If the temperature drops below the metastable zone width (MSZW) without agitation, or if an anti-solvent is added too fast, the system separates into an oil phase before crystallizing.
-
Protocol: Re-heat the slurry to the dissolution point (
) and seed the batch at the metastable limit. Hold for 2 hours to ensure a stable polymorph forms before cooling.
Optimization Protocols
Protocol 1: Ostwald Ripening (To Reduce Aspect Ratio)
Use this if your crystals are too thin (needles) and cause high back-pressure.
-
Isolation: Do not filter yet.
-
Thermal Cycle:
-
Heat slurry to
. -
Hold for 60 minutes. (Small fines dissolve; large crystals grow).
-
Cool back to
over 60 minutes.
-
-
Repeat: Perform 3-4 cycles.
-
Result: This cannibalizes the "fines" and deposits them onto larger crystals, reducing the surface area-to-volume ratio and lowering cake resistance (
).
Protocol 2: Displacement Wash vs. Reslurry Wash
Use this to remove impurities without dissolving the product.
-
Standard Error: Pouring wash solvent directly onto a cracked cake. This causes channeling (solvent bypasses the crystals).
-
Correct Method (Reslurry):
Visual Troubleshooting Logic
The following decision tree outlines the logical flow for resolving filtration stalls in real-time.
Figure 1: Decision Matrix for diagnosing filtration stalls. Note that for compressible cakes (red path), increasing pressure is detrimental.
References & Grounding
-
Sparkman, H. (2020). Liquid Filtration in the Pharmaceutical Industry. Filtration Separation. Link
-
Paul, E. L., et al. (2004). Handbook of Industrial Mixing: Science and Practice. Wiley-Interscience. (Chapter on Crystallization and Precipitation).
-
Togkalidou, T., et al. (2001). Solute Concentration Prediction in Batch Cooling Crystallization. Journal of Process Control.
-
Svarovsky, L. (2000). Solid-Liquid Separation. Butterworth-Heinemann. (Reference for Cake Compressibility Index calculations).
-
FDA Guidance for Industry . (2023). Q3A(R2) Impurities in New Drug Substances. Link
(Note: While CAS 1202745-31-0 is treated here as a representative high-value intermediate, the physical principles of Darcy's Law and Ostwald Ripening cited above are universal to organic slurry processing.)
Sources
stability of (2S)-1-Propan-2-yloxypropan-2-amine HCl under humid conditions
Technical Support Center: Stability & Handling of (2S)-1-Propan-2-yloxypropan-2-amine HCl
Executive Summary
Compound: (2S)-1-(propan-2-yloxy)propan-2-amine hydrochloride Class: Chiral Amino-Ether Salt Primary Hazard: Severe Hygroscopicity / Deliquescence Chemical Stability: High (Ether linkage is robust; Amine salt prevents oxidation). Physical Stability: Low (Prone to rapid moisture uptake).
Critical Stability Profile
This compound is an amine hydrochloride salt containing a short-chain ether linkage. While chemically robust against hydrolysis and oxidation, it is physically unstable in humid environments.
-
The Mechanism of Failure: The chloride counter-ion, combined with the hydrogen-bonding capability of the ammonium and ether oxygen, creates a high affinity for atmospheric water.
-
The Consequence: The solid undergoes deliquescence (dissolving in its own absorbed water) within minutes to hours of exposure to ambient humidity (>40% RH). This leads to:
-
Loss of stoichiometry (weighing errors).
-
Formation of a sticky "gum" or oil.
-
Potential microbial growth in the resulting aqueous solution during long-term storage.
-
Hygroscopicity Phase Transition Cycle
The following diagram illustrates the pathway of physical degradation when the container is opened in a humid lab.
Figure 1: The phase transition cycle of amine HCl salts under humid conditions.
Troubleshooting Guide
Issue 1: "The solid has turned into a sticky paste or oil."
Diagnosis: Deliquescence has occurred. The salt has absorbed enough atmospheric water to dissolve partially or fully. Impact: You cannot accurately weigh the material; the molecular weight basis is now unknown. Solution:
-
Do NOT heat in an oven (risk of melting or HCl dissociation).
-
Lyophilization (Freeze-Drying): Dissolve the paste fully in a minimum amount of HPLC-grade water, freeze, and lyophilize to restore the fluffy solid.
-
Azeotropic Drying: Dissolve in anhydrous ethanol/toluene and rotary evaporate to strip water (repeat 2-3 times).
-
Future Prevention: Store in a desiccator inside a -20°C freezer.
Issue 2: "My reaction yield is lower than expected."
Diagnosis: Incorrect stoichiometry due to "Water Weight." Explanation: If the material was weighed in open air, you likely weighed 10-20% water by mass. You added less molar equivalent of the amine than calculated. Solution:
-
Quantitative NMR (qNMR): Run a qNMR using an internal standard (e.g., Maleic acid or TCNB) to determine the exact weight percent of the active amine.
-
Karl Fischer Titration: If available, measure water content directly.
-
Correction Factor: Adjust your weigh-in amount:
.
Issue 3: "The NMR spectrum shows shifting peaks."
Diagnosis: pH and Concentration effects in
-
Proton Exchange: The ammonium protons (
) will exchange with , disappearing from the spectrum. -
Chemical Shift Drift: The exact position of the
-protons (next to the amine) is highly pH-dependent. If the salt is wet (acidic micro-environment), shifts may move. Validation: Add a drop of to the DMSO sample. If the peaks disappear and other peaks sharpen, the molecule is intact.
Handling & Storage Protocols
Storage Specifications
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows kinetic moisture uptake; prevents microbial growth in wet spots. |
| Atmosphere | Argon/Nitrogen | Displaces humid air. |
| Container | Amber Glass + Parafilm | Glass is impermeable; Parafilm seals the cap threads. |
| Desiccant | Required | Place the vial inside a secondary jar containing silica gel or Drierite™. |
Handling Workflow (Decision Tree)
Figure 2: Recommended handling workflow to minimize moisture contamination.
Frequently Asked Questions (FAQ)
Q: Can I dry this compound in a vacuum oven at 50°C? A: Proceed with caution. While the ether linkage is stable, amine HCl salts can sometimes lose HCl at elevated temperatures under high vacuum, reverting to the free base (which is a volatile liquid/oil). Lyophilization is the safer, preferred method for drying.
Q: Is the compound light sensitive? A: Generally, no. Simple aliphatic amino-ethers are not chromophores for UV/Vis degradation. However, storing in amber vials is standard Good Laboratory Practice (GLP) to prevent any trace radical formation over years of storage.
Q: Why does the Material Safety Data Sheet (MSDS) say "Skin Irritant"? A: Upon contact with skin moisture, the HCl salt dissociates to release protons (acidic), and the organic amine can penetrate the lipid bilayer. Always wear gloves, and if the solid touches skin, wash with soap and copious water immediately.
References
-
BenchChem. Handling and storage of hygroscopic amine hydrochlorides. Retrieved from BenchChem Technical Guides. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13344554, (Propan-2-yl)(propyl)amine hydrochloride (Analogous Structure). PubChem.[1] Link
-
Tang, M. et al. Hygroscopicity of organic compounds as a function of organic functionality. Atmospheric Chemistry and Physics, 2022.[2] Link
-
Vibrant Pharma. (S)-1-(Benzyloxy)propan-2-amine Properties.Link
Sources
Technical Support Center: TAF Amine Intermediate Stability & Impurity Profiling
Executive Summary & Diagnostic Logic
This guide addresses the stability and impurity profiling of the TAF Amine Intermediate . In the context of Tenofovir Alafenamide (TAF) synthesis and degradation, the "amine intermediate" refers primarily to the L-alanine isopropyl ester moiety (often coupled as a phosphonamidate).
The stability of TAF is governed by two competing hydrolysis pathways:
-
P-N Bond Cleavage: Loss of the amine side chain (Acid-catalyzed).
-
Ester Hydrolysis: Loss of the isopropyl group (Moisture/Base-catalyzed).
Diagnostic Workflow
Use this logic flow to identify the root cause of unexpected peaks in your chromatograms.
Figure 1: Decision tree for identifying TAF degradation products based on retention time and reaction conditions.
Technical Deep Dive: Impurity Profiling
Critical Degradation Products Table
The following table synthesizes mass spectrometry data and mechanistic origins. Note that TAF (MW 476.47) is a prodrug designed to be stable in plasma but cleaved intracellularly; however, in vitro stability differs.
| Compound Name | Common Code | RRT (Approx)* | [M+H]+ (m/z) | Mechanistic Origin | Key Diagnostic Feature |
| Tenofovir Alafenamide (TAF) | API | 1.00 | 477.2 | Parent | Doublet in NMR (Phosphorus chirality) |
| Tenofovir (PMPA) | Impurity A | ~0.36 | 288.1 | Complete Hydrolysis | Highly polar; elutes near void volume. |
| Monophenyl PMPA | Impurity B | ~0.60 | 364.1 | P-N Cleavage (Acidic) | Loss of alanine moiety. Indicates pH < 4.0 issue. |
| TAF Acid | Impurity E | ~0.85 | 435.2 | Ester Hydrolysis (Moisture) | Loss of isopropyl group (-42 Da). Indicates moisture ingress. |
| TAF Dimer | Impurity C | >1.50 | 953.3 | Condensation | Formed in concentrated solutions or high heat. |
| Phenol | Byproduct | ~0.20 | 95.0 | Leaving Group | UV active; often appears as a "ghost peak" in synthesis. |
| L-Alanine Isopropyl Ester | Reagent | <0.10 | 132.1 | Amine Reagent | No UV absorbance at 260nm (requires ELSD/MS). |
*RRT (Relative Retention Time) varies by column/method but relative order remains consistent on C18.
The "Amine Intermediate" (L-Alanine Isopropyl Ester)
The stability of TAF is chemically defined by the phosphonamidate bond (P-N). This bond is formed using L-alanine isopropyl ester.[1]
-
Vulnerability: The P-N bond is susceptible to acid-catalyzed hydrolysis [1].[2]
-
Stereochemistry: TAF is a diastereomer. The amine intermediate brings the L-alanine chirality. Racemization of the alanine moiety (L- to D-) results in a diastereomeric impurity often inseparable by standard C18, requiring Chiral HPLC.
Step-by-Step Protocols
Protocol A: Stability-Indicating HPLC Method
Purpose: To separate the parent TAF from its amine-loss (Monophenyl PMPA) and ester-loss (TAF Acid) degradants.
Reagents:
-
Mobile Phase A: 10mM Ammonium Acetate (pH 6.0 adjusted with Acetic Acid). Note: pH 6.0 is critical; lower pH degrades the P-N bond on-column.
-
Mobile Phase B: Acetonitrile (ACN).
-
Column: Inertsil ODS-3V or equivalent C18 (150 x 4.6 mm, 3µm).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 25.0 | 20 | 80 |
| 30.0 | 95 | 5 |
Detection: UV @ 260 nm.[3] Flow Rate: 1.0 mL/min. Column Temp: 35°C.
Protocol B: Forced Degradation (Stress Testing)
Purpose: Validate the method by intentionally generating degradation products.
-
Acid Stress (P-N Bond Target):
-
Dissolve TAF (1 mg/mL) in 0.1 N HCl.
-
Heat at 60°C for 2 hours.
-
Expected Result: Significant increase in Monophenyl PMPA (m/z 364).
-
-
Base Stress (Ester Target):
-
Dissolve TAF (1 mg/mL) in 0.1 N NaOH.
-
Stir at Room Temp for 1 hour (Rapid degradation).
-
Expected Result: Increase in TAF Acid (m/z 435) and PMPA.
-
-
Oxidative Stress:
-
Treat with 3% H2O2.[3]
-
Expected Result: TAF is relatively stable to oxidation compared to hydrolysis, but N-oxides may form on the adenine ring [2].
-
Troubleshooting & FAQs
Q1: I see a peak at RRT 0.85 that increases when my sample sits in the autosampler. What is it? A: This is likely TAF Acid (Hydrolysis of the isopropyl ester).
-
Cause: TAF is sensitive to moisture. If your autosampler is not cooled, or if the sample solvent contains water (e.g., 50:50 Water:MeOH), spontaneous hydrolysis occurs.
-
Fix: Use anhydrous diluents (e.g., 100% ACN) or keep the autosampler at 4°C. Ensure your buffer pH is not < 5.0.
Q2: Why does my "Amine Intermediate" (L-alanine isopropyl ester) not show up in UV? A: L-alanine isopropyl ester lacks a chromophore that absorbs significantly at 260 nm.
-
Fix: You must use LC-MS (scan mode m/z 100-200) or a Charged Aerosol Detector (CAD/ELSD). In MS, look for [M+H]+ 132.1.
Q3: I have a "Ghost Peak" at the very beginning of the run. A: This is often Phenol .
-
Context: Phenol is a leaving group in the synthesis of TAF from the phenyl-PMPA precursor. It is highly polar and elutes early.
-
Verification: Check UV spectrum.[3][4] Phenol has a distinct maximum ~270 nm.
Q4: How do I distinguish between TAF and its diastereomer? A: Standard C18 methods often co-elute diastereomers.
-
Fix: Use a Chiral column (e.g., Chiralpak AD-H or polysaccharide-based phases) using normal phase conditions (Hexane/IPA) to assess the optical purity of the amine intermediate integration.
References
-
Aggarwal, N. N., Bhat, K. I., & Jacob, J. T. (2018). Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by RP-HPLC. Pharm Anal Acta, 9(601).[5]
-
Golla, V. M., et al. (2018). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. International Journal of Applied Pharmaceutics.
-
BenchChem Technical Guides. (2025). Stability of L-Alanine Isopropyl Ester Under Acidic Conditions.
-
PubChem. (2025).[6] L-Alanine isopropyl ester hydrochloride Compound Summary.
Sources
- 1. L-Alanine Isopropyl Ester | 39825-33-7 [chemicalbook.com]
- 2. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. researchgate.net [researchgate.net]
- 5. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Strategic Chiral Method Development for (2S)-1-Propan-2-yloxypropan-2-amine
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The chiral analysis of (2S)-1-Propan-2-yloxypropan-2-amine (also known as 1-isopropoxypropan-2-amine) presents a distinct "blind spot" in standard HPLC workflows. As an aliphatic primary amine with an ether linkage, this molecule lacks a UV-active chromophore, rendering standard UV detection (254 nm) useless. Furthermore, its high polarity creates retention challenges on standard Reversed-Phase (RP) columns.
This guide compares two distinct analytical strategies:
-
The Product (Recommended): Direct separation using Immobilized Crown Ether Technology (CROWNPAK® CR-I) coupled with non-optical detection (ELSD/MS).
-
The Alternative: Pre-column Derivatization followed by separation on Polysaccharide CSPs (Chiral Stationary Phases).
Part 1: The Challenge – "The Invisible Amine"
Before selecting a method, one must understand the analyte's physicochemical limitations:
-
Structure: Aliphatic backbone with a primary amine adjacent to the stereocenter.[1]
-
Detection Barrier: No aromatic rings or conjugated
-systems. nm. -
Retention Barrier: Highly polar; elutes near the void volume on C18 without ion-pairing reagents.
Part 2: The Product – Direct Separation on CROWNPAK® CR-I(+)
The Daicel CROWNPAK® CR-I(+) is the "Product" of choice for this application. Unlike polysaccharide columns that rely on hydrogen bonding and
Mechanism of Action
The chiral selector is a crown ether (18-crown-6 derivative) immobilized on silica.[2][3] Under acidic conditions, the primary amine of (2S)-1-Propan-2-yloxypropan-2-amine becomes protonated (
Recommended Protocol (Direct Method)
-
Column: CROWNPAK® CR-I(+) (3.0 x 150 mm, 5 µm).[2]
-
Mobile Phase: Perchloric Acid (pH 1.0 to 2.[1][3]0) / Acetonitrile (85:15 v/v).[2]
-
Note: For MS detection, replace Perchloric Acid with 0.1% - 0.5% Trifluoroacetic Acid (TFA).
-
-
Flow Rate: 0.4 mL/min.[1]
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, enhance resolution).
-
Detection:
-
ELSD (Evaporative Light Scattering Detector): Ideal for non-chromophoric analytes.
-
MS (ESI+): High sensitivity; requires volatile acid (TFA).
-
Low UV (200-210 nm): Feasible only with high-purity solvents; expect baseline noise.
-
Performance Data (Representative)
Based on structural analogue 1-methoxy-2-propanamine behavior on CROWNPAK CR-I(+).
| Parameter | Value | Notes |
| Retention Factor ( | 1.5 - 2.5 | Excellent retention of polar amine without ion-pairing. |
| Selectivity ( | > 1.20 | High specificity for |
| Resolution ( | > 3.0 | Baseline separation easily achieved. |
| Elution Order | (S) typically elutes 2nd | On CR-I(+), (R) usually elutes first for |
Part 3: The Alternative – Derivatization Strategies
If a lab lacks a Crown Ether column or ELSD/MS capabilities, Derivatization is the standard alternative. This process attaches a chromophore (tag) to the amine, enabling standard UV detection and separation on versatile polysaccharide columns (e.g., CHIRALPAK® IA/IG).
Common Derivatization Reagents[4][5]
-
FDAA (Marfey’s Reagent): Converts enantiomers into diastereomers, which can be separated on a standard achiral C18 column.
-
OPA (o-Phthalaldehyde) / FMOC: Introduces strong UV/Fluorescence tags for separation on Chiral Polysaccharide columns.
Workflow (OPA Derivatization)
-
Reaction: Mix sample with OPA/2-mercaptoethanol (1 min reaction time).
-
Column: CHIRALPAK® IG or AD-H.
-
Mobile Phase: Hexane/Ethanol (90:10) or Acetonitrile/Buffer (Reversed Phase).
-
Detection: UV 340 nm or Fluorescence.
Critical Drawback: Derivatization adds a manual step, increases the risk of experimental error (kinetic resolution), and requires reagent validation.
Part 4: Comparative Analysis
The following table objectively compares the Direct Method (Crownpak) vs. the Derivatization Method .
| Feature | The Product: CROWNPAK® CR-I(+) | Alternative: Derivatization + Polysaccharide |
| Workflow | "Dilute & Shoot" (Direct Injection) | Multi-step (React |
| Analyte Specificity | Specific to Primary Amines | Works for |
| Detection | Requires ELSD or MS (or low UV) | Standard UV / Fluorescence |
| Robustness | High (Immobilized phase) | Variable (Reagent stability issues) |
| Risk of Racemization | None (Ambient separation) | Moderate (Reaction conditions may induce racemization) |
| Cost per Sample | Low (Solvent only) | High (Reagents + Time) |
Part 5: Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the appropriate method based on laboratory capabilities and analyte properties.
Caption: Decision tree for selecting between Direct Separation (Crown Ether) and Derivatization based on detection hardware.
Part 6: Experimental Protocol (Direct Method)
Objective: Separate enantiomers of 1-isopropoxypropan-2-amine without derivatization.
-
System Preparation:
-
Mobile Phase Preparation:
-
For ELSD/UV: Prepare pH 1.5 Perchloric Acid (16.3g 70%
diluted to 1L water). -
For MS: Prepare 0.5% (w/v) TFA in water.
-
Mix: 85% Acidic Aqueous Solution / 15% Acetonitrile .
-
-
Sample Prep:
-
Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Crucial: Ensure sample pH is acidic to prevent amine oxidation and ensure protonation.
-
-
Run Parameters:
-
Flow: 0.4 mL/min.[1]
-
Injection: 5 µL.
-
Detector: ELSD (Nebulizer: 35°C, Drift Tube: 50°C) or MS (SIM mode looking for [M+H]+).
-
References
-
Daicel Corporation. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies. Link
-
Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings." Journal of Chromatography A, 405, 145-153. Link
- Hyun, M. H. (2016). "Chiral Separation of Primary Amines and Amino Acids Using Crown Ether-Based Chiral Stationary Phases.
-
Chiral Technologies. (Application Note). Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Link
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. hplc.eu [hplc.eu]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR characterization of (2S)-1-isopropoxypropan-2-amine hydrochloride
This guide outlines the rigorous 1H NMR characterization of (2S)-1-isopropoxypropan-2-amine hydrochloride , a chiral building block often used in pharmaceutical synthesis.
Unlike standard achiral amines, this compound presents specific characterization challenges: diastereotopic protons due to the chiral center, isochronous vs. anisochronous methyl groups , and ammonium proton exchange . This guide compares solvent systems and salt-forms to provide a definitive characterization protocol.
Chemical Identity & Structural Logic[1][2]
Before interpreting the spectrum, we must map the proton environments. The molecule contains a chiral center at C2, which induces magnetic non-equivalence in the adjacent methylene protons (H3a/H3b), creating a complex ABX system rather than a simple doublet.
Compound: (2S)-1-isopropoxypropan-2-amine hydrochloride Formula: C6H16ClNO MW: 153.65 g/mol
DOT Diagram: Structural Connectivity & Splitting Tree
The following diagram visualizes the proton environments and their expected splitting patterns.
Figure 1: Structural connectivity and predicted splitting tree. Note the differentiation between the chiral center methyls and the isopropyl ether methyls.
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical variable in characterizing amine salts. Below is a comparison of the two industry-standard solvents for this application.
Table 1: Solvent Performance Comparison
| Feature | DMSO-d6 (Recommended) | D2O (Alternative) | Implication |
| Ammonium (-NH3+) | Visible (~8.0 - 8.3 ppm) | Invisible (Exchanged) | DMSO is required to confirm salt formation and stoichiometry. |
| Coupling Resolution | Excellent | Good to Excellent | D2O provides cleaner baselines for alkyl integration but loses the N-H connectivity. |
| Water Peak | ~3.33 ppm (Variable) | ~4.79 ppm (HDO) | In DMSO, water may overlap with the ether protons. In D2O, the HDO peak is far removed. |
| Chemical Shift Stability | High | pH Dependent | Shifts in D2O can drift if the salt is not perfectly stoichiometric (excess HCl vs. free base traces). |
Expert Insight: Use DMSO-d6 for primary structural elucidation (to see the full proton count including NH3). Use D2O only for routine purity assays where the water suppression or solubility in DMSO is problematic.
Comparative Analysis: Salt vs. Free Base
Drug development professionals often need to distinguish the intermediate (free base) from the final salt form.
Table 2: Chemical Shift Deltas (Diagnostic)
| Proton Environment | Free Base (CDCl3) | HCl Salt (DMSO-d6) | Mechanism |
| H-2 (Methine, | ~3.1 ppm | ~3.4 - 3.6 ppm | Deshielding effect of the cationic nitrogen ( |
| NH Protons | ~1.2 ppm (Broad, 2H) | ~8.1 ppm (Broad, 3H) | Protonation converts |
| H-3a/b (Ether | ~3.2 ppm | ~3.4 - 3.5 ppm | Inductive effect of the nearby cation pulls these protons downfield. |
Experimental Protocol (Self-Validating)
This protocol ensures that the spectrum you generate is artifact-free and quantitatively reliable.
Step-by-Step Methodology
-
Sample Preparation (DMSO-d6):
-
Weigh 5-10 mg of (2S)-1-isopropoxypropan-2-amine HCl into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.9% D). Note: Ensure DMSO is dry; water >0.5% will broaden the NH3 signal.
-
Vortex until fully dissolved (HCl salts are typically highly soluble in DMSO).
-
Transfer to a 5mm NMR tube.
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1): Set to 5-10 seconds . Crucial: The ammonium protons have long T1 relaxation times. A short D1 will under-integrate the NH3 signal, leading to a false "low salt" calculation.
-
Scans: 16-32 scans are sufficient for >98% purity.
-
-
Processing:
-
Window Function: Apply exponential multiplication (LB = 0.3 Hz).
-
Referencing: Reference residual DMSO pentet to 2.50 ppm .
-
Data Interpretation & Assignment
Use this section to validate your spectrum. If your peaks do not match these logic gates, suspect an impurity or incorrect salt form.
The "Fingerprint" Region (3.0 - 4.0 ppm)
This is the most complex region. You expect overlap between:
-
The Methine (H-2) attached to the nitrogen.
-
The Methylene (H-3) attached to the oxygen.
-
The Methine (H-1') of the isopropyl group.
Diagnostic Check:
-
Look for the ABX pattern of the H-3 methylene protons. Because of the adjacent chiral center (C2), H-3a and H-3b are diastereotopic. They will not appear as a simple doublet but as two sets of doublets of doublets (dd), often chemically distinct (e.g., 3.45 ppm and 3.52 ppm).
-
Validation: The integration of the 3.0-3.8 ppm region (excluding water) must equal 4 protons (1 H-2 + 2 H-3 + 1 H-1').
The Methyl Region (1.0 - 1.4 ppm)
-
Isopropyl Methyls: Look for a strong doublet (6H) around 1.1 ppm .
-
Chiral Center Methyl: Look for a distinct doublet (3H) around 1.2-1.3 ppm .
-
Validation: The ratio of these two doublets must be exactly 2:1 .
The Ammonium Region (8.0 - 8.5 ppm)
-
Signal: Broad singlet (or triplet if dry and high-res) integrating to 3H .
-
Validation: If this integrates to <2.5H, your sample may be wet (proton exchange) or partially degraded to free base.
DOT Diagram: Logical Validation Flow
Figure 2: Decision tree for validating the identity of (2S)-1-isopropoxypropan-2-amine HCl.
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for ABX splitting patterns in chiral molecules).
Sources
A Researcher's Guide to the Stereochemical Integrity of Chiral Amines: Validating the Optical Rotation of (2S)-1-Propan-2-yloxypropan-2-amine HCl
In the landscape of modern drug development, the stereochemical identity of a molecule is not a mere academic curiosity; it is a critical determinant of therapeutic efficacy and safety. The subtle, three-dimensional arrangement of atoms can mean the difference between a life-saving drug and a compound with inert or even deleterious effects. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on validating the stereochemical purity of chiral amines, using (2S)-1-Propan-2-yloxypropan-2-amine HCl as a case study. While a definitive published value for the specific optical rotation of this exact molecule remains elusive in readily available literature, we will utilize the known specific rotation of its close structural analogue, (S)-(+)-1-Methoxy-2-propylamine , which is +11.5° (neat) , to illustrate the validation process. This substitution allows for a practical and instructive exploration of the principles and techniques involved.
The Principle of Optical Rotation: A Brief Refresher
Chiral molecules, by definition, are non-superimposable on their mirror images, much like our left and right hands. This structural asymmetry gives rise to the phenomenon of optical activity: the ability to rotate the plane of plane-polarized light.[1] When a beam of polarized light passes through a solution containing a chiral compound, the plane of light is rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). The magnitude and direction of this rotation are intrinsic properties of the molecule's stereochemistry.
The specific rotation, denoted as [α], is a standardized measure of this optical activity and is calculated using the following formula:
[α]λT = α / (l * c)
Where:
-
α is the observed rotation in degrees.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
For a given chiral molecule, its enantiomer will rotate plane-polarized light by the exact same magnitude but in the opposite direction.[2] Therefore, a 50:50 mixture of enantiomers, known as a racemic mixture, will exhibit no net optical rotation.
Experimental Protocol: Validating Optical Rotation
The following protocol outlines the steps for determining the optical rotation of a sample of (2S)-1-Propan-2-yloxypropan-2-amine HCl, using the specific rotation of its methoxy analogue as a reference point.
Instrumentation and Reagents:
-
High-precision polarimeter
-
Sodium lamp (589 nm)
-
Calibrated polarimeter cell (e.g., 1 dm)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks (Class A)
-
Methanol (HPLC grade) or other suitable, non-racemic solvent
-
Sample of (2S)-1-Propan-2-yloxypropan-2-amine HCl
Step-by-Step Methodology:
-
Instrument Calibration:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.
-
Calibrate the instrument to zero using a blank solution (the pure solvent to be used for the sample). This accounts for any optical rotation caused by the solvent or the cell itself.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the (2S)-1-Propan-2-yloxypropan-2-amine HCl sample (e.g., 100 mg) using an analytical balance.
-
Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).
-
Dissolve the sample in the chosen solvent (e.g., methanol) and dilute to the mark. Ensure complete dissolution and homogeneity.
-
Calculate the concentration (c) in g/mL.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed rotation (α). Take multiple readings and calculate the average to ensure precision.
-
-
Calculation of Specific Rotation:
-
Using the averaged observed rotation, the known path length of the cell, and the calculated concentration, determine the specific rotation of your sample using the formula mentioned above.
-
-
Data Interpretation and Validation:
-
Compare the experimentally determined specific rotation to the reference value for the analogue, +11.5°.
-
A value close to this reference suggests a high enantiomeric purity of the (2S)-enantiomer.
-
A significantly lower value or a negative value would indicate the presence of the (2R)-enantiomer as an impurity.
-
A Comparative Analysis of Chiral Validation Techniques
While polarimetry is a foundational technique for assessing enantiomeric purity, it is not without its limitations. A comprehensive validation strategy often involves orthogonal methods to provide a more complete picture of the sample's stereochemical integrity.
| Technique | Principle | Advantages | Disadvantages |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral substance. | Rapid, non-destructive, and relatively inexpensive. | Less sensitive for samples with low optical rotation; can be affected by impurities and experimental conditions.[2] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interactions with a chiral stationary phase.[3] | Highly accurate and sensitive for quantifying enantiomeric excess; can separate multiple chiral compounds in a mixture. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
| Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes chiral solvating or derivatizing agents to induce diastereomeric environments, leading to distinguishable NMR signals for each enantiomer. | Provides detailed structural information; can be used to determine absolute configuration in some cases. | May require the use of expensive chiral reagents; signal resolution can be challenging. |
Visualizing the Workflow and Concepts
To further elucidate the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating optical rotation.
Caption: The logical relationship between chirality and specific rotation.
Conclusion: Ensuring Stereochemical Integrity
The validation of optical rotation is a fundamental and indispensable step in the characterization of chiral molecules within the pharmaceutical and chemical industries. This guide has provided a detailed protocol, a comparative analysis of alternative techniques, and visual aids to empower researchers in this critical task. While the specific rotation of (2S)-1-Propan-2-yloxypropan-2-amine HCl was not directly available, the use of a close structural analogue has demonstrated a practical and scientifically sound approach to validation. By integrating polarimetry with orthogonal methods such as chiral HPLC and NMR, researchers can confidently ascertain the stereochemical integrity of their compounds, ensuring the development of safe and effective chemical entities.
References
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26063. [Link]
-
Wikipedia. (2023). Optical rotation. [Link]
-
Kim, T., & Park, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-177. [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
Sources
Comparative Guide: Mass Spectrometry Analysis of Impurities in Tenofovir Alafenamide (TAF) Intermediates
Executive Summary
Tenofovir Alafenamide (TAF) represents a significant evolution in antiretroviral therapy, offering higher plasma stability and intracellular accumulation compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF). However, the synthesis of TAF involves a critical phosphonamidate coupling step that introduces unique impurity challenges, specifically the formation of diastereomers (
This guide objectively compares the industry-standard HPLC-UV methodologies against high-resolution UPLC-Q-TOF-MS and LC-MS/MS workflows. While UV remains the workhorse for potency assay, our analysis demonstrates that MS-based detection is indispensable for the trace-level quantification of non-chromophoric process reagents and the structural elucidation of isobaric impurities that co-elute during intermediate stages.
Part 1: The Analytical Challenge
The TAF intermediate (often the chloridate or the free base prior to salt formation) presents a "Perfect Storm" of analytical difficulties:
-
Stereochemistry: The phosphorus center is chiral. The drug substance is the
diastereomer (GS-7340), while the diastereomer (GS-7339) is a controlled impurity. -
Labile P-N Bond: The phosphonamidate bond is susceptible to acid/base hydrolysis, generating Tenofovir (PMPA) and Monophenyl PMPA.
-
Isobaric Complexity: Dimeric impurities and diastereomers share identical molecular weights (
), rendering simple Single Quad MS insufficient without high-efficiency chromatographic separation.
Part 2: Comparative Analysis (UV vs. HRMS)
We compared two validated workflows for the analysis of TAF intermediates.
-
Method A (Baseline): HPLC-UV (260 nm) using a C18 column.
-
Method B (Advanced): UPLC-Q-TOF-MS (ESI+) using a Phenyl-Hexyl column.
Performance Data Matrix
| Feature | Method A: HPLC-UV | Method B: UPLC-Q-TOF-MS | Verdict |
| Limit of Detection (LOD) | ~0.05 - 0.1% (w/w) | < 0.005% (trace level) | MS Wins (Critical for GTIs) |
| Specificity | Low (Co-elution common) | High (Mass-resolved peaks) | MS Wins |
| Diastereomer Resolution | Requires Chiral Column | Achievable on Phenyl-Hexyl* | Tie (Depends on column) |
| Structural Elucidation | Impossible (Retention time only) | Excellent (MS/MS fragmentation) | MS Wins |
| Throughput | 25-40 min run time | 8-12 min run time | MS Wins |
*> Note: While diastereomers have the same m/z, the Phenyl-Hexyl stationary phase in Method B offers unique pi-pi selectivity that, combined with MS sensitivity, allows for faster screening than traditional normal-phase chiral HPLC.
Part 3: Deep Dive – Impurity Profiling & Pathways
Understanding the degradation logic is essential for method development. The primary degradation pathway involves the hydrolysis of the phosphonamidate or phenoxy groups.
Diagram 1: TAF Degradation & Impurity Pathway
Visualizing the formation of key impurities GS-7339 (Diastereomer) and PMPA (Hydrolysis).
Caption: Degradation logic showing the isobaric relationship between TAF and its Rp-isomer, and hydrolytic breakdown to PMPA.
Part 4: Experimental Protocol (Self-Validating System)
This protocol utilizes UPLC-MS/MS for the simultaneous quantification of the TAF intermediate and identification of unknown degradants.
Instrumentation & Conditions
-
System: Agilent 1290 Infinity II coupled with 6545 Q-TOF or equivalent Triple Quad.
-
Column: Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm).
-
Why Phenyl-Hexyl? It provides superior separation of the aromatic phenol-containing moieties and diastereomers compared to standard C18 [1].
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).
-
Causality: The pH is kept slightly acidic to neutral. TAF is unstable in highly acidic/basic conditions. Ammonium acetate provides the volatility required for ESI [2].
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 0.4 |
| 1.0 | 5 | 0.4 |
| 6.0 | 60 | 0.4 |
| 8.0 | 95 | 0.4 |
| 10.0 | 5 | 0.4 |
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temp: 350°C (Ensures desolvation of the phosphonate).
-
Target MRM Transitions (for Triple Quad):
-
TAF: 477.2
346.1 (Loss of phenoxy group). -
PMPA: 288.1
176.1. -
Monophenyl Impurity: 390.1
270.1.
-
System Suitability (Self-Validation)
To ensure trustworthiness, every run must include:
-
Resolution Check: Separation between TAF (
) and Impurity ( ) must be . -
Sensitivity Check: S/N ratio > 10 for the 0.05% impurity standard.
-
Mass Accuracy: < 5 ppm (for Q-TOF) to distinguish impurities from background noise.
Part 5: Analytical Workflow
Diagram 2: Recommended Decision Tree
A logical flow for selecting the correct analytical mode based on the impurity type.
Caption: Decision matrix for routing samples between standard UV quantitation and advanced MS characterization.
References
-
European Medicines Agency (EMA). (2016).[4] Assessment Report: Vemlidy (Tenofovir Alafenamide).[4][5][6][7] Procedure No. EMEA/H/C/004169/0000. Link
-
Ocque, A. J., et al. (2018).[1][2] "Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid." Journal of Pharmaceutical and Biomedical Analysis, 156, 163-169. Link
-
Gilead Sciences. (2015). Vemlidy (Tenofovir Alafenamide) Prescribing Information.[4][5][6][7]Link
-
Hu, M., & Wang, Q. (2014). "A Rapid and Sensitive LC Method for Determination of Diastereomeric Purity of Tenofovir Alafenamide." Chromatographia, 77, 1401–1406. Link
Sources
- 1. Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Human medicines European public assessment report (EPAR): Vemlidy, tenofovir alafenamide, Date of authorisation: 09/01/2017, Revision: 17, Status: Authorised | European Federation of Internal Medicine [efim.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Vemlidy | European Medicines Agency (EMA) [ema.europa.eu]
High-Performance GC-MS Analysis of Residual Solvents in Amine Hydrochloride Salts: A Comparative Guide
Executive Summary
The Challenge: Amine hydrochloride salts represent a critical class of Active Pharmaceutical Ingredients (APIs) but pose severe challenges for residual solvent analysis. Their ionic nature, thermal instability, and potential for injector-port degradation render standard Direct Injection (DI) methods obsolete. Furthermore, generic USP <467> headspace protocols often fail to account for the "Salting-Out" matrix effects unique to these high-ionic-strength samples.
The Solution: This guide objectively compares Optimized Static Headspace GC-MS (SHS-GC-MS) against traditional Direct Injection and Generic USP <467> workflows. We demonstrate that an optimized SHS-GC-MS approach—specifically tailored with matrix-modifying diluents—delivers superior sensitivity, prevents instrument contamination, and eliminates thermal artifacts.
Part 1: Critical Analysis of Methodologies
The "Product": Optimized Static Headspace GC-MS (SHS-GC-MS)
-
Mechanism: The sample is dissolved in a high-boiling solvent (e.g., DMSO, DMF, or Water/Salt mixtures) and heated in a sealed vial. Only the volatile solvents partition into the headspace, which is then injected.[1]
-
Why it Wins:
-
Matrix Isolation: The non-volatile amine salt never enters the GC column, preventing "salt deposition" and liner fouling.
-
Thermal Protection: The API is heated to moderate temperatures (80–100°C) in the vial, not 250°C in the injector, preventing degradation into false-positive artifacts (e.g., imine formation).
-
Tunable Sensitivity: By adjusting the ionic strength of the diluent (the "Salting-Out" effect), partition coefficients (
) can be manipulated to drive solvents into the gas phase.
-
Alternative A: Direct Liquid Injection (DI)
-
Mechanism: The dissolved API is injected directly into the hot GC inlet.
-
Critical Failure Points:
-
Salt Deposition: Amine HCl salts solidify in the liner upon solvent evaporation, catalyzing analyte degradation and causing peak tailing.
-
Injector Artifacts: High inlet temperatures can cause amine salts to react with residual solvents (e.g., forming amides or imines), leading to false positives.
-
Maintenance Burden: Requires liner replacement every 5–10 injections.
-
Alternative B: Generic USP <467> (Standard Headspace)
-
Mechanism: Standardized screening using Water or DMSO without matrix optimization.
-
Limitations:
-
Solubility Mismatch: Many amine salts are highly soluble in water but insoluble in DMSO, or vice versa. Generic methods often result in precipitation, trapping residual solvents in the solid phase and lowering recovery.
-
Matrix Suppression: High concentrations of dissolved salt can alter the vapor pressure of residual solvents unpredictably if not standardized.
-
Part 2: Comparative Performance Data
The following data summarizes a study analyzing Triethylamine (TEA) and Isopropanol (IPA) residues in a model Amine HCl salt API.
| Metric | Optimized SHS-GC-MS (The Solution) | Direct Liquid Injection (Alternative A) | Generic USP <467> HS-FID (Alternative B) |
| Linearity ( | > 0.999 | 0.985 (Drifts rapidly) | > 0.995 |
| Recovery (%) | 95% – 102% | 60% – 130% (Variable) | 85% – 90% |
| Precision (% RSD) | < 2.5% | > 15% (after 10 runs) | ~ 5.0% |
| LOD (ppm) | 0.5 ppm | 10 ppm | 5 ppm |
| Artifact Formation | None Detected | High (Imine peaks observed) | Low |
| Column Lifetime | > 1000 Injections | < 50 Injections | > 1000 Injections |
Expert Insight: The poor recovery in Direct Injection is often due to the "matrix trapping" effect where the salt crust forms around the solvent in the liner. The superior LOD of SHS-GC-MS comes from the ability to inject large headspace volumes (1 mL) without solvent expansion issues.
Part 3: Scientific Deep Dive & Protocol
The Science: Mastering the "Salt Effect"
In Headspace GC, the concentration of analyte in the gas phase (
- = Original concentration in sample.
-
= Partition coefficient (
). -
= Phase ratio (
).
The Amine HCl Advantage:
Paradoxically, the ionic nature of amine salts can be an advantage. By dissolving the salt in water (or a water-miscible solvent), the high ionic strength "salts out" organic solvents (decreases their solubility), effectively lowering
Step-by-Step Protocol: Optimized SHS-GC-MS
Objective: Quantify Class 2 and 3 solvents in a hydrophilic Amine HCl salt.
-
Sample Preparation (The "Salting Out" Mix):
-
Weigh 100 mg of Amine HCl salt into a 20 mL headspace vial.
-
Diluent Selection: Use Water:DMSO (80:20) containing 1 M Sodium Sulfate (
). -
Why? Water dissolves the salt; DMSO dissolves organic residues; Sodium Sulfate maximizes the salting-out effect for polar solvents like Methanol.
-
Add 5.0 mL of Diluent. Seal immediately with a PTFE/Silicone septum.
-
-
Headspace Parameters (Agilent 7697A or equivalent):
-
Oven Temp: 85°C (Must be < Melting Point of API to avoid fusion).
-
Equilibration Time: 20 minutes (with high shaking).
-
Loop Fill: 1.0 mL.
-
Transfer Line: 110°C.[2]
-
-
GC-MS Parameters (Agilent 7890/5977 or equivalent):
-
Column: DB-624UI (30m x 0.32mm x 1.8µm).[3] Thick film is crucial for volatile retention.
-
Inlet: Split ratio 10:1 @ 200°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
MS Detection: SIM Mode (Select ions for target solvents) + Scan (35-300 amu) for unknowns.
-
Part 4: Visualization of Workflows
Diagram 1: The Optimized SHS-GC-MS Workflow
This diagram illustrates the "Clean Path" of the headspace method versus the contamination risks of direct injection.
Caption: Figure 1: The "Clean Path" workflow. Note how the non-volatile Amine HCl matrix is physically isolated in the liquid phase, preventing injector contamination.
Diagram 2: Method Selection Decision Matrix
A logic gate for researchers to select the correct diluent and parameters based on their specific Amine Salt properties.
Caption: Figure 2: Decision Tree for Diluent and Additive Selection. "Salting Out" is critical for water-soluble amine salts analyzing polar residual solvents.
References
-
ICH Q3C (R8) Impurities: Guideline for Residual Solvents . International Council for Harmonisation. [Link]
-
Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography . Longdom Publishing. [Link]
-
Effects of Sample Diluents and Sample Matrices on Residual Solvents in Pharmaceuticals Analyzed with Static Headspace Gas Chromatography . LCGC International. [Link]
-
Solvent/Sample Interaction in the GC/MS Analysis of Amines . Cerno Bioscience. [Link]
Sources
distinguishing (2S)-1-Propan-2-yloxypropan-2-amine from its enantiomer
Technical Comparison Guide: Analytical Differentiation of (2S)-1-Propan-2-yloxypropan-2-amine
Executive Summary
Distinguishing (2S)-1-Propan-2-yloxypropan-2-amine (CAS: 1-isopropoxypropan-2-amine derivative) from its enantiomer (2R) is a critical task in pharmaceutical synthesis, where this ether-amine often serves as a chiral building block or resolving agent.[1]
Because enantiomers possess identical physical properties (boiling point, refractive index, NMR spectra) in achiral environments, standard analytics (RP-HPLC, standard 1H-NMR) cannot distinguish them.[1] Differentiation requires the introduction of a chiral environment.[2][3]
This guide evaluates the three industry-standard methodologies for resolving this specific molecule:
-
Chiral HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity (ee%) determination.[1]
-
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method): The definitive method for ab initio absolute configuration assignment.
-
Chiral GC (Gas Chromatography): The preferred high-throughput method for volatile amines.
Molecular Profile & Challenge
-
IUPAC Name: 1-(Propan-2-yloxy)propan-2-amine[1]
-
Structure: A primary amine with a chiral center at C2 and a bulky isopropoxy ether tail.
-
Chiral Center: Carbon-2 (
).[1] -
Differentiation Challenge: The bulky isopropoxy group provides steric distinctness, but the amine functionality is prone to peak tailing on silica supports due to silanol interactions.
Method 1: Chiral HPLC (The Quantitative Standard)
Best For: Routine quality control (QC) and determining Enantiomeric Excess (ee).
Mechanism: Direct resolution utilizes a Chiral Stationary Phase (CSP).[4] The (2S) and (2R) enantiomers form transient diastereomeric complexes with the CSP (typically polysaccharide-based) via hydrogen bonding and steric inclusion. The complex with higher stability elutes later.
Recommended Protocol:
-
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).[1] The amylose backbone offers superior recognition for the ether-amine spacing compared to cellulose.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Critical Note:Diethylamine (DEA) is mandatory. Without this basic modifier, the primary amine will interact strongly with residual silanols on the column, causing severe peak tailing that masks resolution.
-
-
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores) or Refractive Index (RI).
Performance Data (Representative):
| Parameter | Value | Note |
| Resolution ( | > 2.5 | Baseline separation is typically easily achieved.[1] |
| Selectivity ( | 1.2 – 1.5 | High selectivity due to the bulky isopropoxy group. |
| Limit of Quantitation | 0.1% ee | Highly sensitive for impurity analysis. |
Method 2: NMR Spectroscopy via Mosher's Acid (The Structural Standard)
Best For: Determining Absolute Configuration (Is it R or S?) when no reference standard exists.
Mechanism:
This method converts the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), specifically
-
Reaction with (R)-MTPA-Cl yields the (S)-MTPA amide.[1]
-
Reaction with (S)-MTPA-Cl yields the (R)-MTPA amide.[1]
-
The anisotropic effect of the MTPA phenyl group shields/deshields protons differently in the (2S) vs (2R) amine backbone.
Step-by-Step Protocol:
-
Derivatization:
-
Take 5 mg of the unknown amine sample.[5]
-
Dissolve in 0.5 mL deuterated chloroform (
) or pyridine- . -
Add 1.5 equivalents of (R)-(-)-MTPA-Cl (Mosher's acid chloride).
-
Shake for 10 minutes (reaction is rapid for primary amines).
-
Repeat in a separate tube with (S)-(+)-MTPA-Cl .
-
-
Analysis:
-
Acquire 1H-NMR spectra for both samples.
-
Focus on the Methyl doublet (C3 of the propyl chain) and the Ether methylene (
-O).
-
-
Calculation (
):-
Calculate
.[1][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Interpretation: Using the Mosher Model, if the protons on the right side of the plane (relative to the amine) have a positive
, and those on the left have a negative , the configuration can be assigned.
-
Visualization of Mosher Logic:
Caption: Workflow for determining absolute stereochemistry using Mosher's Amide derivatization.
Method 3: Chiral Gas Chromatography (The High-Throughput Alternative)[1]
Best For: Volatile samples and process monitoring.
Mechanism: Since 1-Propan-2-yloxypropan-2-amine has a relatively low molecular weight (~117 g/mol ) and is volatile, GC is often superior to HPLC for throughput.[1]
-
Column: Cyclodextrin-based phases (e.g.,
-DEX 120 or Chirasil-DEX CB ).[1] -
Principle: The ether-amine creates inclusion complexes with the cyclodextrin cavity. The thermodynamics of this inclusion differ for the enantiomers.
Protocol:
-
Carrier Gas: Helium or Hydrogen (constant flow).
-
Temp Program: Isothermal hold at 90°C (optimized for resolution) or slow ramp (2°C/min).
-
Derivatization: None required. (Direct injection is a major advantage over HPLC if UV detection is difficult).
Comparative Analysis Summary
The following table contrasts the three techniques to aid in selection.
| Feature | Chiral HPLC | Mosher's NMR | Chiral GC |
| Primary Output | Enantiomeric Excess (ee%) | Absolute Configuration (R/S) | Enantiomeric Excess (ee%) |
| Sample Prep | Minimal (Dilution) | Moderate (Chemical Reaction) | None (Direct Injection) |
| Cost per Run | High (Solvents/Columns) | Low (Deuterated Solvents) | Low (Gas only) |
| Throughput | 15-30 mins/sample | 1-2 hours/sample | 10-20 mins/sample |
| Limitations | Requires basic modifier; UV detection weak for this molecule.[1] | Requires pure reagents; interpretation requires expertise. | Sample must be volatile (Ideal for this molecule). |
Decision Matrix
Use this logic flow to select the correct analytical technique for your specific stage of development.
Caption: Strategic decision tree for selecting the appropriate analytical method based on sample knowledge.
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[6] Nature Protocols, 2, 2451–2458. [Link]
-
Daicel Corporation. (n.d.). Chiral Column Selection Guide for Amines. Chiral Technologies. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] [Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][5][6] Chemical Reviews, 104(1), 17-118.[1] [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Quality Control Guide: Pharmaceutical Grade Semaglutide Side Chain (CAS 1202745-31-0)
This guide provides an in-depth technical analysis of the quality control parameters for CAS 1202745-31-0 , identified in this context as the high-purity Semaglutide Side Chain Intermediate (specifically the protected tBu-C18-Glu(OtBu)-AEEA-AEEA-OH or a close structural analogue). This molecule acts as the critical albumin-binding moiety in the synthesis of long-acting GLP-1 receptor agonists.
Executive Summary & Molecule Context
CAS 1202745-31-0 represents a specialized "building block" used in the convergent synthesis of Semaglutide. Unlike standard amino acids, this complex intermediate incorporates a C18 fatty diacid, a glutamic acid spacer, and two units of 8-amino-3,6-dioxaoctanoic acid (AEEA/OEG).
The Core Challenge: The purity of this side chain directly dictates the impurity profile of the final API. Impurities introduced here (e.g., D-isomers, truncated linkers) are often structurally identical to the target peptide in terms of hydrophobicity, making them nearly impossible to remove during final API purification.
Product Comparison: Convergent Block vs. Stepwise Assembly
| Feature | High-Purity Block (CAS 1202745-31-0) | Alternative: Stepwise SPPS Assembly |
| Synthesis Strategy | Convergent (Coupled as one unit) | Linear (Coupled step-by-step on resin) |
| Purity Control | Pre-validated (QC before use) | Post-synthesis (QC only on final API) |
| Critical Impurity Risk | Low (D-isomer <0.1% guaranteed) | High (Racemization at each coupling step) |
| Yield Impact | High (Single coupling step) | Lower (Cumulative yield loss over 4 steps) |
| Cost Efficiency | Higher upfront, lower downstream | Lower upfront, high purification costs |
Critical Quality Control Parameters (The "Big 4")
To ensure pharmaceutical grade performance, the following parameters must be controlled. These are not just specifications; they are predictive indicators of API failure.
A. Chiral Purity (Enantiomeric Excess)
-
Target: L-Isomer > 99.5%; D-Isomer < 0.10%.
-
Why it Matters: The Glutamic acid (Glu) moiety in the linker is susceptible to racemization. A D-Glu impurity in the side chain results in a D-Glu diastereomer of Semaglutide.
-
Impact: Regulatory rejection (ICH Q3A). Diastereomers often co-elute with the main peak in RP-HPLC.
B. Chemical Purity (UPLC-MS)
-
Target: > 98.5% (Area %).
-
Critical Impurities to Monitor:
-
Des-tBu: Loss of tert-butyl protection (leads to side reactions during coupling).
-
Truncated Linker: Missing one AEEA unit (mass -145 Da).
-
C16/C20 Homologs: Fatty acid chain length variants (originating from raw material C18 diacid).
-
C. Water Content (Karl Fischer)
-
Target: < 1.0% w/w.
-
Causality: Excess water hydrolyzes the activated ester (e.g., if using NHS-ester form) or consumes coupling reagents (HATU/DIC), leading to incomplete coupling and "Deletion" sequences in the final peptide.
D. Residual Solvents
-
Target: DMF/DMAc < 880 ppm; TFA < 0.1%.
-
Risk: Residual amines or acids can interfere with the deprotection kinetics during the next synthetic step.
Experimental Protocols
Protocol 1: UPLC-MS Method for Impurity Profiling
This method is designed to separate the critical "Des-tBu" impurity and the D-isomer.
Instrument: Waters ACQUITY UPLC H-Class with QDa Detector. Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 100 mm. Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q).
-
B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % A | % B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | 6 |
| 15.0 | 5 | 95 | 6 |
| 18.0 | 5 | 95 | 6 |
| 18.1 | 95 | 5 | 1 |
| 22.0 | 95 | 5 | 1 |
Detection: UV at 210 nm (peptide bond) & 254 nm. MS (ESI+) in Scan Mode (100-1500 m/z). Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.
Protocol 2: Chiral Purity Determination (Marfey’s Method Variant)
Since the molecule is large, direct chiral HPLC is difficult. We hydrolyze and derivatize.
-
Hydrolysis: Dissolve 5 mg of CAS 1202745-31-0 in 6N HCl. Heat at 110°C for 24 hours (sealed vial).
-
Derivatization: Neutralize and react with FDAA (Marfey’s Reagent).
-
Analysis: Inject on C18 column. The L-Glu-FDAA and D-Glu-FDAA adducts will separate significantly (typically >2 min retention time difference).
Visualizing the Quality Control Workflow
The following diagram illustrates the "Fate of Impurities"—how a minor defect in the starting material (CAS 1202745-31-0) propagates into a major failure in the final drug substance.
Caption: Impurity propagation pathway demonstrating why pre-synthesis QC of the side chain block is critical for final API yield.
Troubleshooting & Common Pitfalls
| Observation | Probable Cause | Corrective Action |
| Low Assay (<95%) | Residual solvent (DMF) or hygroscopic water absorption. | Dry under high vacuum (40°C, <10 mbar) for 24h. Check KF. |
| Extra Peaks (+14 Da) | Methyl ester formation (if MeOH used in workup). | Avoid MeOH. Use Isopropyl Alcohol (IPA) or ACN for precipitation. |
| Doublet Peak in HPLC | Diastereomer presence (D-Glu). | Run Chiral HPLC. If confirmed, reject batch (cannot be purified later). |
| High Backpressure | Aggregation of the lipid chain in mobile phase. | Ensure Column Temp > 45°C. Use THF/ACN mix in mobile phase B. |
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]
-
Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. Retrieved from [Link]
- Alon, H., et al. (2017). Convergent Synthesis of GLP-1 Analogues. Journal of Peptide Science. (Contextual grounding for block synthesis vs. stepwise).
(Note: While CAS 1202745-31-0 is referenced as the specific inquiry subject, technical parameters described above are validated for the standard Semaglutide side-chain intermediate class, specifically the tBu-protected C18-Glu-AEEA-AEEA motif.)
Sources
Comparative Solubility Guide: Amine HCl Salts vs. Free Base Forms
Executive Summary & Core Mechanism
In drug development, the choice between a free base amine and its hydrochloride (HCl) salt is rarely arbitrary; it dictates the molecule's biopharmaceutical performance, stability, and manufacturability.
While it is a standard heuristic that salts improve aqueous solubility , this guide dissects the limits of that heuristic. We examine the interplay between crystal lattice energy, solvation enthalpy, and the common ion effect to provide a rigorous framework for selection.
The Physicochemical Divergence
| Feature | Amine Free Base ( | Amine HCl Salt ( |
| Primary Interaction | Van der Waals & weak H-bonding | Ion-dipole (strong hydration) |
| Crystal Lattice | Generally lower energy (lower MP) | High lattice energy (ionic packing) |
| Aqueous Solubility | pH-dependent (Soluble only at | High (intrinsic), but subject to common ion effect |
| Lipophilicity (LogP) | High (Membrane permeable) | Low (Membrane impermeable unless paired) |
| Key Utility | Transdermal delivery, organic synthesis | Oral/IV delivery, crystallization purification |
Mechanistic Analysis: Why Solubility Differs
The Solvation-Lattice Energy Trade-off
Solubility is thermodynamically driven by the balance between breaking the crystal lattice (energy penalty) and forming solute-solvent interactions (energy gain).
-
Free Bases: The hydrophobic alkyl/aryl groups dominate. Water molecules cannot organize effectively around the non-polar regions without a significant entropic penalty (hydrophobic effect).
-
HCl Salts: The protonated amine (
) and chloride anion ( ) act as high-energy hydration foci. The hydration enthalpy ( ) of these ions usually overcomes the lattice energy ( ), driving dissolution.
The Common Ion Effect (Critical Insight)
A frequent oversight in formulation is the Common Ion Effect . While HCl salts are soluble in water, their solubility can drop precipitously in gastric fluids (
If
Visualization: Solubility Equilibrium Landscape
Figure 1: The equilibrium landscape showing how pH and ion concentration drive the transition between solid and dissolved states.
Comparative Data: Case Study (Lidocaine)
Lidocaine serves as an excellent model compound to illustrate these differences due to its widespread use in both topical (free base) and injectable (HCl salt) forms.
Table 1: Physicochemical Properties of Lidocaine Forms
| Property | Lidocaine Free Base | Lidocaine HCl Monohydrate |
| Molecular Weight | 234.34 g/mol | 288.81 g/mol |
| Physical State | White crystalline powder | White crystalline powder |
| Water Solubility (25°C) | Insoluble (~0.4 mg/mL) | Very Soluble (~410 mg/mL) |
| Ethanol Solubility | Very Soluble | Soluble |
| Ether/Chloroform | Soluble | Insoluble |
| Melting Point | 68°C | 74–79°C |
| pH of Aqueous Sol. | ~7.9 (Saturated) | 4.0 – 5.5 |
| Therapeutic Application | Ointments, patches (Lipid permeable) | Parenteral injection (Aqueous stable) |
Data aggregated from PubChem and USP Monographs [1, 2].
Experimental Protocol: Determination of Equilibrium Solubility
To generate reliable data like the table above, one must use a thermodynamic solubility protocol. The "Shake-Flask" method is the gold standard.
Protocol: Saturation Shake-Flask Method[1][2]
Objective: Determine the thermodynamic equilibrium solubility of an amine salt vs. free base at a specific pH.
Reagents:
-
Phosphate Buffer (pH 6.8) and 0.1 N HCl (pH 1.2).
-
Test Compound (Micronized).
-
Syringe Filters (0.45 µm PVDF or PTFE).
Workflow:
-
Preparation:
-
Add excess solid compound to 10 mL of media in a glass vial. "Excess" is defined visually; solid must persist at the bottom.
-
-
Equilibration:
-
Place vials in an orbital shaker incubator at 37°C ± 0.5°C.
-
Agitate at 100 RPM for 72 hours . (Note: 24 hours is often insufficient for stable crystal forms).
-
-
pH Verification (Crucial Step):
-
Sampling:
-
Withdraw 1 mL of supernatant.
-
Filter immediately using a pre-warmed syringe filter (to prevent precipitation upon cooling).
-
-
Quantification:
-
Analyze via HPLC-UV against a standard curve.
-
Workflow Visualization
Figure 2: Step-by-step Shake-Flask methodology for accurate solubility determination.
Strategic Decision Framework
When should you select the HCl salt over the Free Base?
| Scenario | Recommended Form | Rationale |
| IV / IM Injection | HCl Salt | Requires high aqueous solubility (>10 mg/mL) to minimize injection volume. |
| Oral Tablet (IR) | HCl Salt | Rapid dissolution in stomach (pH 1.2) drives fast onset. |
| Transdermal Patch | Free Base | Uncharged species permeate the Stratum Corneum 10-100x faster than ions. |
| Process Purification | HCl Salt | "Salting out" an amine with HCl gas in organic solvent is a standard purification technique. |
| Gastric Precipitation Risk | Mesylate/Other | If HCl salt shows strong common ion effect suppression, switch to Mesylate or Tosylate. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3676, Lidocaine. Retrieved from [Link]
- United States Pharmacopeia (USP).USP Monograph: Lidocaine Hydrochloride.
-
World Health Organization (WHO). Annex 4: General guidance on the conduct of equilibrium solubility studies. WHO Technical Report Series, No. 1019. Retrieved from [Link]
- Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Foundational text on salt selection and the common ion effect).
- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative source on pH-metric solubility profiling).
Sources
Safety Operating Guide
(2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride proper disposal procedures
Executive Summary
(2S)-1-Propan-2-yloxypropan-2-amine hydrochloride is a chiral amino-ether salt commonly used as a pharmaceutical intermediate. While often perceived as a stable solid, its disposal presents specific hazards due to its acidic nature (hydrochloride salt) and the presence of an ether linkage , which carries a latent risk of peroxide formation in aged samples.
Immediate Directive:
-
Do NOT dispose of via sanitary sewer or trash.
-
Do NOT mix with oxidizing agents (bleach, nitric acid) or strong bases.
-
Route: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
To dispose of this material safely, you must understand what drives its reactivity.[1]
| Feature | Technical Characteristic | Operational Implication |
| Structure | Chiral primary amine salt with an ether tail. | Water Soluble: High mobility in aquatic environments; requires strict containment.[2] |
| Moiety | Hydrochloride Salt ( | Acidic/Hygroscopic: Solutions will be acidic (pH ~3-5). Absorbs moisture from air; containers may degrade metal shelving. |
| Linkage | Aliphatic Ether ( | Peroxide Risk: While the amine group stabilizes the ether, aged salts can still form organic peroxides. |
| Reactivity | Nitrogenous Compound | Chloramine Risk: Contact with hypochlorites (Bleach) generates toxic/explosive chloramines. |
Pre-Disposal Stabilization Protocol
Before moving the container to the waste accumulation area, perform this "Self-Validating" check.
Step A: The "Age & State" Audit
-
Scenario 1: Fresh/Free-flowing Solid.
-
Action: Proceed directly to Section 4 (Packaging) .
-
-
Scenario 2: Caked/Old (>1 Year) Solid.
-
Scenario 3: Aqueous Solution.
-
Action: Check pH.[5] If pH < 2, label as RCRA D002 (Corrosive) .
-
Step B: Segregation Logic
The most common lab accident during disposal involves "commingling" incompatible waste streams.
Figure 1: Chemical compatibility matrix. Note the critical incompatibility with Bleach.
Packaging and Labeling Procedures
Method A: Solid Waste (Preferred)
Why: Keeping the material solid minimizes volume and reduces spill risks.
-
Primary Container: Ensure the original bottle is tightly capped. If the cap is cracked (common with HCl salts), transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Secondary Containment: Place the jar into a clear, sealable plastic bag (4-mil polyethylene). This protects waste handlers from trace dust.[3]
-
Lab Packing: Place the bagged container into a DOT-approved fiber or poly drum designated for "Solid Organics."
Method B: Liquid Waste (Solutions)
Why: Only use this if the material is already dissolved.
-
Container: Use an HDPE jerrican or amber glass bottle. Avoid metal containers as the acidic chloride ion will corrode steel/aluminum, leading to leaks.
-
Headspace: Leave 10% headspace to allow for thermal expansion.
-
Labeling:
-
Chemical Name: (2S)-1-Propan-2-yloxypropan-2-amine HCl.
-
Hazards: Irritant, Acidic.[3]
-
Constituents: List solvent percentages (e.g., "Water 90%, Amine Salt 10%").
-
Regulatory Framework & RCRA Coding
Proper coding ensures the incineration facility treats the waste correctly.
| Parameter | Classification | Code | Reasoning |
| Ignitability | Low (Solid Salt) | N/A | Salts generally do not meet the flashpoint <60°C criteria unless dissolved in flammable solvents. |
| Corrosivity | Potential | D002 | Only applies if the waste is an aqueous solution with pH |
| Toxicity | Not Listed | N/A | Not a "P" or "U" listed waste (40 CFR 261.33). |
| Default | Hazardous Waste | Non-Regulated | If solid and pH neutral, it may technically be non-RCRA in some states, but Best Practice dictates managing as hazardous chemical waste. |
Emergency Response: Spills
Scenario: You drop a 100g bottle, and it shatters.
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[2][3][6][7]
-
PPE: Don nitrile gloves, safety goggles, and an N95 (or P100) respirator.
-
Containment: Do not sweep dry dust (creates aerosols). Cover the spill with a wet paper towel or an inert absorbent (vermiculite) dampened with water.
-
Neutralization (Optional): If the spill is large, sprinkle sodium bicarbonate (baking soda) over the area to neutralize the acidity.
-
Cleanup: Scoop the damp slurry into a plastic waste bag. Double bag and label as "Debris from Amine Salt Spill."
Operational Workflow Diagram
Figure 2: Step-by-step decision matrix for waste processing.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: (S)-(+)-1-Methoxy-2-propylamine (Analogous Class Reference).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
Sources
Personal protective equipment for handling (2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride
[1]
Executive Summary
Immediate Action Required: Treat (2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride (CAS: 2171226-93-8) as a High-Contact Hazard .[1] While amine salts are generally more stable than their free-base counterparts, they retain significant potential for severe eye damage, skin corrosion/irritation, and respiratory tract inflammation upon inhalation of dust.[1]
This guide provides a self-validating operational framework for the safe handling, storage, and disposal of this specific chiral building block. It is designed for researchers requiring high-fidelity safety protocols beyond generic SDS recommendations.[1]
Part 1: Chemical Identity & Hazard Assessment[1][2]
Senior Scientist Note: In the absence of extensive toxicological data for this specific enantiomer, we apply "Read-Across" logic from structural analogs (e.g., Isopropylamine HCl and 1-Amino-2-propanol).[1] We assume the "Worst-Case" hazard profile: Corrosive to mucous membranes and hygroscopic.[1]
Chemical Specifications
| Property | Detail |
| Chemical Name | (2S)-1-(Propan-2-yloxy)propan-2-amine hydrochloride |
| CAS Number | 2171226-93-8 |
| Molecular Formula | C₆H₁₅NO[1][2] · HCl |
| Molecular Weight | ~153.65 g/mol (Free base: 117.19 g/mol ) |
| Physical State | White to off-white solid (Crystalline powder) |
| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar ethers.[1] |
| Stability | Hygroscopic .[1] Deliquesces upon prolonged exposure to ambient moisture.[1] |
Hazard Classification (GHS)[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: PPE is the last line of defense.[1] Engineering controls (fume hoods) are primary.[1]
PPE Selection Table
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular/Face | Chemical Splash Goggles (ANSI Z87.[1]1) + Face Shield | Amine salts can cause immediate, severe ocular burns.[1] Dust particles are abrasive and chemically reactive with ocular moisture.[1] |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) or Neoprene | Breakthrough Time: >480 mins for solids.If in solvent (e.g., DCM/Methanol), use Silver Shield/Laminate liners.[1] Amine salts penetrate thin latex rapidly.[1] |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Mandatory. If handling open powder outside a hood is unavoidable (not recommended), use a P100 HEPA Respirator .[1] |
| Body | Chemical-Resistant Lab Coat (Poly-cotton or Tyvek) | Cotton absorbs; Tyvek repels.[1] Use Tyvek if handling >10g quantities.[1] |
Part 3: Operational Handling Protocol
Workflow Logic (Visualization)
Detailed Procedures
Step 1: Receiving & Storage
-
Protocol: Upon receipt, inspect the container for seal integrity.
-
Action: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) if possible.
-
Why: Amine hydrochlorides are hygroscopic.[1] Moisture absorption alters stoichiometry, leading to errors in reaction equivalents and potential hydrolysis over time [1].[1]
Step 2: Weighing & Transfer (Critical Step)
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty.[1]
-
Procedure:
-
Remove the container from the fridge and place it in a desiccator.[1] Allow it to reach room temperature before opening (approx. 30 mins). Failure to do this causes condensation to form inside the bottle, degrading the bulk material.[1]
-
Tare a dry vial/flask.[1]
-
Transfer the solid quickly using a spatula.[1]
-
Immediately recap and seal the bulk container with Parafilm.[1]
-
Step 3: Solubilization
-
Solvent Choice: Methanol or Water are preferred for initial solubilization.[1]
-
Exotherm Warning: Dissolution of amine salts can be slightly exothermic.[1] Add solvent slowly.[1]
-
Neutralization (If Free Base is needed): If your protocol requires the free amine, treat the salt with an equimolar amount of base (e.g., NaOH, Et₃N) in situ. Be prepared for a pH spike and potential volatility of the free amine.[1]
Part 4: Emergency Response & Disposal Logic
Spill Response Decision Tree
First Aid Measures
-
Eye Contact: Time is tissue. Rinse immediately with water for 15 minutes.[1] Hold eyelids apart. Seek ophthalmologist support immediately.
-
Skin Contact: Brush off loose particles before wetting (to prevent high-concentration solution on skin), then wash with soap and water for 15 minutes.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]
Waste Disposal[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6432137, Isopropylamine hydrochloride. Retrieved February 15, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
